molecular formula C12H17N3O B1420253 N-(5-methylpyridin-2-yl)piperidine-3-carboxamide CAS No. 883106-75-0

N-(5-methylpyridin-2-yl)piperidine-3-carboxamide

Cat. No.: B1420253
CAS No.: 883106-75-0
M. Wt: 219.28 g/mol
InChI Key: KWGBTPRTFMXLOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-methylpyridin-2-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C12H17N3O and its molecular weight is 219.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(5-methylpyridin-2-yl)piperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-9-4-5-11(14-7-9)15-12(16)10-3-2-6-13-8-10/h4-5,7,10,13H,2-3,6,8H2,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWGBTPRTFMXLOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70655687
Record name N-(5-Methylpyridin-2-yl)piperidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883106-75-0
Record name N-(5-Methyl-2-pyridinyl)-3-piperidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=883106-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(5-Methylpyridin-2-yl)piperidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Whitepaper: Synthesis and Characterization of N-(5-methylpyridin-2-yl)piperidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract: The N-aryl piperidine carboxamide scaffold is a privileged structure in modern medicinal chemistry, appearing in molecules targeting a wide range of diseases, from cancer to cardiovascular conditions.[1][2][3] This guide provides a comprehensive, field-proven framework for the synthesis and detailed characterization of a specific analogue, N-(5-methylpyridin-2-yl)piperidine-3-carboxamide. We present a robust, multi-step synthetic protocol beginning with commercially available starting materials, followed by a rigorous analytical workflow for structural confirmation and purity assessment. This document is intended to serve as a practical guide for researchers in medicinal chemistry and drug development, offering not just procedural steps, but the scientific rationale behind key experimental choices.

Introduction and Scientific Rationale

The piperidine moiety is one of the most ubiquitous heterocyclic scaffolds in FDA-approved drugs, valued for its conformational flexibility and ability to present substituents in precise three-dimensional orientations.[3] When combined with an N-aryl carboxamide linkage, the resulting scaffold serves as a versatile pharmacophore capable of engaging in various biological interactions, including hydrogen bonding and aromatic interactions.

The specific target molecule, this compound, incorporates a 5-methylpyridine ring. The pyridine ring is a common bioisostere for phenyl rings in drug design, offering advantages such as improved solubility and the ability to act as a hydrogen bond acceptor, which can be crucial for target engagement.[4] Analogues of this scaffold have demonstrated significant biological activity, including:

  • Anticancer Properties: Derivatives have been identified as inducers of senescence in melanoma cells.[1]

  • Cardiovascular Health: Similar structures act as small molecule inhibitors of PCSK9, a validated target for managing hypercholesterolemia.[2][5]

  • Bone Diseases: The scaffold is foundational to agents developed for anti-osteoporosis therapy by targeting cathepsin K.[6]

Given this therapeutic potential, a reliable and well-documented methodology for the synthesis of new analogues is of high value to the research community. This guide proposes a scientifically sound pathway for the production and validation of this compound.

Proposed Synthetic Pathway

The most efficient and widely adopted method for constructing the target molecule is via an amide bond formation reaction.[7] Our proposed pathway involves three key stages: protection of the piperidine nitrogen, amide coupling, and final deprotection. This strategy prevents unwanted side reactions and ensures a high-purity final product.

Diagram of the Synthetic Workflow

Caption: A three-step synthetic route to the target compound.

Detailed Experimental Protocols

The following protocols are based on established methodologies for the synthesis of related N-aryl piperidine carboxamides.[1][8]

Protocol 3.1: Synthesis of N-Boc-Piperidine-3-carboxylic acid (Step 1)
  • Rationale: The secondary amine of the piperidine ring is nucleophilic and would compete with the desired 2-amino-5-methylpyridine during the amide coupling step. Protection with a tert-butyloxycarbonyl (Boc) group is a standard, robust method to temporarily block this reactivity. The Boc group is stable under coupling conditions but can be easily removed later under acidic conditions.

  • Procedure:

    • Dissolve piperidine-3-carboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

    • Add sodium hydroxide (2.5 eq) and stir until the solution is homogeneous.

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in 1,4-dioxane dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Concentrate the mixture under reduced pressure to remove the dioxane.

    • Wash the aqueous residue with ethyl acetate.

    • Acidify the aqueous layer to pH 2-3 with 1M HCl.

    • Extract the product into ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the title compound as a white solid.

Protocol 3.2: Synthesis of tert-butyl 3-((5-methylpyridin-2-yl)carbamoyl)piperidine-1-carboxylate (Step 2)
  • Rationale: Amide coupling between a carboxylic acid and an amine requires activation of the carboxylate. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes the risk of racemization at the chiral center (C3 of the piperidine ring) and operates at high yields under mild conditions.[9] DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the acid formed during the reaction.

  • Procedure:

    • In an inert atmosphere (N₂ or Ar), dissolve N-Boc-piperidine-3-carboxylic acid (1.0 eq), 2-amino-5-methylpyridine (1.0 eq), and HATU (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF).

    • Add DIPEA (3.0 eq) dropwise to the stirred solution.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the protected intermediate.

Protocol 3.3: Synthesis of this compound (Step 3)
  • Rationale: The final step is the removal of the Boc protecting group. Trifluoroacetic acid (TFA) is highly effective for this purpose, cleaving the carbamate to release the free amine. The reaction is typically clean and high-yielding.

  • Procedure:

    • Dissolve the protected intermediate from Step 2 in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA, 10-20 eq) dropwise at 0 °C.

    • Allow the solution to warm to room temperature and stir for 1-2 hours.

    • Monitor the deprotection by TLC or LC-MS.

    • Once complete, concentrate the reaction mixture under reduced pressure.

    • Re-dissolve the residue in DCM and neutralize by washing with saturated NaHCO₃ solution.

    • Extract the aqueous layer with DCM (2x).

    • Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, which can be further purified by recrystallization or chromatography if necessary.

Characterization and Structural Elucidation

Comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized compound. All newly synthesized compounds should be characterized by NMR and mass spectrometry.[1]

Diagram of the Characterization Workflow

Characterization Workflow Start Synthesized Final Product NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR MS Mass Spectrometry (HRMS) Start->MS IR FT-IR Spectroscopy Start->IR Purity Purity Assessment (HPLC, Melting Point) Start->Purity Final Confirmed Structure & Purity NMR->Final MS->Final IR->Final Purity->Final

Caption: Standard analytical workflow for compound validation.

Predicted Analytical Data

The following table summarizes the expected data from key analytical techniques.

Technique Predicted Data / Key Signals
¹H NMR Pyridine Ring: Three aromatic protons (~8.1, 7.5, 7.0 ppm); a singlet for the methyl group (~2.3 ppm). Piperidine Ring: A complex series of multiplets for the CH and CH₂ protons between ~1.5-3.5 ppm. Amide NH: A broad singlet (~8.5-9.5 ppm). Piperidine NH: A broad singlet (~2.0-3.0 ppm, may exchange with D₂O).
¹³C NMR Carbonyl Carbon: Signal around 170-175 ppm. Pyridine Carbons: Signals in the aromatic region (~115-155 ppm). Piperidine Carbons: Aliphatic signals between ~25-55 ppm. Methyl Carbon: Signal around 18-22 ppm.
HRMS (ESI+) Calculated exact mass for C₁₂H₁₈N₃O⁺ [M+H]⁺. The observed mass should be within ±5 ppm of the calculated value.
FT-IR N-H Stretch: Broad peak around 3300-3400 cm⁻¹. C=O Stretch (Amide): Strong, sharp peak around 1650-1680 cm⁻¹. C-H Stretch: Peaks around 2850-3000 cm⁻¹.

Conclusion

This technical guide outlines a complete and scientifically grounded strategy for the synthesis and characterization of this compound. By employing a protection-coupling-deprotection sequence with well-established reagents, researchers can reliably access this valuable compound. The detailed protocols and predicted characterization data serve as a robust starting point for laboratory work, enabling the exploration of this and related scaffolds in the ongoing quest for novel therapeutic agents.

References

  • Lee, J. H., et al. (2020). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Lettiere, D. J., et al. (2018). Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • ResearchGate. (n.d.). Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as Small Molecule Inhibitors of PCSK9. Available at: [Link]

  • Wang, Y., et al. (2022). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules. Available at: [Link]

  • SciSpace. (2023). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. Available at: [Link]

  • Jagtap, S., & Pawar, P. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry. Available at: [Link]

  • Vasilevsky, S. F., & Komarova, N. I. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • Fülöp, F., et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. Available at: [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Available at: [Link]

  • Song, M., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. Available at: [Link]

  • Semantic Scholar. (n.d.). Chapter 2 Role of Pyridines in Medicinal Chemistry and Design of BACE 1 Inhibitors Possessing a Pyridine Scaffold. Available at: [Link]

  • Reed, J. W., et al. (2013). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments. Available at: [Link]

  • EurekAlert!. (2023). Optimized amide bond reaction using heterocyclic compounds and carboxylic acid. Available at: [Link]

  • Aapptec. (n.d.). Coupling Reagents. Available at: [Link]

Sources

N-(5-methylpyridin-2-yl)piperidine-3-carboxamide chemical properties and solubility

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Solubility of N-(5-methylpyridin-2-yl)piperidine-3-carboxamide

Introduction

This compound is a small molecule featuring a scaffold common in medicinal chemistry. Its structure combines a substituted pyridine ring, a known bioisostere for phenyl groups with advantageous solubility and metabolic properties, and a piperidine carboxamide moiety, a versatile component found in numerous biologically active compounds.[1] Understanding the fundamental chemical properties and, critically, the solubility of such molecules is a cornerstone of the drug discovery process. Poor aqueous solubility can severely hamper development, leading to unreliable in vitro assay results, poor bioavailability, and formulation challenges that can terminate a compound's progression.[2][3]

This guide provides a comprehensive overview of the known and predicted chemical properties of this compound. More importantly, it offers detailed, field-proven experimental protocols for determining its solubility profile, empowering researchers to generate the robust data necessary for informed decision-making in a drug development context.

Chemical Identity and Core Physicochemical Properties

Precise identification and characterization of a compound's basic properties are the first step in any research endeavor. While extensive experimental data for this specific molecule is not widely published, we can consolidate its fundamental identifiers and predicted properties. Note the distinction from its structural isomer, N-(3-methylpyridin-2-yl)piperidine-3-carboxamide (CAS 1019385-37-5).[4][5]

PropertyValueSource
IUPAC Name This compoundN/A
Molecular Formula C₁₂H₁₇N₃O[6]
Molecular Weight 219.28 g/mol [6]
Canonical SMILES CC1=CN=C(N=C1)NC(=O)C2CCCNC2N/A
Predicted Boiling Point ~442.8°C at 760 mmHg[7]
Predicted pKa 12.16 ± 0.20[8]
Storage Room temperature recommended[7]

Note: Some properties are derived from structurally similar compounds and should be confirmed experimentally.

The predicted pKa suggests the compound is a weak base. The piperidine nitrogen is the most likely site of protonation. This property is critical as the ionization state of a compound dramatically influences its solubility and permeability across biological membranes, with pH-dependent solubility being a key characteristic to investigate.[2][9]

The Critical Role of Solubility in Drug Discovery

Solubility is not a single, static value but a property highly dependent on experimental conditions.[10] In drug discovery, we primarily distinguish between two types of aqueous solubility measurements: kinetic and thermodynamic. The choice of which to measure is dictated by the stage of the research.[3]

  • Kinetic Solubility: Measured by dissolving a compound from a high-concentration DMSO stock solution into an aqueous buffer.[11] This method is rapid, consumes minimal compound, and is well-suited for high-throughput screening (HTS) of large compound libraries in early discovery.[3][9] It provides an estimate of solubility under non-equilibrium conditions, which often reflects the scenario in many in vitro biological assays.[12]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of a compound, determined by measuring the concentration of a saturated solution in equilibrium with its solid state.[13] This "shake-flask" method is lower-throughput and requires more compound and time (often 24 hours or more) to reach equilibrium.[13][14] It is the gold standard for lead optimization and pre-formulation studies, providing critical data for predicting oral absorption and guiding formulation development.[2][15]

A common goal for drug discovery compounds is an aqueous solubility of greater than 60 µg/mL.[10]

G cluster_0 Solubility Assessment Workflow Start Compound Synthesis Decision Compound Prioritization Start->Decision New Chemical Matter Early_Discovery Early Discovery / HTS Kinetic_Assay Kinetic Solubility Assay (e.g., Nephelometry, Direct UV) Early_Discovery->Kinetic_Assay Fast, High-Throughput Lead_Opt Lead Optimization / Pre-formulation Thermo_Assay Thermodynamic Solubility Assay (Shake-Flask) Lead_Opt->Thermo_Assay Accurate, Gold Standard Kinetic_Assay->Decision Provides Rank-Ordering & Flags Issues Formulation Formulation & In Vivo Studies Thermo_Assay->Formulation Guides Dose Formulation Decision->Early_Discovery Screening Libraries Decision->Lead_Opt Prioritized Hits

General workflow for solubility assessment in drug discovery.

Experimental Protocols for Solubility Determination

The following sections provide detailed, self-validating protocols for determining both the kinetic and thermodynamic aqueous solubility of this compound.

Protocol: High-Throughput Kinetic Solubility Assay

This protocol is adapted for early-stage discovery where speed and compound economy are paramount. It relies on precipitating the compound from a DMSO stock into an aqueous buffer and quantifying the remaining soluble material.[11][14]

Objective: To rapidly estimate the aqueous solubility of a compound under non-equilibrium conditions.

Methodology: Direct UV Assay after filtration.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), analytical grade

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microtiter plates (UV-transparent for analysis)

  • 96-well solubility filter plates (e.g., Millipore MultiScreen)

  • Plate shaker

  • UV/Vis microplate spectrophotometer

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Causality: DMSO is used as a universal solvent for organic molecules. A high concentration stock is necessary to initiate precipitation upon dilution in the aqueous buffer.[16]

  • Plate Setup: Dispense 5 µL of the 10 mM DMSO stock solution into the wells of a 96-well plate. Include a reference compound with known solubility and DMSO-only wells for background correction.

  • Buffer Addition: Add 245 µL of PBS (pH 7.4) to each well. This results in a final nominal concentration of 200 µM with 2% DMSO.

  • Incubation: Seal the plate and place it on a plate shaker at room temperature for 2 hours.

    • Causality: A 2-hour incubation is a standard duration for kinetic assays, balancing throughput with allowing time for precipitation to occur.[14]

  • Filtration: After incubation, carefully transfer the contents of the assay plate to a 96-well solubility filter plate placed on top of a fresh UV-transparent collection plate. Centrifuge to separate any undissolved precipitate from the supernatant.

    • Trustworthiness: Filtration is a critical step to ensure that only the truly dissolved compound is measured, removing interference from solid particles.[10]

  • UV Absorbance Measurement: Use a UV spectrophotometer to measure the absorbance of the filtrate in the collection plate. Determine the wavelength of maximum absorbance (λ_max) for the compound first, then measure all samples at that wavelength.[12]

  • Data Analysis:

    • Prepare a standard curve by making serial dilutions of the 10 mM DMSO stock in PBS.

    • Calculate the concentration of the compound in the filtered samples by comparing their UV absorbance to the standard curve.[17]

    • The resulting concentration is the kinetic solubility value.

Protocol: Thermodynamic (Shake-Flask) Solubility Assay

This method is the definitive standard for determining equilibrium solubility, essential for lead optimization and pre-formulation.[2][18]

Objective: To determine the maximum equilibrium solubility of a compound in a specific buffer.

Materials:

  • This compound (solid powder)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Glass vials (e.g., 1.5 mL)

  • Thermomixer or orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm)

  • HPLC-UV or LC-MS/MS system for quantification

Procedure:

  • Compound Addition: Add an excess of the solid compound (e.g., 1 mg) to a glass vial. An excess is crucial to ensure that a saturated solution is formed.[13]

    • Trustworthiness: Starting with an excess of solid material is the defining principle of the thermodynamic assay, guaranteeing that the resulting solution is in equilibrium with the solid phase.[13]

  • Buffer Addition: Add a precise volume of PBS (pH 7.4), for example, 1 mL, to the vial.[13]

  • Equilibration: Seal the vials and place them in a thermomixer set to shake at a consistent speed (e.g., 700 rpm) at a controlled temperature (e.g., 25°C) for 24 hours.[13]

    • Causality: A long incubation period (24 hours is standard) is required to ensure the system reaches true thermodynamic equilibrium between the dissolved and solid states.[14] Insufficient time is a common source of error.

  • Phase Separation: After incubation, centrifuge the vials at high speed to pellet the excess solid.

  • Sample Collection: Carefully collect the supernatant, ensuring no solid material is disturbed. For robust analysis, immediately filter the supernatant through a 0.45 µm syringe filter into a clean vial for analysis.

  • Quantification: Analyze the concentration of the compound in the filtrate using a validated HPLC-UV or LC-MS/MS method against a calibration curve prepared with the same compound.[2][18]

    • Causality: HPLC or LC-MS/MS is used for quantification due to its high sensitivity and specificity, allowing for accurate measurement and the ability to detect any potential degradation of the compound during the long incubation.[14]

G cluster_1 Thermodynamic (Shake-Flask) Assay Protocol Start Add Excess Solid Compound to Vial AddBuffer Add Precise Volume of Aqueous Buffer (e.g., PBS) Start->AddBuffer Incubate Incubate with Shaking (24h, 25°C) AddBuffer->Incubate Ensures saturation Centrifuge Centrifuge to Pellet Undissolved Solid Incubate->Centrifuge Separates phases Filter Filter Supernatant (0.45 µm filter) Centrifuge->Filter Removes fine particles Analyze Quantify Concentration (HPLC-UV or LC-MS/MS) Filter->Analyze Prepares clear sample Result Equilibrium Solubility (µg/mL or µM) Analyze->Result

Key steps in the Shake-Flask Thermodynamic Solubility protocol.

Conclusion

This compound possesses a chemical structure of significant interest to medicinal chemists. While predicted data offers a preliminary guide, a thorough experimental determination of its physicochemical properties, especially its aqueous solubility, is indispensable for its progression as a potential drug candidate. The distinction between kinetic and thermodynamic solubility is not merely academic; it provides different and contextually vital information for discovery and development teams. By employing the robust, validated protocols detailed in this guide, researchers can generate the high-quality solubility data needed to build accurate structure-activity relationships, diagnose potential liabilities early, and ultimately accelerate the journey from chemical entity to therapeutic agent.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • protocols.io. (2025). In-vitro Thermodynamic Solubility. Retrieved from [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Bienta. (n.d.). Aqueous Solubility Assay. Retrieved from [Link]

  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Retrieved from [Link]

  • Bergström, C. A. S. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Aqueous Solubility Assays. Retrieved from [Link]

  • Pharmaffiliates. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

  • Navone Specialties (OPC) Pvt. Ltd. (n.d.). N-Methyl-5-piperazin-1-ylpyridine-2-carboxamide. Retrieved from [Link]

  • PubChem. (n.d.). N1-Methyl-2-pyridone-5-carboxamide. Retrieved from [Link]

  • Wikipedia. (n.d.). N1-Methyl-2-pyridone-5-carboxamide. Retrieved from [Link]

  • Ivanova, Y., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved from [Link]

  • Cikotiene, I., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC - NIH. Retrieved from [Link]

  • PubChem. (n.d.). N-((2-Methoxypyridin-4-yl)methyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as Small Molecule Inhibitors of PCSK9. Retrieved from [Link]

  • Arctom. (n.d.). N-(3-methylpyridin-2-yl)piperidine-3-carboxamide. Retrieved from [Link]

Sources

Whitepaper: In-Silico Analysis of N-(5-methylpyridin-2-yl)piperidine-3-carboxamide as a Putative Proteasome Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The convergence of computational chemistry and molecular biology has established in-silico modeling as an indispensable pillar of modern drug discovery.[1][2] This guide provides a comprehensive, technically-grounded walkthrough of the methodologies required to investigate a novel small molecule, N-(5-methylpyridin-2-yl)piperidine-3-carboxamide, against a high-value therapeutic target. We will proceed with this compound as our "Compound of Interest" (COI). Drawing on literature precedents where the piperidine carboxamide scaffold has demonstrated activity against the proteasome of Plasmodium falciparum (the parasite responsible for malaria), we will use the P. falciparum 20S proteasome as our target receptor for this case study.[3]

This document is structured not as a rigid protocol but as a logical workflow, explaining the scientific rationale behind each step—from target selection and system preparation to molecular docking, results interpretation, and advanced validation. It is designed to equip researchers with the expertise to design and execute robust, self-validating computational studies.

Part 1: Foundational Strategy - Target Selection and Ligand Rationale

The initiation of any structure-based drug design project is contingent on the identification of a biologically relevant target.[4] The selection of a target is not arbitrary; it must be grounded in empirical evidence or strong theoretical justification.

The Case for the Plasmodium falciparum Proteasome

Phenotypic screening has previously identified the piperidine carboxamide scaffold as a potent inhibitor of P. falciparum growth.[3] Subsequent genetic and biochemical studies pinpointed the β5 active site of the parasite's 20S proteasome (Pf20Sβ5) as the specific molecular target. The proteasome is a critical multi-subunit complex responsible for protein degradation, making it essential for parasite survival and a validated drug target.[3] Crucially, structural differences between the parasitic and human proteasomes offer a window for achieving species selectivity, a key goal in antimicrobial drug development.[3]

Based on this authoritative grounding, we establish the working hypothesis for this guide: This compound may act as an inhibitor by binding to the active site of the P. falciparum 20S proteasome.

Compound of Interest (COI): this compound

The COI is a small molecule featuring a piperidine ring, a carboxamide linker, and a methyl-substituted pyridine group. Its structure suggests the potential for forming various non-covalent interactions, including hydrogen bonds (via the amide N-H and C=O) and hydrophobic or pi-stacking interactions (via the pyridine ring). These are the features we will assess in our docking simulation.

Part 2: The In-Silico Workflow: A Conceptual Overview

Before delving into specific protocols, it is essential to understand the entire computational workflow. This process is a sequential pipeline where the quality of each step is predicated on the accuracy of the preceding one. The workflow ensures that the final docking results are both meaningful and reliable.

In_Silico_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis & Validation Target_ID Target Identification (e.g., Pf20S Proteasome) Receptor_Prep Receptor Preparation (PDB Structure Cleanup) Target_ID->Receptor_Prep Ligand_Prep Ligand Preparation (COI 3D Structure) Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Receptor_Prep->Docking Results_Analysis Results Analysis (Binding Energy & Pose) Docking->Results_Analysis Validation Protocol Validation (Re-docking Native Ligand) Results_Analysis->Validation MD_Sim Advanced Validation (Molecular Dynamics) Results_Analysis->MD_Sim

Caption: High-level overview of the in-silico drug discovery workflow.

Part 3: Experimental Protocols: Methodology and Rationale

This section provides detailed, step-by-step methodologies for preparing the system and executing the docking simulation. We will use a combination of widely accessible and validated software tools, such as UCSF Chimera and the AutoDock suite.

Receptor Preparation

The goal of receptor preparation is to transform a raw crystal structure from the Protein Data Bank (PDB) into a clean, chemically correct file ready for docking.[5][6][7] We will use the PDB entry 6K3A , which is a cryo-EM structure of the P. falciparum 20S proteasome.

Protocol:

  • Obtain Structure: Download the PDB file for 6K3A from the RCSB PDB database.

  • Isolate Target Chains: The PDB file contains the entire proteasome complex. For this study, we are interested in the β5 subunit and its neighboring subunits (e.g., β6) that form the binding pocket. Using visualization software like UCSF Chimera or PyMOL, isolate the relevant protein chains.

  • Remove Heteroatoms: Delete all non-essential molecules from the structure file, including water molecules, ions, and co-solvents.[8]

    • Causality: Water molecules can occupy the binding site and sterically hinder the docking algorithm. While some water molecules can be critical for binding (bridging interactions), a standard initial docking run is performed on a dehydrated receptor.

  • Add Hydrogens: Crystal structures typically do not resolve hydrogen atoms. Add hydrogens to the protein, ensuring they are appropriate for a physiological pH (e.g., 7.4).[5][9]

    • Causality: Hydrogens are essential for defining correct hydrogen bonding patterns and steric volumes. The protonation states of residues like Histidine, Aspartate, and Glutamate are pH-dependent and directly impact electrostatic interactions.

  • Assign Partial Charges: Assign atomic partial charges to the receptor atoms using a force field like Gasteiger.[10]

    • Causality: Docking scoring functions rely on electrostatic calculations, which require each atom to have an assigned partial charge.

  • Generate PDBQT File: Save the prepared receptor structure in the PDBQT format, which is required by AutoDock Vina.[10] This format includes atomic coordinates, partial charges (Q), and atom types (T).

Ligand Preparation

The ligand must also be converted into a 3D structure with correct chemistry.

Protocol:

  • Obtain 2D Structure: Draw the COI, this compound, in a chemical drawing tool or obtain its SMILES string from a database like PubChem.

  • Convert to 3D: Use a program like Open Babel or the LigPrep tool in Maestro to convert the 2D structure into a low-energy 3D conformation.[11]

  • Add Hydrogens and Assign Charges: As with the receptor, add hydrogens and assign Gasteiger partial charges.

  • Define Rotatable Bonds: Identify the rotatable bonds within the ligand. The docking algorithm will explore different conformations by rotating these bonds.

    • Causality: This step defines the conformational flexibility of the ligand. Allowing key bonds to rotate enables the software to find the optimal "induced fit" pose within the binding site.[12]

  • Generate PDBQT File: Save the final prepared ligand in the PDBQT format.

Part 4: Molecular Docking Simulation with AutoDock Vina

Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to a receptor.[12][13][14] We will use AutoDock Vina, a widely used program known for its speed and accuracy.[15]

Docking_Protocol start Start: Prepared Receptor & Ligand PDBQT Files grid Step 1: Define Search Space (Grid Box Generation) start->grid config Step 2: Create Configuration File (receptor, ligand, coordinates, size) grid->config run_vina Step 3: Execute Vina (Command Line) config->run_vina output Step 4: Generate Output (Log file with scores, PDBQT with poses) run_vina->output analyze Step 5: Analyze Results output->analyze

Caption: Step-by-step workflow for executing a molecular docking simulation.

Protocol:

  • Define the Grid Box: The grid box is a three-dimensional cube that defines the search space for the docking algorithm.[16] This box should be centered on the active site of the receptor and large enough to encompass the entire binding pocket, allowing the ligand to move and rotate freely within it.[7][9] The coordinates for the active site can be determined from the position of a co-crystallized ligand in the PDB structure or from literature.

  • Create the Configuration File: Create a text file (e.g., conf.txt) that specifies the input files and search parameters for Vina.[9]

    • receptor = receptor.pdbqt

    • ligand = ligand.pdbqt

    • out = results.pdbqt

    • center_x, center_y, center_z = coordinates of the grid box center.

    • size_x, size_y, size_z = dimensions of the grid box in Angstroms.

    • exhaustiveness = A parameter that controls the thoroughness of the search (a higher value is more accurate but slower). A value of 8 or 16 is a common starting point.

  • Run AutoDock Vina: Execute the docking run from the command line: vina --config conf.txt --log log.txt

  • Output Generation: Vina will produce two key files:

    • log.txt: A text file containing the binding affinity scores (in kcal/mol) for the top predicted binding poses.

    • results.pdbqt: A PDBQT file containing the 3D coordinates of the top predicted binding poses for the ligand.

Part 5: Interpretation and Validation of Docking Results

Analyzing Binding Affinity

The primary quantitative output is the binding affinity, an estimate of the Gibbs free energy of binding (ΔG).

  • Interpretation: The score is reported in kcal/mol. More negative values indicate stronger, more favorable binding.[17][18] Docking scores between -7 and -9 kcal/mol suggest moderate affinity, while scores lower than -10 kcal/mol suggest strong interactions.[19]

PoseBinding Affinity (kcal/mol)RMSD from Best Mode (Å)
1-9.20.000
2-8.81.35
3-8.52.10
4-8.12.54
Table 1: Example output from a Vina log file, summarizing the binding affinities for the top predicted poses.
Visualizing the Binding Pose

Quantitative scores must be supported by qualitative visual analysis.[20]

  • Load Complex: Open the receptor PDBQT file and the docking output PDBQT file (e.g., results.pdbqt) in a molecular visualizer.

  • Analyze Interactions: Examine the top-scoring pose. Identify key interactions between the ligand and the receptor's amino acid residues.

    • Hydrogen Bonds: Look for hydrogen bonds between the amide group of the COI and polar residues in the active site.

    • Hydrophobic Interactions: Identify contacts between the pyridine ring and nonpolar residues.

    • Pi-Stacking: Check if the aromatic pyridine ring is parallel to the side chain of an aromatic residue like Phenylalanine, Tyrosine, or Tryptophan.

  • Use Analysis Tools: Tools like PDBsum can automatically generate 2D schematic diagrams of all interactions for a given protein-ligand complex, providing a clear and comprehensive summary.[21][22][23]

Interaction TypeReceptor Residue(s)Ligand Atom(s)/Group
Hydrogen BondThr1, Gly47Amide N-H, C=O
HydrophobicAla49, Val31Pyridine Ring
Pi-StackingPhe98Pyridine Ring
Table 2: Example table summarizing the key molecular interactions observed in the top-ranked binding pose.
A Self-Validating Protocol: Re-docking the Native Ligand

A crucial step to build confidence in your docking protocol is to perform a control experiment.[24] If the PDB structure used contains a co-crystallized ligand, you can extract this "native" ligand, prepare it, and dock it back into the same binding site using your exact protocol.

  • Success Criterion: If the docking protocol is accurate, the top-scoring predicted pose should closely overlap with the original crystallographic position. This is quantified using the Root Mean Square Deviation (RMSD). An RMSD value of less than 2.0 Å is generally considered a successful validation.[20][24] This confirms that your chosen parameters (grid box, exhaustiveness, etc.) are capable of reproducing a known, experimentally determined binding mode.

Part 6: Advanced Validation with Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the binding event, it does not account for the dynamic nature of proteins or the influence of solvent.[25] Molecular Dynamics (MD) simulations can be used as a powerful follow-up to validate the stability of the docked pose.[24][26][27]

Workflow:

  • System Setup: The top-scoring protein-ligand complex from docking is placed in a simulation box filled with explicit water molecules and counter-ions to neutralize the system.

  • Simulation: An MD engine (like GROMACS or AMBER) is used to simulate the movement of every atom in the system over time (typically tens to hundreds of nanoseconds).

  • Analysis: The trajectory from the simulation is analyzed to determine if the ligand remains stably bound in the active site. Key metrics like the RMSD of the ligand and the persistence of key hydrogen bonds over time are calculated.[26][28]

A stable ligand pose during an MD simulation provides much stronger evidence that the predicted binding mode is physically realistic than docking alone.[25]

Conclusion

This guide has outlined a comprehensive and scientifically rigorous workflow for the in-silico investigation of this compound. By grounding the study in a literature-validated hypothesis, employing meticulous preparation protocols, executing a validated docking simulation, and interpreting the results through both quantitative and qualitative lenses, researchers can generate high-confidence predictions about a molecule's therapeutic potential. The inclusion of advanced validation techniques like MD simulations further elevates the trustworthiness of the findings, bridging the gap between computational prediction and experimental reality. This structured approach, emphasizing causality and self-validation, is fundamental to leveraging in-silico tools to accelerate the drug discovery pipeline.[29][30]

References

  • Scripps Research. (2020). Tutorial – AutoDock Vina. [Link]

  • Ross, G. (2012). Session 4: Introduction to in silico docking. University of Oxford. [Link]

  • ResearchGate. (2023). Interpretation of Molecular docking results?[Link]

  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]

  • Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]

  • KBbox. Small Molecule Docking. [Link]

  • Jahangiri, F.H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]

  • ResearchGate. (2022). How to validate the molecular docking results?[Link]

  • Eagon, S. Vina Docking Tutorial. California Polytechnic State University. [Link]

  • Wikipedia. (2023). Docking (molecular). [Link]

  • ScotChem. 6. Preparing the protein and ligand for docking. [Link]

  • Read the Docs. Basic docking — Autodock Vina 1.2.0 documentation. [Link]

  • ResearchGate. (2020). Molecular dynamic simulation is enough to validate docking results of complex biological system or needs further validation and evaluation??[Link]

  • Laskowski, R. A., Jabłońska, J., Pravda, L., Vařeková, R. S., & Thornton, J. M. (2022). PDBsum1: A standalone program for generating PDBsum analyses. Protein science : a publication of the Protein Society, 31(1), 236–242. [Link]

  • Sadybekov, A. A., & Katritch, V. (2017). A Guide to In Silico Drug Design. The AAPS journal, 19(4), 983–991. [Link]

  • Bioinformatics Review. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. [Link]

  • The Research Gate. (2025). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. YouTube. [Link]

  • EMBL-EBI. PDBsum Generate. [Link]

  • TrendBioTech. (2022). [MD-2] Protein Preparation for Molecular Docking | #autodockvina. YouTube. [Link]

  • while true do;. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. [Link]

  • ResearchGate. (2024). How to interprete and analyze molecular docking results?[Link]

  • Patsnap. (2025). What is in silico drug discovery?[Link]

  • Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules (Basel, Switzerland), 20(7), 13384–13421. [Link]

  • bio.tools. PDBsum Generate. [Link]

  • Schrödinger. (2024). Learn Maestro: Preparing protein structures. YouTube. [Link]

  • ScotChem. 6. Preparing the protein and ligand for docking. [Link]

  • Schrödinger. (2022). Protein Ligand Docking Lesson Plan. [Link]

  • Biotecnika. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]

  • EMBL-EBI. (2022). PDBsum1 home page. [Link]

  • Al-Khafaji, K., Taha, H., & Al-Faham, M. (2023). Docking and Molecular Dynamics Simulations Clarify Binding Sites for Interactions of Novel Marine Sulfated Glycans with SARS-CoV-2 Spike Glycoprotein. Marine drugs, 21(9), 488. [Link]

  • Karelia, D. N., & Jani, V. R. (2022). Integration of Molecular Docking Analysis and Molecular Dynamics Simulations for Studying Food Proteins and Bioactive Peptides. Journal of agricultural and food chemistry, 70(19), 5727–5738. [Link]

  • Patheon Pharma Services. (2023). In Silico Modeling: Accelerating drug development. [Link]

  • The Clinical Trial Vanguard. (2024). How Do In Silico Trials Work? A Brief Guide. [Link]

  • Anand, K., Ziebuhr, J., Wadhwani, P., Mesters, J. R., & Hilgenfeld, R. (2003). Coronavirus main proteinase (3CLpro) structure: basis for design of anti-SARS drugs. Science (New York, N.Y.), 300(5626), 1763–1767. [Link]

  • Tamarind Bio. PDBsum. [Link]

  • graphviz.org. User Guide — graphviz 0.21 documentation. [Link]

  • Mhatre, P. (2022). Create a Flowchart using Graphviz Dot. Medium. [Link]

  • Wells, G. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube. [Link]

  • Graphviz. DOT Language. [Link]

  • Ryerson University. Simple Graph - GraphViz Examples and Tutorial. [Link]

  • Lawong, A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell chemical biology, 31(2), 238–251.e10. [Link]

  • Wang, Y. C., et al. (2020). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS medicinal chemistry letters, 11(7), 1435–1441. [Link]

  • Wen, Z., et al. (2022). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of medicinal chemistry, 65(4), 3614–3632. [Link]

Sources

Preliminary Biological Screening of N-(5-methylpyridin-2-yl)piperidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Executive Summary

The discovery of novel chemical entities with therapeutic potential is the foundational step in modern drug development. N-(5-methylpyridin-2-yl)piperidine-3-carboxamide represents a promising scaffold, incorporating both piperidine and pyridine moieties, which are privileged structures in medicinal chemistry. This guide outlines a comprehensive, multi-tiered strategy for the preliminary biological screening of this compound. The proposed workflow is designed to efficiently characterize its fundamental properties, assess its broad biological activity, and provide early insights into its safety profile. By integrating physicochemical analysis, high-throughput screening, and preliminary ADME-Tox assays, this framework enables a data-driven approach to identify and validate its therapeutic potential, ensuring that resources are focused on a candidate with the highest probability of success in downstream development.

Rationale and Strategic Overview

The chemical structure of this compound suggests several potential avenues for biological activity. The piperidine ring is a common feature in centrally active agents, while the substituted pyridine ring is prevalent in kinase inhibitors and other targeted therapies.[1][2][3] A preliminary screening strategy must therefore be broad enough to detect unforeseen activities while remaining focused enough to be resource-efficient.

Our proposed strategy is a tiered, funnel-like approach designed to systematically de-risk the compound. It begins with fundamental characterization to ensure compound quality and suitability for biological testing. This is followed by broad, high-throughput primary screens to identify potential biological targets. Hits from this stage are then subjected to confirmatory and secondary assays to validate activity and elucidate the mechanism of action. Early-stage toxicity and ADME profiling are integrated throughout to eliminate compounds with unfavorable properties as early as possible.[4][5]

graph "Screening_Cascade" { graph [rankdir="TB", splines=ortho, size="7.6", bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

subgraph "cluster_0" { label = "Tier 1: Foundational Profiling"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; a [label="Compound QC\n(Purity, Identity)"]; b [label="Physicochemical\nCharacterization"]; c [label="In Silico\nAnalysis"]; a -> b -> c; }

subgraph "cluster_1" { label = "Tier 2: Primary Biological Screening"; bgcolor="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; d [label="Broad Cell Viability\n(Cancer Cell Panel)"]; e [label="Target-Based Screening\n(Kinase & GPCR Panels)"]; d -> e; }

subgraph "cluster_2" { label = "Tier 3: Hit Confirmation & De-risking"; bgcolor="#FFFFFF"; node [fillcolor="#FBBC05", fontcolor="#202124"]; f [label="Orthogonal Assays\n(Confirm Activity)"]; g [label="Preliminary ADME-Tox\n(CYP Inhibition, hERG)"]; h [label="MoA Hypothesis Generation"]; f -> g -> h; }

c -> d [lhead=cluster_1, label="Proceed if developable"]; e -> f [lhead=cluster_2, label="Investigate Hits"];

// Invisible edges for layout edge [style=invis]; a -> d; d -> f; }

Figure 1: A tiered biological screening cascade.

Tier 1: Foundational Profiling

Before committing resources to extensive biological assays, it is imperative to establish the quality and fundamental properties of the compound. This stage ensures data reproducibility and informs the design of subsequent experiments.[6][7]

Compound Quality Control

The first step is to confirm the identity and purity of the synthesized batch of this compound. This is a non-negotiable quality gate.

  • Identity Confirmation: Verified using LC-MS and ¹H-NMR.

  • Purity Assessment: A purity level of >95%, as determined by HPLC, is required to proceed.

Physicochemical Characterization

Understanding a compound's physical properties is critical for designing relevant biological assays and interpreting their results.[6][8][9] Poor solubility, for instance, is a common cause of false positives in high-throughput screens.

Protocol: Kinetic Solubility Assay (Turbidimetric Method)

  • Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

  • Add phosphate-buffered saline (PBS), pH 7.4, to each well, achieving a final DMSO concentration of 1-2%.

  • Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Measure the absorbance at 620 nm using a plate reader. The concentration at which precipitation is observed (indicated by a sharp increase in absorbance) is the kinetic solubility.

Table 1: Physicochemical Property Assessment

ParameterMethodAcceptance CriteriaRationale
Kinetic Solubility Nephelometry/Turbidimetry>50 µM in PBSEnsures compound remains in solution at concentrations used in biological assays.[6]
Chemical Stability HPLC-UV<10% degradation over 48hConfirms compound integrity in aqueous buffer conditions used for most assays.[8]
LogD @ pH 7.4 Shake-flask or PAMPA1.0 - 3.0Predicts membrane permeability and general "drug-likeness".[9]

Tier 2: Primary Biological Screening

This tier aims to cast a wide net to identify potential biological activities. The selection of primary screens is guided by the structural motifs of the compound. The combination of phenotypic and target-based assays provides a comprehensive initial assessment.[10][11][12]

Phenotypic Screening: Antiproliferative Activity

A broad panel of cancer cell lines is an effective way to identify cytotoxic or antiproliferative effects, which could suggest activity against fundamental cellular processes. Evidence shows that piperidine-3-carboxamide derivatives can induce senescence-like phenotypes in melanoma cells.[2]

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Plating: Seed cells from a diverse panel (e.g., NCI-60) into 384-well white, clear-bottom plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a 10-point, 3-fold serial dilution of this compound (e.g., from 100 µM to 5 nM). Include a vehicle control (DMSO) and a positive control (e.g., Staurosporine).

  • Incubation: Incubate plates for 72 hours at 37°C, 5% CO₂.

  • Assay: Equilibrate the plate to room temperature. Add CellTiter-Glo® Reagent equal to the volume of media in the well.[13]

  • Measurement: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate reader. Data is normalized to controls and IC₅₀ values are calculated.[14]

Table 2: Hypothetical Antiproliferative Screening Data

Cell LineTissue of OriginIC₅₀ (µM)
A375Melanoma2.5
HCT116Colon15.8
MCF7Breast> 50
PC3Prostate8.1
MRC-5Normal Lung Fibroblast> 50
Target-Based Screening: Kinase and GPCR Panels

Given the prevalence of the pyridine and piperidine scaffolds in kinase inhibitors and GPCR ligands respectively, screening against broad panels of these target classes is a rational starting point.[3]

graph "Target_Hypothesis" { graph [rankdir="LR", bgcolor="#F1F3F4", size="7.6"]; node [shape=egg, style="filled", fontname="Arial"]; edge [fontname="Arial", fontsize=10];

subgraph "cluster_0" { label="Compound Structure"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Comp [label="N-(5-methylpyridin-2-yl)\npiperidine-3-carboxamide"]; }

subgraph "cluster_1" { label="Structural Motifs"; bgcolor="#FFFFFF"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Piperidine [label="Piperidine"]; Pyridine [label="Methyl-Pyridine"]; }

subgraph "cluster_2" { label="Potential Target Classes"; bgcolor="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; GPCRs [label="GPCRs / CNS Targets"]; Kinases [label="Kinases"]; }

Comp -> Piperidine; Comp -> Pyridine; Piperidine -> GPCRs [label="Common in\nCNS ligands"]; Pyridine -> Kinases [label="Common in\nKinase inhibitors"]; }

Figure 2: Rationale for target class selection.

3.2.1 Kinase Panel Screening

An enzymatic assay measuring the inhibition of a diverse panel of kinases (e.g., the DiscoverX KINOMEscan® panel) can efficiently identify potential kinase targets. The primary screen is typically run at a single high concentration (e.g., 10 µM).

Protocol: ADP-Glo™ Kinase Assay (General)

  • Reaction Setup: In a 384-well plate, add kinase, peptide substrate, and the test compound (or DMSO control) in kinase buffer.[15]

  • Initiation: Start the reaction by adding ATP. Incubate for a specified time (e.g., 60 minutes) at room temperature.[16]

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • ADP Conversion & Detection: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.[17]

  • Measurement: Read luminescence. A lower signal indicates kinase inhibition.

3.2.2 GPCR Binding Panel

A radioligand binding assay panel (e.g., the Eurofins SafetyScreen44™) is the gold standard for identifying interactions with G-Protein Coupled Receptors.[18][19] This assay measures the ability of the test compound to displace a known radiolabeled ligand from its receptor.

Protocol: Radioligand Competition Binding Assay (General)

  • Assay Setup: In a 96-well filter plate, combine a cell membrane preparation expressing the target GPCR, a specific radioligand (e.g., ³H-ligand) at a concentration near its Kd, and the test compound (at 10 µM).[20][21]

  • Incubation: Incubate the plate to allow binding to reach equilibrium (e.g., 60-90 minutes at 30°C).

  • Filtration: Rapidly filter the contents of the plate through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash the filters with ice-cold buffer.

  • Scintillation Counting: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Analysis: A significant reduction (>50%) in radioactivity compared to the vehicle control indicates displacement of the radioligand and a potential interaction with the receptor.

Tier 3: Hit Confirmation and Early De-risking

Any "hits" identified in Tier 2 must be rigorously validated to eliminate false positives and build confidence in the activity before committing to more extensive studies.[22] Concurrently, early ADME-Tox profiling helps to flag potential liabilities.[23][24][25]

Hit Confirmation and Orthogonal Assays

A hit from a primary screen must be confirmed through dose-response analysis and validated using an orthogonal assay—a method with a different technological principle—to ensure the observed activity is genuine.

  • Dose-Response: Re-test the compound in the primary assay format using a 10-point concentration curve to determine its potency (IC₅₀ or EC₅₀).

  • Orthogonal Assay: If a compound inhibits a kinase in an ADP-detection assay, confirm this activity using a technology that measures the phosphorylated substrate, such as a TR-FRET assay.[26] If a compound shows activity in a GPCR binding assay, test it in a functional assay (e.g., cAMP accumulation or β-arrestin recruitment) to determine if it is an agonist, antagonist, or allosteric modulator.[27][28][29][30][31][32]

Preliminary ADME-Tox Profiling

Early assessment of key safety and metabolic parameters is crucial for reducing late-stage attrition.[4][5]

Table 3: Early ADME-Tox and Liability Panel

AssayMethodAcceptance CriteriaRationale
Cytochrome P450 Inhibition Fluorometric or LC-MS/MSIC₅₀ > 10 µM for major isoforms (e.g., 3A4, 2D6)Identifies potential for drug-drug interactions.[24]
hERG Inhibition Patch clamp or binding assayIC₅₀ > 10 µMFlags potential for cardiotoxicity, a major cause of drug withdrawal.[25]
Hepatotoxicity Cell-based (e.g., HepG2 cells)Low cytotoxicity (IC₅₀ > 30 µM)Provides an early warning for potential drug-induced liver injury.[23]
Plasma Protein Binding Rapid Equilibrium DialysisModerate binding (fu > 1%)Determines the fraction of unbound drug available to interact with its target.[4]

Conclusion and Future Directions

This technical guide presents a logical, phased approach for the preliminary biological evaluation of this compound. By systematically assessing its physicochemical properties, screening for broad biological activity, confirming hits through orthogonal methods, and conducting early liability testing, this workflow provides a robust foundation for decision-making.

The data generated will create a comprehensive profile of the compound, highlighting its most promising therapeutic avenues and flagging any potential development hurdles. Positive outcomes from this cascade will justify progression to more complex studies, including mechanism of action deconvolution, lead optimization, and eventual in vivo efficacy and safety models. This structured methodology maximizes the probability of identifying a viable drug candidate while efficiently managing resources in the early stages of discovery.

References

  • Design and implementation of high-throughput screening assays.Methods in Molecular Biology, 2009.
  • In Vitro ADME and Toxicology Assays.Eurofins Discovery.
  • Characterization of Physicochemical Properties.Pace Analytical.
  • Design and Implementation of High-Throughput Screening Assays.
  • Comparative Physicochemical and Biochemical Characterization of Small-Molecule Glucosides.Journal of Agricultural and Food Chemistry, 2022.
  • Basics of HTS Assay Design and Optimiz
  • Importance of ADME and Toxicology Studies in Drug Discovery.Bio-protocol, 2023.
  • CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell TIter Glo.YouTube, 2023.
  • GPCR Membrane Ligand Binding Assay Development.Multispan, Inc.
  • GPCR-radioligand binding assays.Methods in Cell Biology, 2016.
  • Design and Implementation of High Throughput Screening Assays for Drug Discoveries.
  • In vitro ADME-Tox characterisation in drug discovery and development.VectorB2B.
  • High-throughput screening.Wikipedia.
  • Small Molecule Pharmaceutical Characteriz
  • Are You Choosing the Right Cell Viability Assay?Visikol, 2019.
  • Radioligand Binding Assay Protocol.Gifford Bioscience.
  • Cell Proliferation Assay Service | CellTiter-Glo.Reaction Biology.
  • The Role of ADME & Toxicology Studies in Drug Discovery & Development.BioAgilytix, 2020.
  • Seeking Your Insights: Which Cell Viability Assay Do You Prefer and Why?
  • In Vitro Toxicology Services | ADME & Safety CRO.Symeres.
  • CellTiter-Glo® Luminescent Cell Viability Assay.
  • Can anyone suggest a protocol for a kinase assay?
  • Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry.PubMed Central, 2018.
  • In vitro kinase assay.Protocols.io, 2023.
  • Assay conditions for GPCR radioligand competition binding assays.
  • 1-(2-methoxypropyl)-N-(5-methylpyridin-2-yl)piperidine-3-carboxamide.Smolecule, 2023.
  • Orthosteric vs. Allosteric Interactions: The Silent Decider of Safety and Success.Pharma's Almanac, 2025.
  • Physicochemical Principles Driving Small Molecule Binding to RNA.bioRxiv, 2024.
  • Eurofins DiscoverX GPCR Assays.YouTube, 2020.
  • How Do Modulators Affect the Orthosteric and Allosteric Binding Pockets?PubMed Central.
  • SLK Kinase Assay.
  • The Different Ways through Which Specificity Works in Orthosteric and Allosteric Drugs.Bentham Science.
  • Methods for Detecting Kinase Activity.Cayman Chemical.
  • Allosterism vs.
  • Assay Development for Protein Kinase Enzymes.PubMed Central, 2012.
  • Why allosteric drugs represent a unique small molecule approach.Drug Target Review, 2023.
  • Building GPCR screening cascades for lead gener
  • Screening and identification of novel biologically active n
  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to tre
  • Screening of Natural Compounds for Pharmaceuticals.Aurora Biomed, 2023.
  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities.PubMed Central, 2020.
  • Screening and identification of novel biologically active natural compounds.The Journal of Antibiotics, 2017.
  • Screening Cascade Development Services.
  • Nitropyridines in the Synthesis of Bioactive Molecules.Molecules, 2023.
  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling.

Sources

Technical Guide: A Predictive Framework for Elucidating the Mechanism of Action of N-(5-methylpyridin-2-yl)piperidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The elucidation of a novel compound's mechanism of action (MoA) is a cornerstone of modern drug discovery, bridging the gap between chemical structure and therapeutic potential. This guide presents a comprehensive, multi-faceted strategy for predicting and validating the MoA of N-(5-methylpyridin-2-yl)piperidine-3-carboxamide, a compound for which no significant prior biological data exists. By integrating a suite of robust in silico predictive techniques with targeted in vitro validation assays, we provide a self-validating workflow designed to generate high-confidence hypotheses regarding the compound's biological targets and downstream cellular effects. This document serves as both a strategic blueprint and a practical handbook, detailing the causality behind methodological choices and providing actionable experimental protocols.

Introduction: The Challenge of the Unknown MoA

This compound enters the discovery pipeline as a novel chemical entity. Its structure, featuring a methyl-substituted pyridine ring linked via an amide bond to a piperidine core, suggests potential interactions with a range of biological targets, but provides no immediate clues to its specific MoA. The term 'Mechanism of Action' describes the specific biochemical interaction through which a substance produces its pharmacological effect, including the identification of its molecular targets and the subsequent signaling pathways it modulates.[1] Understanding the MoA is critical for optimizing efficacy, predicting potential side effects, and identifying patient populations most likely to respond to a new therapeutic.

This guide outlines a systematic approach to de-orphanize this compound, beginning with a broad, computationally-driven screening funnel to identify putative targets and culminating in rigorous experimental validation to confirm these predictions.

Phase I: In Silico Target Hypothesis Generation

The initial phase of MoA prediction leverages computational power to screen vast biological and chemical databases, generating a manageable list of high-probability targets without the immediate need for resource-intensive wet lab experiments.[2] This cost-effective approach allows for the rapid exploration of the potential "target space" for our query compound.[3] Our strategy employs a convergence of evidence, utilizing multiple orthogonal in silico methods. A consensus "hit" across several predictive platforms significantly increases the confidence of a putative target.

Ligand-Based (Chemical Similarity) Approaches

The foundational principle of this approach is that structurally similar molecules often exhibit similar biological activities.[4] We will query large-scale chemogenomic databases to identify known bioactive compounds that are structurally analogous to this compound and analyze their annotated targets.

Protocol 1: Chemical Similarity-Based Target Prediction

  • Compound Preparation:

    • Generate the 2D structure of this compound.

    • Convert the 2D structure to a simplified molecular-input line-entry system (SMILES) string.

  • Database Querying:

    • Submit the SMILES string to multiple web-based target prediction servers. These platforms compare the chemical fingerprint of the query compound against databases of molecules with known biological targets.[5][6]

    • Recommended Tools:

      • SwissTargetPrediction: Utilizes a combination of 2D and 3D similarity measures to predict targets across multiple species.[6]

      • Similarity Ensemble Approach (SEA): Relates proteins based on the chemical similarity of their ligands.[7]

      • TargetHunter: Implements a target prediction algorithm by exploring the ChEMBL database.[4]

  • Data Analysis & Triage:

    • Consolidate the prediction lists from each server.

    • Rank targets based on prediction scores (e.g., probability, E-value, Tanimoto coefficient).[5][6]

    • Prioritize targets that appear consistently across multiple platforms.

    • Manually curate the top-ranked targets, focusing on protein classes known for their druggability (e.g., kinases, G-protein coupled receptors (GPCRs), enzymes).

Structure-Based (Reverse Docking) Approaches

When the three-dimensional structure of potential protein targets is known, we can computationally "dock" our compound into their binding sites. Reverse docking flips the traditional paradigm by screening a single ligand against a library of protein structures to predict potential binding partners.[8][9][10][11]

Protocol 2: Reverse Docking Workflow

  • Ligand Preparation:

    • Generate a 3D conformation of this compound.

    • Perform energy minimization to obtain a low-energy, stable conformer.

    • Assign appropriate atom types and partial charges.

  • Target Library Preparation:

    • Compile a library of 3D protein structures from a database such as the Protein Data Bank (PDB). This library should be curated to represent diverse, druggable protein families (e.g., kinases, GPCRs, nuclear receptors, ion channels).

    • Prepare each protein structure by removing water molecules, adding hydrogen atoms, and defining the binding pocket.

  • Docking Simulation:

    • Utilize a reverse docking platform or software (e.g., TarFisDock, idTarget) to systematically dock the prepared ligand into the binding site of each protein in the library.[4][12]

    • The software will calculate a binding affinity or docking score for each ligand-protein pair, estimating the strength of the interaction.

  • Hit Prioritization:

    • Rank the protein targets based on their docking scores.

    • Visually inspect the top-ranked poses to ensure credible binding interactions (e.g., hydrogen bonds, hydrophobic contacts).

    • Cross-reference top hits with the results from the ligand-based methods to identify consensus predictions.

Pharmacophore Modeling

A pharmacophore represents the essential 3D arrangement of molecular features necessary for biological activity.[13][14][15] By creating a pharmacophore model from our compound, we can screen for proteins whose binding sites accommodate these features.

Protocol 3: Pharmacophore-Based Target Screening

  • Pharmacophore Feature Identification:

    • Analyze the 3D structure of this compound to identify key chemical features:

      • Hydrogen Bond Acceptors (e.g., carbonyl oxygen, pyridine nitrogen).

      • Hydrogen Bond Donors (e.g., amide nitrogen).

      • Hydrophobic regions (e.g., piperidine ring, methyl group).

      • Aromatic Rings (e.g., pyridine ring).

  • Model Generation:

    • Generate a 3D pharmacophore model that captures the spatial arrangement of these features.

  • Database Screening:

    • Use the generated model to screen a database of protein structures (e.g., PharmMapper, ZINCPharmer) to find targets with binding sites that are complementary to the pharmacophore.

  • Results Integration:

    • Compare the list of potential targets with those generated from chemical similarity and reverse docking to further strengthen the evidence for high-priority candidates.

Visualization of the In Silico Workflow

InSilico_Workflow cluster_0 Phase I: In Silico Prediction cluster_1 Ligand-Based Methods cluster_2 Structure-Based Methods Compound This compound (SMILES & 3D Structure) Similarity Chemical Similarity Search (SwissTargetPrediction, SEA) Compound->Similarity Pharm Pharmacophore Modeling (PharmMapper) Compound->Pharm Docking Reverse Docking (TarFisDock, idTarget) Compound->Docking Triage Target Triage & Prioritization (Consensus Scoring) Similarity->Triage Pharm->Triage Docking->Triage Hypothesis High-Confidence Target Hypotheses (e.g., Kinase X, GPCR Y) Triage->Hypothesis

Caption: In Silico workflow for generating target hypotheses.

Anticipated In Silico Results

For the purpose of this guide, let us hypothesize that the integrated in silico analysis converges on two high-priority target classes: Protein Kinases and G-Protein Coupled Receptors (GPCRs) .

Prediction MethodTop Predicted Target ClassRepresentative Hit(s)Confidence Score
Chemical Similarity (SEA)Protein KinaseAurora Kinase ALow E-value
Reverse DockingProtein KinaseAurora Kinase A-9.5 kcal/mol
SwissTargetPredictionGPCRDopamine D2 Receptor0.85 Probability
Pharmacophore ScreeningProtein KinaseVEGFR2High Fit Score
Pharmacophore ScreeningGPCRDopamine D2 ReceptorHigh Fit Score

This table contains hypothetical data for illustrative purposes.

Based on this consensus, our experimental validation will focus on confirming direct engagement with Aurora Kinase A and the Dopamine D2 Receptor.

Phase II: In Vitro Target Validation & MoA Confirmation

Computational predictions are hypotheses that require rigorous experimental validation.[16][17][18] This phase employs a suite of biochemical and cell-based assays to confirm direct target engagement and characterize the functional consequences of the compound-target interaction.

Direct Target Engagement Assays

The first step is to confirm that the compound physically binds to its predicted targets.

Protocol 4: In Vitro Kinase Inhibition Assay

This assay will determine if the compound directly inhibits the enzymatic activity of our top kinase hit, Aurora Kinase A.

  • Reagents & Setup:

    • Recombinant human Aurora Kinase A enzyme.

    • A suitable peptide substrate for Aurora Kinase A.

    • 32P-labeled ATP.[19]

    • Kinase reaction buffer.

    • This compound (test compound) serially diluted.

    • A known Aurora Kinase A inhibitor (positive control).

    • DMSO (vehicle control).

  • Assay Procedure: [1][20][21][22]

    • In a microplate, combine the Aurora Kinase A enzyme, substrate, and kinase buffer.

    • Add the test compound, positive control, or vehicle control to the appropriate wells.

    • Initiate the kinase reaction by adding 32P-ATP.

    • Incubate the plate at 30°C for a defined period (e.g., 30 minutes).

    • Stop the reaction.

  • Detection & Analysis:

    • Separate the phosphorylated substrate from the unreacted 32P-ATP using a suitable method (e.g., phosphocellulose paper binding or gel electrophoresis).

    • Quantify the amount of incorporated radioactivity using a scintillation counter or phosphorimager.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of compound that inhibits 50% of the enzyme's activity).

Protocol 5: GPCR Radioligand Binding Assay

This competitive binding assay will determine if the compound binds to the Dopamine D2 Receptor.[2]

  • Reagents & Setup:

    • Cell membranes prepared from a cell line overexpressing the human Dopamine D2 Receptor.

    • A high-affinity radioligand for the D2 receptor (e.g., [³H]-Spiperone).

    • Binding buffer.

    • This compound (test compound) serially diluted.

    • A known D2 receptor ligand (e.g., Haloperidol) for non-specific binding determination and as a positive control.

  • Assay Procedure: [2][23][24]

    • In a microplate, combine the cell membranes, radioligand, and binding buffer.

    • Add the serially diluted test compound or the positive control.

    • Incubate to allow binding to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

  • Detection & Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the percent displacement of the radioligand at each concentration of the test compound.

    • Plot the data to determine the IC₅₀ value, which can then be converted to a binding affinity constant (Ki).

Cellular Target Engagement

Confirming that the compound binds its target in a complex cellular environment is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose, based on the principle that ligand binding stabilizes a protein against heat-induced denaturation.[25][26][27][28][29]

Protocol 6: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line expressing Aurora Kinase A or a neuronal cell line expressing the D2 receptor).

    • Treat intact cells with the test compound or vehicle (DMSO) for a specified time.

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes to a range of temperatures for a short duration (e.g., 3 minutes). This creates a "melt curve".

    • Cool the tubes on ice.

  • Lysis and Protein Quantification:

    • Lyse the cells (e.g., by freeze-thaw cycles).

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

    • Collect the supernatant containing the soluble proteins.

  • Detection & Analysis:

    • Quantify the amount of the target protein (Aurora Kinase A or D2 Receptor) remaining in the soluble fraction using Western Blot or ELISA.

    • Plot the amount of soluble protein against temperature for both vehicle- and compound-treated cells.

    • A shift in the melting curve to a higher temperature in the compound-treated sample indicates target engagement and stabilization.

Visualization of the Experimental Validation Workflow

Validation_Workflow cluster_3 Phase II: Experimental Validation cluster_4 Biochemical Assays (Direct Binding) cluster_5 Cell-Based Assays (Physiological Context) Hypothesis High-Confidence Target Hypotheses (Aurora Kinase A, Dopamine D2 Receptor) KinaseAssay Kinase Inhibition Assay (Determine IC₅₀) Hypothesis->KinaseAssay GPCRBinding Radioligand Binding Assay (Determine Ki) Hypothesis->GPCRBinding CETSA Cellular Thermal Shift Assay (Confirm Target Engagement) KinaseAssay->CETSA GPCRBinding->CETSA FunctionalAssay Functional Assays (e.g., cAMP, Phosphorylation) CETSA->FunctionalAssay GeneExpression Transcriptomic Analysis (Pathway Elucidation) FunctionalAssay->GeneExpression MoA Validated Mechanism of Action GeneExpression->MoA

Caption: Workflow for experimental validation of predicted targets.

Functional and Pathway Analysis

Once direct binding is confirmed, the next step is to understand the functional consequences.

Protocol 7: Transcriptomic Analysis via RNA-seq

Treating cells with the compound and analyzing changes in gene expression can provide a global, unbiased view of the affected cellular pathways.[12][30][31][32][33]

  • Cell Culture and Treatment:

    • Select a cell line responsive to the compound (based on preliminary viability assays).

    • Treat cells with the compound at a relevant concentration (e.g., IC₅₀) and vehicle control for one or more time points (e.g., 6, 24 hours).

    • Harvest cells and extract total RNA.

  • Sequencing and Data Processing:

    • Perform library preparation and next-generation sequencing (RNA-seq).

    • Align reads to the reference genome and quantify gene expression levels.

    • Identify differentially expressed genes (DEGs) between compound- and vehicle-treated samples.

  • Pathway and Network Analysis:

    • Use bioinformatics tools (e.g., GSEA, IPA, DAVID) to perform pathway enrichment analysis on the list of DEGs.

    • Identify signaling pathways that are significantly up- or down-regulated.

    • Compare the observed gene expression signature to known signatures of drugs or genetic perturbations in databases like the Connectivity Map (CMap) to further refine the MoA hypothesis.

Conclusion: Synthesizing a Coherent MoA Narrative

The successful execution of this integrated workflow will yield a wealth of data. The final step is to synthesize these findings into a coherent narrative that defines the mechanism of action of this compound. A high-confidence MoA is established when evidence from multiple orthogonal methods converges. For example, if the compound is predicted to bind Aurora Kinase A in silico, is shown to inhibit its activity biochemically, stabilizes it in cells (CETSA), and subsequently alters the expression of genes known to be downstream of the Aurora Kinase pathway, a strong case can be made for this being its primary MoA. This validated understanding is invaluable for guiding future lead optimization, preclinical development, and the design of clinical trials.

References

  • Martens, S. (2023). In vitro kinase assay. protocols.io. [Link]

  • Li, J., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(16), e4501. [Link]

  • Deora, N. S., et al. (2025). Pharmacophore modeling in drug design. Methods in Enzymology, 691, 1-21. [Link]

  • Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. [Link]

  • Moon, S., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol, 7(22), e2618. [Link]

  • Patsnap. (2025). What is pharmacophore modeling and its applications? Patsnap Synapse. [Link]

  • Slideshare. (2015). Pharmacophore modeling. [Link]

  • Wang, L., et al. (2013). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. Methods in Molecular Biology, 993, 191-203. [Link]

  • ScitoVation. Understanding the Mode of Action of a Compound. [Link]

  • PharmaEducation. (2025). Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. [Link]

  • Deganutti, G., et al. (2020). Truly Target-Focused Pharmacophore Modeling: A Novel Tool for Mapping Intermolecular Surfaces. Molecules, 25(2), 389. [Link]

  • K-L, H., et al. (2022). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Cell Biology, 169, 1-20. [Link]

  • Lee, S., et al. (2016). Strategic Applications of Gene Expression: From Drug Discovery/Development to Bedside. Advanced Drug Delivery Reviews, 96, 42-53. [Link]

  • Shai, E., et al. (2023). Drug‐Induced Differential Gene Expression Analysis on Nanoliter Droplet Microarrays: Enabling Tool for Functional Precision Oncology. Advanced Science, 10(28), 2302821. [Link]

  • Sbia, M., & Andrews, B. (2000). In vitro kinase assay for cyclin-dependent kinase activity in yeast. Yeast, 16(1), 71-76. [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]

  • National Genomics Data Center (CNCB-NGDC). (2025). Validation guidelines for drug-target prediction methods. [Link]

  • Pahikkala, T., et al. (2025). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery, 20(1), 1-13. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1470, 237-251. [Link]

  • Wang, Z., et al. (2024). 3DSTarPred: A Web Server for Target Prediction of Bioactive Small Molecules Based on 3D Shape Similarity. Journal of Chemical Information and Modeling. [Link]

  • Creative Biolabs. In Silico Target Prediction. [Link]

  • Reker, D., & Rodrigues, T. (2018). Virtual screening web servers: designing chemical probes and drug candidates in the cyberspace. Wiley Interdisciplinary Reviews: Computational Molecular Science, 8(5), e1370. [Link]

  • Waltenberger, B., et al. (2021). Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. Molecules, 26(11), 3349. [Link]

  • University of Helsinki. (2025). Validation guidelines for drug-target prediction methods. [Link]

  • Lee, A., & Lee, K. (2016). Using reverse docking for target identification and its applications for drug discovery. Expert Opinion on Drug Discovery, 11(8), 777-787. [Link]

  • Vasta, J. D., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(1), 225-233. [Link]

  • Biggs, L., et al. (2020). Transcriptomics predicts compound synergy in drug and natural product treated glioblastoma cells. PLoS ONE, 15(9), e0239551. [Link]

  • CD ComputaBio. Reverse Docking Service. [Link]

  • Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32-W38. [Link]

  • Kharkar, P. S., et al. (2014). Reverse docking: a powerful tool for drug repositioning and drug rescue. Future Medicinal Chemistry, 6(3), 333-343. [Link]

  • Southan, C., et al. (2013). Mapping Between Databases of Compounds and Protein Targets. Methods in Molecular Biology, 993, 41-65. [Link]

  • Méndez-Lucio, O., et al. (2019). Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. Methods in Molecular Biology, 2000, 249-261. [Link]

  • Méndez-Lucio, O., et al. (2019). Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. Methods in Molecular Biology, 2000, 249-261. [Link]

  • Módos, D., et al. (2022). Application of perturbation gene expression profiles in drug discovery—From mechanism of action to quantitative modelling. Frontiers in Genetics, 13, 989396. [Link]

  • ResearchGate. (2025). Validation guidelines for drug-target prediction methods. [Link]

  • Waltenberger, B., et al. (2020). Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. bioRxiv. [Link]

  • Figshare. (2024). Validation guidelines for drug-target prediction methods. [Link]

  • Slideshare. (2013). Comparing ChEMBL, DrugBank, Human Metabolome db and Therapeutic Target db at the chemistry and protein levels. [Link]

  • Molecular Devices. Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • CETSA. CETSA. [Link]

  • Uddin, R., et al. (2021). In silico Methods for Identification of Potential Therapeutic Targets. Journal of Biomedical Science, 28(1), 59. [Link]

  • Schulze, J., et al. (2022). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols, 3(2), 101340. [Link]

  • ChEMBL. ChEMBL. [Link]

  • Shoichet Laboratory. SEA Search Server. [Link]

  • Gaulton, A., et al. (2025). Drug and Clinical Candidate Drug Data in ChEMBL. Nucleic Acids Research. [Link]

  • Database Commons. DrugBank. [Link]

  • ResearchGate. The workflow of the D3Similarity server for target prediction and for ligand-based virtual screening. [Link]

Sources

N-(5-methylpyridin-2-yl)piperidine-3-carboxamide stability and degradation pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Degradation Pathways of N-(5-methylpyridin-2-yl)piperidine-3-carboxamide

Abstract

This technical guide provides a comprehensive analysis of the potential stability and degradation pathways of this compound. Given the absence of specific public data for this molecule, this document synthesizes information from established chemical principles and stability data of its core functional groups: the N-substituted pyridine, the piperidine-3-carboxamide moiety, and the central amide linkage. We will explore likely degradation mechanisms under various stress conditions, including hydrolysis, oxidation, and photolysis. Furthermore, this guide presents a detailed framework for conducting forced degradation studies, complete with step-by-step analytical protocols, to empirically determine the stability profile and identify potential degradants. This document is intended for researchers, scientists, and drug development professionals seeking to understand and predict the stability of this and structurally related compounds.

Introduction: A Structural Perspective on Stability

This compound is a molecule that combines several key functional groups, each with its own susceptibility to degradation. The stability of the molecule as a whole is therefore dependent on the resilience of its weakest link under specific environmental conditions. The core structure consists of:

  • A pyridine ring , which is generally electron-deficient and can be susceptible to nucleophilic attack, although the methyl group provides some electron-donating character.

  • A piperidine ring , a saturated heterocycle that is generally stable but can undergo oxidation or ring-opening under harsh conditions.

  • An amide linkage , which is the most common site of hydrolytic cleavage in many pharmaceutical compounds.

Understanding the interplay of these structural features is paramount to predicting and ultimately controlling the stability of this compound. This guide will deconstruct the molecule to analyze its potential degradation pathways and provide a robust experimental framework for confirming these predictions.

Predicted Degradation Pathways

Based on first principles of organic chemistry, we can predict several potential degradation pathways for this compound. These pathways are primarily driven by hydrolysis, oxidation, and photolysis.

Hydrolytic Degradation

The amide bond is the most likely site for hydrolytic cleavage. This can occur under both acidic and basic conditions.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This would lead to the cleavage of the amide bond, yielding 5-methylpyridin-2-amine and piperidine-3-carboxylic acid.

  • Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon of the amide, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield the same degradation products: 5-methylpyridin-2-amine and piperidine-3-carboxylic acid.

The following diagram illustrates the primary hydrolytic degradation pathway.

G parent This compound product1 5-methylpyridin-2-amine parent->product1 Hydrolysis (Acid or Base) product2 piperidine-3-carboxylic acid parent->product2 Hydrolysis (Acid or Base)

Caption: Predicted hydrolytic degradation pathway.

Oxidative Degradation

Oxidative degradation can be initiated by atmospheric oxygen, peroxides, or metal ions. Potential sites of oxidation on this compound include:

  • N-Oxidation of the Pyridine Ring: The nitrogen atom of the pyridine ring is susceptible to oxidation, which would form the corresponding N-oxide. This is a common metabolic and degradation pathway for pyridine-containing compounds.

  • Oxidation of the Piperidine Ring: The piperidine ring can undergo oxidation, potentially leading to ring-opening or the formation of hydroxylated derivatives.

  • Oxidation of the Methyl Group: The methyl group on the pyridine ring can be oxidized to a hydroxymethyl or carboxylic acid group.

Photolytic Degradation

The pyridine ring contains a chromophore that can absorb UV light, potentially leading to photolytic degradation. The specific degradation pathway is difficult to predict without experimental data, but could involve radical mechanisms leading to a complex mixture of degradants.

Framework for a Forced Degradation Study

A forced degradation study is essential to experimentally identify the degradation pathways and develop a stability-indicating analytical method. The following protocols are designed to stress this compound under various conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

Materials and Reagents
  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Methanol, HPLC grade

  • Formic acid, LC-MS grade

  • UV-Vis spectrophotometer

  • Photostability chamber

  • High-performance liquid chromatography (HPLC) system with a UV detector

  • Liquid chromatography-mass spectrometry (LC-MS) system

Experimental Protocols

The following table outlines the conditions for the forced degradation studies.

Stress ConditionReagent/ConditionTemperatureTime
Acid Hydrolysis 0.1 M HCl60°C24, 48, 72 hours
Base Hydrolysis 0.1 M NaOH60°C24, 48, 72 hours
Oxidation 3% H₂O₂Room Temperature24, 48, 72 hours
Thermal Degradation Solid State80°C7 days
Photostability UV light (200 Wh/m²) and visible light (1.2 million lux hours)Room TemperatureAs per ICH Q1B

The following diagram outlines the workflow for a forced degradation study.

G cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis HPLC HPLC-UV for Quantification Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolysis Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS End Characterize Degradation Profile LCMS->End Start Prepare Stock Solution of Compound Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo

Caption: Forced degradation study workflow.

Analytical Method: Stability-Indicating UPLC-MS

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. A reverse-phase UPLC-MS method is recommended.

  • Column: A C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is a good starting point.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Detection: UV at a suitable wavelength (determined by UV-Vis scan) and mass spectrometry for identification of degradants.

Summary and Conclusions

While specific stability data for this compound is not publicly available, a thorough understanding of its chemical structure allows for the prediction of its most probable degradation pathways. Hydrolysis of the amide bond is anticipated to be the primary route of degradation under both acidic and basic conditions. Oxidative and photolytic pathways may also contribute to its degradation profile.

The experimental framework provided in this guide offers a robust starting point for a comprehensive forced degradation study. The successful execution of these studies will enable the identification of key degradants, the elucidation of degradation mechanisms, and the development of a validated stability-indicating analytical method. This information is critical for the successful development of any drug product containing this compound, ensuring its quality, safety, and efficacy.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). ICH; 2003. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. ICH; 1996. [Link]

  • Alsante, K. M., et al. The Role of Forced Degradation in Pharmaceutical Development. Pharmaceutical Technology, 2007.
  • Baertschi, S. W., et al.
  • Huynh-Ba, K. Handbook of Stability Testing in Pharmaceutical Development. Springer; 2008.

A Technical Guide to the Spectroscopic Analysis of N-(5-methylpyridin-2-yl)piperidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Context

N-(5-methylpyridin-2-yl)piperidine-3-carboxamide belongs to a class of compounds that feature a piperidine ring linked via an amide bond to a substituted pyridine moiety. This structural motif is prevalent in medicinal chemistry, with piperidine derivatives forming the backbone of numerous pharmaceuticals.[2][5] The precise arrangement of substituents and the stereochemistry of the piperidine ring are critical to biological activity, making unambiguous structural confirmation an essential first step in any research endeavor. This guide details the expected spectroscopic fingerprint of the title compound, providing a benchmark for its identification and purity assessment.

Integrated Analytical Workflow

The structural elucidation of a novel compound is a self-validating process where each analytical technique provides a unique piece of the puzzle. The workflow begins with Mass Spectrometry to confirm the molecular weight, proceeds to IR Spectroscopy to identify key functional groups, and culminates in NMR Spectroscopy for the detailed mapping of the carbon-hydrogen framework.

Analytical_Workflow cluster_MS Mass Spectrometry cluster_IR Infrared Spectroscopy cluster_NMR NMR Spectroscopy MS ESI-MS & HRMS MS_MS Tandem MS (MS/MS) MS->MS_MS Select [M+H]+ Conclusion Confirmed Structure MS_MS->Conclusion IR ATR-FTIR IR->Conclusion H_NMR 1H NMR TwoD_NMR 2D NMR (COSY, HSQC) H_NMR->TwoD_NMR C_NMR 13C NMR C_NMR->TwoD_NMR TwoD_NMR->Conclusion Start Sample Start->MS Molecular Formula Start->IR Functional Groups Start->H_NMR H Framework Start->C_NMR C Framework

Caption: Integrated workflow for structural elucidation.

Mass Spectrometry (MS) Analysis

Mass spectrometry serves as the initial checkpoint for structural validation by providing the molecular weight of the compound. For a molecule like this compound, which contains basic nitrogen atoms, Electrospray Ionization (ESI) in positive ion mode is the technique of choice due to its gentle nature and high efficiency in forming protonated molecules [M+H]⁺.[6][7]

Predicted Molecular Weight and High-Resolution Mass Spectrometry (HRMS)

The molecular formula is C₁₂H₁₇N₃O, with a monoisotopic mass of 219.1372 g/mol . HRMS is critical for confirming this elemental composition, distinguishing it from other potential formulas with the same nominal mass.

ParameterPredicted Value
Molecular Formula C₁₂H₁₇N₃O
Monoisotopic Mass 219.1372
Predicted [M+H]⁺ (ESI-MS) m/z 220.1444
Predicted Fragmentation Pathway (MS/MS)

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ precursor ion is essential for confirming the connectivity of the molecule. The fragmentation is expected to be dominated by cleavages around the amide bond and within the piperidine ring, a common pathway for such derivatives.[6][8] The primary fragmentation is anticipated to be the cleavage of the amide bond, leading to the formation of the 5-methyl-2-aminopyridine cation and a neutral piperidine-3-carboxamide fragment, or the protonated piperidine-3-carboxamide fragment.

Fragmentation_Pathway cluster_frags Parent Parent Ion [M+H]+ m/z = 220.14 Frag1 Fragment A (5-methylpyridin-2-amine) m/z = 109.07 Parent->Frag1 Amide Cleavage Frag2 Fragment B (Piperidine-3-carboxamide acylium ion) m/z = 113.07 Parent->Frag2 Amide Cleavage Frag3 Fragment C (Loss of CONH2 from Frag B) m/z = 69.07 Frag2->Frag3 Loss of Amide Radical

Sources

An In-depth Technical Guide to the Chiral Separation of N-(5-methylpyridin-2-yl)piperidine-3-carboxamide Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The stereoisomeric composition of pharmacologically active molecules is a critical determinant of their efficacy and safety. N-(5-methylpyridin-2-yl)piperidine-3-carboxamide is a chiral molecule with significant potential in drug discovery, making the resolution of its enantiomers a crucial step in its development. This guide provides a comprehensive technical overview of the principles and practical methodologies for the chiral separation of this compound enantiomers. We will delve into the rationale behind experimental choices, present a detailed protocol based on established chromatographic principles for similar compounds, and offer insights to guide researchers in developing robust and efficient separation methods.

The Imperative of Chirality in Drug Development

Chiral molecules, which are non-superimposable mirror images of each other (enantiomers), are ubiquitous in pharmaceutical science. It is well-established that enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be inactive or, in some cases, contribute to adverse effects (the distomer).

The United States Food and Drug Administration (FDA) has stringent guidelines that often necessitate the development of single-enantiomer drugs.[1] This underscores the importance of reliable and efficient methods for separating and analyzing enantiomers. The piperidine and pyridine moieties are common scaffolds in many biologically active compounds, and their derivatives frequently possess chiral centers.[2][3] Therefore, developing a robust chiral separation method for this compound is a foundational step in its journey from a promising lead compound to a potential therapeutic agent.

Foundational Principles of Chiral Chromatography

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with Chiral Stationary Phases (CSPs) are the most powerful and widely used techniques for enantioselective separation.[4] The fundamental principle lies in the differential interaction between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. This transient formation of diastereomeric complexes leads to different retention times and, consequently, separation.

The choice of the CSP is paramount for achieving a successful chiral separation. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability and are often the first choice for screening.[1][5][6] These CSPs, such as those with tris(3,5-dimethylphenylcarbamate) coatings, offer a combination of hydrogen bonding, dipole-dipole, and π-π interactions that can effectively discriminate between enantiomers.[4][6]

Strategic Development of a Chiral Separation Method

A systematic approach to method development is crucial for efficiently achieving baseline separation of the this compound enantiomers. The following workflow outlines the key steps and considerations.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation A Select a diverse set of Chiral Stationary Phases (CSPs) B Choose appropriate mobile phases (Normal Phase, Reversed Phase, Polar Organic) A->B C Perform rapid screening injections B->C D Identify promising CSP-mobile phase combinations C->D Analyze screening data E Optimize mobile phase composition (e.g., alcohol modifier, additives) D->E F Adjust flow rate and temperature E->F G Evaluate peak shape and resolution F->G H Assess linearity, accuracy, and precision G->H Finalize method parameters I Determine limit of detection (LOD) and quantification (LOQ) H->I J Evaluate robustness I->J

Caption: A logical workflow for systematic chiral method development.

Causality in Experimental Choices
  • Choice of Chromatographic Mode: For a compound like this compound, which possesses both polar (amide, pyridine) and non-polar (methyl group, piperidine ring) features, both normal-phase and reversed-phase chromatography could be viable. However, normal-phase chromatography often provides better selectivity for chiral separations on polysaccharide-based CSPs.

  • Selection of Chiral Stationary Phase: Given the presence of aromatic and hydrogen-bonding moieties in the target molecule, polysaccharide-based CSPs are a logical starting point. Cellulose and amylose derivatives with phenylcarbamate selectors are known to be effective for a wide range of chiral compounds, including those with aromatic and amide groups.[4][5]

  • Mobile Phase Composition: In normal-phase HPLC, a common mobile phase consists of a non-polar solvent like hexane or heptane with an alcohol modifier (e.g., isopropanol or ethanol). The type and concentration of the alcohol modifier can significantly impact retention and resolution. For basic compounds like our target molecule, which contains a pyridine ring, peak tailing can be a concern due to interactions with residual silanols on the silica support of the CSP.[7] The addition of a small amount of a basic additive, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase can mitigate this issue by competitively binding to the active sites.[7]

Exemplary Protocol for Chiral HPLC Separation

The following protocol is a well-reasoned starting point for the chiral separation of this compound enantiomers, based on the principles discussed above and successful separations of similar compounds.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector.

  • Chiral Column: A cellulose-based chiral stationary phase, for example, CHIRALCEL® OD-H (amylose tris(3,5-dimethylphenylcarbamate)) or a similar column.

  • Solvents: HPLC-grade n-hexane, isopropanol (IPA), and diethylamine (DEA).

  • Sample Preparation: Prepare a stock solution of racemic this compound in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

Chromatographic Conditions
ParameterRecommended SettingRationale
Column CHIRALCEL® OD-H, 5 µm, 4.6 x 250 mmA widely successful polysaccharide-based CSP for a broad range of chiral compounds.
Mobile Phase n-Hexane / Isopropanol / DEA (80:20:0.1, v/v/v)A common normal-phase eluent. The IPA concentration can be adjusted to optimize retention, and DEA is added to improve peak shape for the basic analyte.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 25 °CA typical starting temperature. Temperature can be varied to influence selectivity.
Detection UV at 254 nmThe pyridine ring is expected to have strong UV absorbance at this wavelength.
Injection Volume 10 µLA standard injection volume to avoid column overload.
Step-by-Step Methodology
  • System Equilibration: Purge the HPLC system and equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Sample Injection: Inject the prepared racemic sample solution onto the column.

  • Data Acquisition: Record the chromatogram for a sufficient duration to allow for the elution of both enantiomers.

  • Analysis and Optimization:

    • Examine the chromatogram for the resolution of the two enantiomeric peaks.

    • If separation is not achieved, systematically vary the mobile phase composition (e.g., change the percentage of IPA).

    • If peak shape is poor, adjust the concentration of the basic additive.

    • Consider screening other polysaccharide-based CSPs if the initial column does not provide adequate separation.

Self-Validating Systems: Ensuring Trustworthiness

A robust analytical method must be self-validating. This means that the protocol should include checks and balances to ensure its reliability.

  • System Suitability: Before running samples, a system suitability test should be performed using the racemic standard. This typically involves monitoring parameters such as resolution, tailing factor, and theoretical plates to ensure the chromatographic system is performing optimally.

  • Enantiomeric Identification: In the absence of pure enantiomeric standards, peak identification can be tentatively assigned based on elution order from similar compounds or confirmed using techniques like circular dichroism (CD) detection.

  • Method Robustness: Once an optimal method is developed, its robustness should be evaluated by making small, deliberate changes to parameters like mobile phase composition, flow rate, and temperature to assess the impact on the separation.

Conclusion

The chiral separation of this compound is an essential step in its development as a potential pharmaceutical agent. A systematic approach to method development, grounded in the principles of chiral chromatography, is key to success. By carefully selecting the chiral stationary phase and optimizing the mobile phase composition, a robust and reliable HPLC method can be established. The protocol and insights provided in this guide serve as a comprehensive resource for researchers and scientists tasked with this critical analytical challenge.

References

  • Al-Saeed, F. A., El-Tohamy, M. F., & Al-Otaibi, M. S. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations, 8(10), 165. [Link]

  • Choi, A., Meijer, A. J. H. M., Proietti Silvestri, I., & Coldham, I. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 87(13), 8819–8823. [Link]

  • Ferreira, A. M., et al. (2021). Recent Chiral Stationary Phase Developments and Applications in Preparative-Scale Sub/Supercritical Fluid- and Liquid Chromatography for Enantioseparations. Molecules, 26(16), 4995. [Link]

  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. [Link]

  • Pinto, M. M. M., et al. (2020). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 25(17), 3944. [Link]

  • Saeed, A., et al. (2009). Chromatographic Separation of Chiral Drugs in a Diallyl-L-tartardiamide-based Stationary Phase: Influence of Temperature on the Equilibrium and Mass-Transfer Parameters. Adsorption Science & Technology, 25(10), 739-750. [Link]

  • Aboul-Enein, H. Y., & Ali, I. (2001). Chiral separation of nipecotic acid amides. Journal of biochemical and biophysical methods, 48(2), 161–169. [Link]

  • Zhang, T., Nguyen, D., & Franco, P. (2014). Novel chiral stationary phases based on peptoid combining a quinine/quinidine moiety through a C9-position carbamate group. Chirality, 26(11), 711–719. [Link]

  • Zhang, X., et al. (2013). Tandem Dearomatization/Enantioselective Allylic Alkylation of Pyridines. Journal of the American Chemical Society, 135(34), 12644–12647. [Link]

  • Chen, Y., et al. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Journal of separation science, 30(12), 1872–1877. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274. [Link]

Sources

Methodological & Application

Application Notes and Protocols: Utilizing PF-06446846 as a Chemical Probe for Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The discovery of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) and its critical role in regulating low-density lipoprotein (LDL) cholesterol levels has ushered in a new era of therapeutic strategies for hypercholesterolemia. While monoclonal antibodies targeting PCSK9 have demonstrated significant clinical success, the development of orally bioavailable small molecules that modulate PCSK9 activity remains a key objective for researchers in cardiovascular drug discovery. This guide provides an in-depth technical overview and detailed protocols for the use of PF-06446846, a potent and selective small molecule inhibitor of PCSK9 mRNA translation, as a chemical probe to investigate PCSK9 biology and screen for novel therapeutic agents.

The Target: PCSK9's Role in Cholesterol Homeostasis

PCSK9 is a serine protease primarily synthesized and secreted by the liver. Its main function is to act as a negative regulator of the LDL receptor (LDLR). By binding to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the surface of hepatocytes, PCSK9 targets the receptor for lysosomal degradation. This prevents the LDLR from recycling back to the cell surface, thereby reducing the liver's capacity to clear circulating LDL cholesterol ("bad cholesterol") from the bloodstream. Consequently, higher levels of PCSK9 are associated with elevated plasma LDL-C and an increased risk of atherosclerotic cardiovascular disease.

The intricate mechanism of PCSK9-mediated LDLR degradation underscores the potential of inhibiting this pathway to lower LDL-C levels.

The Chemical Probe: PF-06446846

PF-06446846 is an orally active and highly selective small molecule inhibitor of PCSK9 translation.[1] Unlike strategies that aim to block the interaction between circulating PCSK9 and the LDLR, PF-06446846 acts intracellularly to prevent the synthesis of the PCSK9 protein itself.

Mechanism of Action: A Unique Approach to Protein Synthesis Inhibition

PF-06446846 exhibits a novel mechanism of action by selectively stalling the translation of PCSK9 mRNA.[2][3][4] This is not a global inhibition of protein synthesis, but rather a highly specific effect on the PCSK9 transcript. The compound engages the nascent PCSK9 polypeptide chain within the ribosomal exit tunnel, inducing the ribosome to stall around codon 34.[2][3] This sequence-specific stalling is mediated by the interaction of PF-06446846 with the nascent chain, leading to a halt in elongation and subsequent prevention of full-length PCSK9 protein production. This targeted approach provides a powerful tool to study the consequences of PCSK9 depletion in a controlled manner.

Quantitative Data for PF-06446846
ParameterValueCell LineReference
IC50 (PCSK9 Secretion) 0.3 µMHuh7[2]

Experimental Protocols

In Vitro PCSK9 Secretion Assay using ELISA

This protocol describes a method to quantify the inhibitory effect of PF-06446846 on the secretion of PCSK9 from a human hepatoma cell line, such as HepG2 or Huh7.

Principle: Cells are treated with the chemical probe, and the amount of PCSK9 secreted into the cell culture supernatant is measured using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • HepG2 or Huh7 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • PF-06446846

  • DMSO (for compound dilution)

  • 96-well cell culture plates

  • Human PCSK9 ELISA kit (commercially available)

  • Plate reader capable of measuring absorbance at 450 nm

Protocol:

  • Cell Seeding: Seed HepG2 or Huh7 cells in a 96-well plate at a density that allows for optimal growth during the experiment. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: Prepare a stock solution of PF-06446846 in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell viability (typically ≤ 0.5%).

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of PF-06446846. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the cells for a period sufficient to allow for PCSK9 synthesis and secretion (e.g., 24-48 hours).

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well. It is advisable to centrifuge the supernatant to pellet any detached cells or debris.

  • PCSK9 ELISA: Perform the PCSK9 ELISA on the collected supernatants according to the manufacturer's instructions.[5][6][7] This typically involves the following steps:

    • Addition of standards and samples to the antibody-coated plate.

    • Incubation to allow PCSK9 to bind to the capture antibody.

    • Washing steps to remove unbound material.

    • Addition of a detection antibody.

    • Further incubation and washing steps.

    • Addition of a substrate solution to generate a colorimetric signal.

    • Stopping the reaction and measuring the absorbance at 450 nm.

  • Data Analysis: Construct a standard curve using the absorbance values of the known PCSK9 standards. Use this curve to determine the concentration of PCSK9 in each sample. Calculate the percentage inhibition of PCSK9 secretion for each concentration of PF-06446846 relative to the vehicle control. Plot the percentage inhibition against the compound concentration and determine the IC50 value.

PCSK9_Secretion_Assay cluster_cell_culture Cell Culture cluster_elisa ELISA Seed Cells Seed Cells Treat with PF-06446846 Treat with PF-06446846 Seed Cells->Treat with PF-06446846 Incubate (24-48h) Incubate (24-48h) Treat with PF-06446846->Incubate (24-48h) Collect Supernatant Collect Supernatant Incubate (24-48h)->Collect Supernatant Secreted PCSK9 Bind PCSK9 to Plate Bind PCSK9 to Plate Collect Supernatant->Bind PCSK9 to Plate Add Detection Ab Add Detection Ab Bind PCSK9 to Plate->Add Detection Ab Add Substrate Add Substrate Add Detection Ab->Add Substrate Read Absorbance Read Absorbance Add Substrate->Read Absorbance Calculate IC50 Calculate IC50 Read Absorbance->Calculate IC50

Caption: Workflow for the in vitro PCSK9 secretion assay.

Cellular LDL Uptake Assay

This protocol measures the functional consequence of PCSK9 inhibition – the increased uptake of LDL by hepatocytes.

Principle: Reduced PCSK9 levels lead to an increase in the number of LDLRs on the cell surface, resulting in enhanced uptake of fluorescently labeled LDL from the culture medium.

Materials:

  • HepG2 cells

  • Cell culture medium

  • PF-06446846

  • Fluorescently labeled LDL (e.g., DiI-LDL or Bodipy-LDL)

  • 96-well black, clear-bottom cell culture plates

  • Fluorescence microscope or high-content imaging system

Protocol:

  • Cell Seeding and Treatment: Seed HepG2 cells in a 96-well black, clear-bottom plate. The following day, treat the cells with various concentrations of PF-06446846 as described in the PCSK9 secretion assay protocol. Incubate for 24-48 hours to allow for LDLR expression to increase.

  • LDL Incubation: After the treatment period, remove the medium and add fresh medium containing fluorescently labeled LDL at a predetermined optimal concentration.

  • Incubation: Incubate the cells for 2-4 hours at 37°C to allow for LDL uptake.

  • Washing: Gently wash the cells multiple times with phosphate-buffered saline (PBS) to remove any unbound fluorescent LDL.

  • Imaging and Analysis: Acquire images of the cells using a fluorescence microscope or a high-content imaging system. The internalized fluorescent LDL will appear as punctate signals within the cells. Quantify the fluorescence intensity per cell or per well.

  • Data Analysis: Calculate the fold-increase in LDL uptake for each concentration of PF-06446846 relative to the vehicle-treated cells. Plot the fold-increase against the compound concentration to generate a dose-response curve.

LDL_Uptake_Assay cluster_treatment Cell Treatment cluster_uptake LDL Uptake Seed HepG2 Cells Seed HepG2 Cells Treat with PF-06446846 (24-48h) Treat with PF-06446846 (24-48h) Seed HepG2 Cells->Treat with PF-06446846 (24-48h) Add Fluorescent LDL Add Fluorescent LDL Treat with PF-06446846 (24-48h)->Add Fluorescent LDL Increased LDLR Incubate (2-4h) Incubate (2-4h) Add Fluorescent LDL->Incubate (2-4h) Wash Cells Wash Cells Incubate (2-4h)->Wash Cells Image and Quantify Fluorescence Image and Quantify Fluorescence Wash Cells->Image and Quantify Fluorescence Determine Dose-Response Determine Dose-Response Image and Quantify Fluorescence->Determine Dose-Response

Caption: Workflow for the cellular LDL uptake assay.

Concluding Remarks

PF-06446846 serves as an invaluable chemical probe for dissecting the intricate biology of PCSK9. Its unique mechanism of action, selectively inhibiting the translation of PCSK9 mRNA, provides researchers with a powerful tool to study the downstream consequences of reduced PCSK9 levels in a cellular context. The protocols outlined in this guide offer a robust framework for characterizing the activity of PF-06446846 and for the discovery of novel small molecule modulators of PCSK9 synthesis. As our understanding of PCSK9's role in various physiological and pathological processes continues to expand, the utility of such precisely acting chemical probes will undoubtedly prove to be indispensable.

References

  • Lintner, N. G., et al. (2017). Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain. PLoS Biology, 15(3), e2001882. (URL: [Link])

  • Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain - PubMed. (URL: [Link])

  • A compound that directly and selectively stalls PCSK9 translation - ResearchGate. (URL: [Link])

  • Elabscience® Rat PCSK9(Proprotein convertase subtilisin/kexin type 9) ELISA Kit. (URL: [Link])

  • A Small-Molecule Anti-secretagogue of PCSK9 Targets the 80S Ribosome to Inhibit PCSK9 Protein Translation | Request PDF - ResearchGate. (URL: [Link])

  • A small-molecule inhibitor of PCSK9 transcription ameliorates atherosclerosis through the modulation of FoxO1/3 and HNF1α - PMC - NIH. (URL: [Link])

  • (PDF) A Comprehensive Review of PCSK9 Inhibitors - ResearchGate. (URL: [Link])

  • Small molecules as inhibitors of PCSK9: Current status and future challenges | Request PDF. (URL: [Link])

  • Human PCSK9 ELISA - Mediagnost. (URL: [Link])

  • A Novel, Orally Bioavailable, Small-Molecule Inhibitor of PCSK9 With Significant Cholesterol-Lowering Properties In Vivo - PubMed Central. (URL: [Link])

  • ELISA Kit for Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9) - Cloud-Clone. (URL: [Link])

Sources

Application Note: A Multi-Assay Cascade for Characterizing N-(5-methylpyridin-2-yl)piperidine-3-carboxamide Activity at the Orphan GPCR GPR139

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The piperidine-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents targeting a wide array of proteins.[1][2] The specific compound, N-(5-methylpyridin-2-yl)piperidine-3-carboxamide, belongs to a chemical class that has shown activity at G protein-coupled receptors (GPCRs), the largest family of drug targets.[3][4] This application note describes the development of a robust, three-tiered cell-based assay cascade to determine the pharmacological activity of this compound, using the orphan receptor GPR139 as a primary hypothetical target.

GPR139 is a Class A GPCR predominantly expressed in the central nervous system, including the striatum and habenula, suggesting its involvement in neuromodulation.[3][5] While its endogenous ligands are still debated, it has been established that GPR139 primarily signals through the Gαq/11 pathway, leading to the mobilization of intracellular calcium.[3][6][7] It has also been shown to couple to other G-protein subtypes, highlighting the potential for biased agonism.[8][9]

Therefore, a comprehensive characterization of a novel compound requires more than a single readout. We present a logical workflow progressing from a high-throughput primary screen to more detailed mechanism-of-action studies. This cascade is designed to:

  • Detect Activity: Rapidly identify if the compound is an agonist using a Gαq-pathway-dependent calcium mobilization assay.

  • Profile Signaling: Characterize the compound's influence on the Gαs/Gαi-mediated cAMP pathway.

  • Confirm Target Engagement: Validate direct receptor interaction via a G-protein-independent β-arrestin recruitment assay.

This integrated approach ensures a high degree of confidence in the resulting data, providing a detailed pharmacological signature of the compound's activity.

Principle of the Assay Cascade & Signaling Pathways

The assay strategy is built on a hierarchical approach to efficiently characterize the compound's activity. The primary assay is selected for its robustness and direct link to the receptor's dominant signaling pathway. Subsequent assays provide orthogonal validation and deeper mechanistic insight.

GPR139 Signaling Mechanisms

Upon activation by an agonist, GPR139 initiates intracellular signaling cascades. The primary and most well-characterized pathway involves the activation of the Gαq/11 subunit.[7] This dissociates from its βγ partners and activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytosol.[10] Additionally, GPR139 has been shown to modulate adenylyl cyclase (AC) activity, thereby affecting cyclic AMP (cAMP) levels, which points to coupling with Gαs (stimulatory) or Gαi (inhibitory) proteins.[6][8] Finally, like most GPCRs, agonist-induced activation typically leads to the recruitment of β-arrestin proteins, which desensitize G-protein signaling and can initiate their own signaling cascades.[11][12]

GPR139_Signaling cluster_membrane Plasma Membrane cluster_gq Gαq/11 Pathway cluster_camp Gαs/Gαi Pathway cluster_arrestin β-Arrestin Pathway GPR139 GPR139 Gq Gαq/11 GPR139->Gq Activates Gsi Gαs / Gαi GPR139->Gsi Activates Arrestin β-Arrestin GPR139->Arrestin Recruits Compound Compound (Agonist) Compound->GPR139 Binds PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor Ca Ca²⁺ Release ER->Ca AC Adenylyl Cyclase Gsi->AC Modulates (+/-) ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP

Caption: GPR139 signaling pathways initiated by agonist binding.

Experimental Workflow Overview

The overall process follows a standardized, automation-friendly workflow suitable for multi-well plates (96 or 384-well format).

Workflow cluster_prep Day 1: Cell Preparation cluster_assay Day 2: Assay Execution cluster_analysis Day 2: Data Analysis Culture 1. Culture GPR139-expressing and Parental Cells Seed 2. Seed Cells into Assay Plates Culture->Seed Incubate1 3. Incubate Overnight (37°C, 5% CO₂) Seed->Incubate1 Prep 4. Assay-Specific Prep (e.g., Dye Loading) Incubate1->Prep Compound 5. Add Compound Dilution Series & Controls Prep->Compound Incubate2 6. Incubate (Time/Temp Varies) Compound->Incubate2 Read 7. Read Plate on Compatible Reader Incubate2->Read Plot 8. Plot Dose-Response Curves Read->Plot Calculate 9. Calculate EC₅₀/IC₅₀ and Z'-Factor Plot->Calculate Interpret 10. Interpret Results Calculate->Interpret

Caption: General experimental workflow for cell-based assays.

Materials & Reagents

  • Cell Lines:

    • CHO-K1 or HEK293 cells stably expressing human GPR139 (e.g., from DiscoverX, Part #93-0207C1).

    • Parental CHO-K1 or HEK293 cells (for counter-screening and confirming target specificity).

  • Compound:

    • This compound, dissolved in 100% DMSO to create a 10 mM stock solution.

  • Culture Media:

    • F-12K Medium (for CHO-K1) or DMEM (for HEK293) supplemented with 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotic (e.g., 800 µg/mL Geneticin®).

  • Assay-Specific Reagents:

    • Calcium Assay: FLIPR® Calcium 6 Assay Kit (Molecular Devices) or Fluo-4 Direct™ Calcium Assay Kit (Thermo Fisher Scientific). Probenecid is required to prevent dye extrusion.

    • cAMP Assay: HitHunter® cAMP Assay for Small Molecules (DiscoverX, #90-0075SM). Requires Forskolin for Gαi antagonist mode.[13]

    • β-Arrestin Assay: PathHunter® eXpress GPCR β-Arrestin Assay (DiscoverX).[12]

  • Equipment & Consumables:

    • Humidified incubator (37°C, 5% CO₂).

    • Sterile 96-well or 384-well black-walled, clear-bottom assay plates.

    • Multi-channel pipettes or automated liquid handler.

    • Fluorescence plate reader with kinetic reading and liquid injection capabilities (e.g., FLIPR® Tetra, FlexStation®).

    • Luminescence plate reader (e.g., PHERAstar, CLARIOstar®).

Detailed Experimental Protocols

General Best Practices:

  • Ensure cells are healthy, in a logarithmic growth phase, and have consistent passage numbers.[14]

  • Carefully manage cell plating density to achieve optimal confluency (typically 80-95%) on the day of the assay.[14]

  • Perform all compound dilutions in an appropriate assay buffer, ensuring the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent-induced artifacts.

Protocol 1: Primary Screen — Calcium Mobilization Assay (Agonist Mode)

This assay provides a rapid and sensitive measure of Gαq/11 pathway activation.[15][16]

  • Cell Plating (Day 1):

    • Seed GPR139-expressing CHO-K1 cells into black-walled, clear-bottom 96-well plates at a density of 40,000-60,000 cells/well in 100 µL of culture medium.

    • Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading (Day 2):

    • Prepare the calcium-sensitive dye solution according to the manufacturer's protocol (e.g., FLIPR Calcium 6 Kit), including probenecid.

    • Aspirate the culture medium from the cell plate and add 100 µL of the dye solution to each well.

    • Incubate the plate for 1 hour at 37°C, 5% CO₂, followed by 15 minutes at room temperature, protected from light.

  • Compound Preparation:

    • Prepare a 4X final concentration compound dilution plate. Perform a serial dilution of this compound in HBSS (or other appropriate assay buffer) with 0.1% BSA. Include a known GPR139 agonist as a positive control and buffer with DMSO as a vehicle (negative) control.

  • Data Acquisition:

    • Place both the cell plate and the compound plate into the fluorescence plate reader (e.g., FLIPR).

    • Set the instrument to measure fluorescence intensity (e.g., Ex: 485 nm, Em: 525 nm) every 1-2 seconds.

    • Establish a stable baseline reading for 15-20 seconds.

    • Program the instrument to add 50 µL from the compound plate to the cell plate.

    • Continue reading fluorescence for an additional 2-3 minutes to capture the peak calcium response and subsequent decay.

Protocol 2: Secondary Screen — cAMP Accumulation Assay

This assay determines if the compound modulates Gαs or Gαi signaling. The protocol below is based on the DiscoverX HitHunter cAMP competitive immunoassay format.[17]

  • Cell Plating (Day 1):

    • Seed GPR139-expressing cells in a 96-well solid white plate at a density of 10,000-20,000 cells/well in 100 µL of culture medium.

    • Incubate overnight at 37°C, 5% CO₂.

  • Assay Execution (Day 2):

    • Aspirate the culture medium.

    • For Gαs Agonist Mode: Add 25 µL of assay buffer to each well. Then add 25 µL of 2X compound dilutions.

    • For Gαi Antagonist Mode: Add 12.5 µL of 4X compound dilutions. Incubate for 15 minutes. Then add 12.5 µL of 4X Forskolin (at a pre-determined EC₈₀ concentration) to all wells to stimulate cAMP production.

    • Incubate the plate for 30-60 minutes at 37°C.

  • Lysis and Detection:

    • Add 25 µL of cAMP Antibody Reagent followed by 25 µL of Lysis/ED/Substrate Reagent solution as per the manufacturer's protocol.[18]

    • Incubate for 60 minutes at room temperature.

    • Read the plate on a luminescence reader. The signal is inversely proportional to the intracellular cAMP concentration.

Protocol 3: Target Engagement — β-Arrestin Recruitment Assay

This assay confirms that the compound's activity is mediated through direct interaction with GPR139, independent of G-protein coupling. The protocol is based on the DiscoverX PathHunter enzyme fragment complementation technology.[12][19]

  • Cell Plating (Day 1):

    • Seed PathHunter GPR139 β-Arrestin cells in a 96-well solid white plate at a density of 10,000-20,000 cells/well in 100 µL of culture medium.

    • Incubate overnight at 37°C, 5% CO₂.

  • Assay Execution (Day 2):

    • Add 25 µL of 5X compound dilutions to the cells.

    • Incubate for 90 minutes at 37°C, 5% CO₂.

  • Detection:

    • Add 60 µL of the PathHunter Detection Reagent solution to each well as per the manufacturer's protocol.[12]

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a luminescence reader. The signal is directly proportional to β-arrestin recruitment.

Data Analysis and Interpretation

For each assay, raw data (Relative Fluorescence Units or Relative Light Units) should be normalized.

  • 0% Activity Control: Vehicle (e.g., buffer + DMSO).

  • 100% Activity Control: A saturating concentration of a known reference agonist.

The normalized data is then plotted against the logarithm of the compound concentration. A sigmoidal dose-response curve is fitted using non-linear regression (four-parameter logistic equation) to determine key pharmacological parameters.

Key Parameters:

  • EC₅₀ (Half-maximal effective concentration): The concentration of an agonist that produces 50% of the maximal possible effect. A lower EC₅₀ indicates higher potency.

  • IC₅₀ (Half-maximal inhibitory concentration): The concentration of an antagonist that inhibits a response by 50%.

  • Eₘₐₓ (%): The maximum response achievable by the compound, expressed as a percentage of the response to the reference agonist.

  • Z'-Factor: A statistical measure of assay quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput screening.

Hypothetical Data Summary

The table below illustrates how to present the results from the assay cascade for this compound ("Compound X").

Assay TypePathway MeasuredModeResult (EC₅₀ / IC₅₀)Eₘₐₓ (%)Z'-FactorInterpretation
Calcium Mobilization Gαq/11Agonist150 nM98%0.78Potent Gαq/11 agonist
cAMP Accumulation GαsAgonist> 10 µM< 5%0.65No Gαs activity
cAMP Accumulation GαiAntagonist> 10 µMN/A0.71No Gαi activity
β-Arrestin Recruitment Receptor EngagementAgonist450 nM85%0.81Recruits β-arrestin

Interpretation of Hypothetical Results: The data suggest that "Compound X" is a potent and full agonist of the GPR139 receptor, showing a strong preference for the Gαq/11 signaling pathway over Gαs/Gαi pathways. The recruitment of β-arrestin confirms direct engagement with the receptor. The 3-fold lower potency in the β-arrestin assay compared to the calcium assay could suggest that the compound is a "G-protein biased" agonist, a finding that warrants further investigation.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
High Well-to-Well Variability Inconsistent cell seeding; Edge effects; Pipetting errors.Use an automated dispenser for seeding; Avoid using outer wells of the plate; Ensure proper mixing of reagents.[20]
Low Signal Window (Low Z') Suboptimal cell density; Low receptor expression; Inactive compound/reagents.Optimize cell seeding number; Verify receptor expression via qPCR or Western blot; Test positive controls to confirm reagent activity.[14]
Signal in Parental Cells Compound has off-target effects on endogenous receptors in the host cell line.This is a valid result. The compound is not specific for GPR139. Document the off-target activity.
"Bell-Shaped" Dose Curve Compound cytotoxicity at high concentrations; Substrate depletion.Perform a separate cell viability assay (e.g., CellTiter-Glo®) to assess cytotoxicity; Reduce assay incubation time.

Conclusion

This application note provides a comprehensive, multi-faceted framework for characterizing the activity of novel compounds such as this compound. By systematically progressing from a primary functional screen (calcium mobilization) to orthogonal secondary (cAMP) and target engagement (β-arrestin) assays, researchers can build a high-confidence pharmacological profile. This cascade approach is not only efficient but also essential for elucidating the complex signaling mechanisms of GPCRs like GPR139, enabling the identification of potent, selective, and potentially biased modulators for drug discovery programs.

References

  • MDPI. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors.
  • Reaction Biology. (n.d.). Ion Channel Assays.
  • ResearchGate. (n.d.). GPR139 signaling mechanisms (A) GPR139 activates both Gq/11 and Gi/o... [Diagram].
  • Wikipedia. (n.d.). GPR139.
  • Stoveken, H. M., et al. (2020). The orphan receptor GPR139 signals via Gq/11 to oppose opioid effects. Journal of Biological Chemistry.
  • PubMed. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors.
  • Thermo Fisher Scientific. (n.d.). Cell-Based Ion Channel Assays.
  • Thermo Fisher Scientific HT. (n.d.). Cell-Based Ion Channel Assays.
  • Marin Biologic Laboratories. (2025). Cell-Based Assays for G Protein-Coupled Receptors (GPCRs).
  • European Pharmaceutical Review. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery.
  • Biocompare. (2013). Cell-Based Assays for GPCR Activity.
  • BMG LABTECH. (n.d.). HitHunter cAMP assay for GPCRs.
  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies.
  • ResearchGate. (n.d.). The GPCR β-arrestin recruitment assay principle [Diagram].
  • Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays.
  • Scribd. (n.d.). 70-317 HitHunter CAMP Assay For Small Molecules.
  • ResearchGate. (n.d.). GPR139 interactions and signaling pathways [Diagram].
  • NCBI. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual.
  • DiscoverX. (n.d.). cAMP Hunter™ eXpress GPCR Assays.
  • DiscoverX. (n.d.). cAMP Hunter™ eXpress GPCR Assay User Manual.
  • PubMed. (2019). Pharmacology and function of the orphan GPR139 G protein-coupled receptor.
  • Charles River Laboratories. (n.d.). Ion Channel Assays.
  • Charles River Laboratories. (n.d.). Ion Channel Selectivity Profiling Assays.
  • White, C. W., et al. (2020). A novel luminescence-based β-arrestin membrane recruitment assay for unmodified GPCRs. Scientific Reports.
  • Bio-Rad. (2021). Cell Based Assays in Drug Development: Comprehensive Overview.
  • Promega Connections. (2011). Considerations for Successful Cell-Based Assays I: Choosing Your Cells.
  • PubMed. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets.
  • SciSpace. (2020). New Insights into Arrestin Recruitment to GPCRs.
  • PubMed Central. (n.d.). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria.
  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays.
  • NIH. (n.d.). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives.
  • PubMed. (2008). Discovery of piperidine carboxamide TRPV1 antagonists.
  • DiscoverX. (n.d.). HitHunter® cAMP Assay for Small Molecules.
  • Smolecule. (2023). 1-(2-methoxypropyl)-N-(5-methylpyridin-2-yl)piperidine-3-carboxamide.
  • PMC. (2019). Identification of a novel scaffold for a small molecule GPR139 receptor agonist.
  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives.
  • PMC - NIH. (n.d.). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities.
  • Thermo Fisher Scientific. (n.d.). Cell-Based GPCR Reporter Assays.
  • PMC - PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • PMC - PubMed Central. (n.d.). GPR139, an Ancient Receptor and an Emerging Target for Neuropsychiatric and Behavioral Disorders.

Sources

Application Notes: Characterization of N-(5-methylpyridin-2-yl)piperidine-3-carboxamide as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperidine and pyridine moieties are prevalent scaffolds in the development of kinase inhibitors, known for their role in forming key interactions within the ATP-binding pocket of these enzymes.[1][2] The compound N-(5-methylpyridin-2-yl)piperidine-3-carboxamide features this combination of structural motifs, making it a candidate for investigation as a kinase inhibitor.[3][4] Kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[5][6] Consequently, the identification and characterization of novel kinase inhibitors remain a high-priority area in therapeutic drug discovery.[6]

These application notes provide a comprehensive framework for the initial biochemical and cell-based characterization of this compound. We present detailed protocols for determining its inhibitory potency (IC50) against a target kinase using a universal, luminescence-based biochemical assay, and for assessing its effect on kinase activity within a cellular context. The methodologies are designed to be robust, reproducible, and adaptable for high-throughput screening applications.[7]

Principle of Biochemical Potency Determination: ADP-Glo™ Kinase Assay

To determine the half-maximal inhibitory concentration (IC50) of the test compound, we will employ the ADP-Glo™ Kinase Assay. This is a universal, homogeneous, luminescence-based assay that measures the amount of ADP produced during a kinase reaction.[8] The assay is performed in two steps: first, the kinase reaction is terminated and any remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then quantified using a luciferase/luciferin reaction. The resulting luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.[9] By measuring the reduction in luminescence in the presence of varying concentrations of this compound, a dose-response curve can be generated to calculate the IC50 value, a key metric of inhibitor potency.[]

Diagram: Biochemical IC50 Determination Workflow

The following diagram outlines the major steps for determining the biochemical IC50 of the test compound.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilution of This compound Reaction Incubate Compound with Kinase Reaction Mix in 384-well plate Compound_Prep->Reaction Assay_Prep Prepare Kinase Reaction Mix (Enzyme, Substrate, ATP) Assay_Prep->Reaction Step1 Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) Reaction->Step1 Incubate1 Incubate 40 min at RT Step1->Incubate1 Step2 Add Kinase Detection Reagent (Converts ADP to ATP, provides Luciferase/Luciferin) Incubate1->Step2 Incubate2 Incubate 30-60 min at RT Step2->Incubate2 Read Measure Luminescence (Plate Reader) Incubate2->Read Analysis Plot Dose-Response Curve & Calculate IC50 Read->Analysis

Caption: Workflow for biochemical IC50 determination.

Protocol 1: Biochemical IC50 Determination

This protocol details the steps to measure the IC50 value of this compound against a selected target kinase.

Materials and Reagents
  • This compound (Test Compound)

  • DMSO (ACS Grade)

  • Recombinant Target Kinase (e.g., ABL1, SRC)

  • Appropriate kinase substrate (e.g., peptide substrate)

  • ATP, Ultra-Pure

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)[11]

  • White, opaque 384-well assay plates (low volume)

  • Plate-reading luminometer

Methodology

1. Compound Preparation: a. Prepare a 10 mM stock solution of the test compound in 100% DMSO. b. Perform a serial dilution series (e.g., 11-point, 1:3 dilution) in DMSO to create a range of concentrations for the dose-response curve. The highest concentration in the assay should be chosen based on expected potency (e.g., start with 100 µM). c. Prepare a DMSO-only control (vehicle control).

2. Kinase Reaction Setup (5 µL volume per well): [11] a. In a 384-well plate, add 2.5 µL of 2X Kinase/Substrate solution (containing the target kinase and its specific substrate in 1X kinase buffer). Causality Note: The kinase and substrate concentrations should be optimized beforehand to ensure the reaction is in the linear range, typically aiming for 10-30% conversion of ATP to ADP. b. Add 2.5 µL of 2X ATP/Compound solution. This is prepared by diluting the compound serial dilutions from step 1b into 1X kinase buffer containing 2X the final desired ATP concentration. Causality Note: The ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate determination of competitive inhibition.[6] This provides a more physiologically relevant measure of potency. c. For control wells: i. No-Enzyme Control: Add 2.5 µL of 2X Substrate/ATP solution and 2.5 µL of 1X kinase buffer (without enzyme). ii. Vehicle Control (Max Activity): Add 2.5 µL of 2X Kinase/Substrate solution and 2.5 µL of 2X ATP solution containing only DMSO. d. Mix the plate gently on a plate shaker for 30 seconds. e. Incubate the reaction at room temperature (or optimal kinase temperature) for 60 minutes.

3. ADP-Glo™ Detection: [9] a. Equilibrate the plate and ADP-Glo™ reagents to room temperature. b. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[8] c. Incubate for 40 minutes at room temperature. d. Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP to ATP and initiates the luminescence reaction.[9] e. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize. f. Measure luminescence using a plate-reading luminometer with an integration time of 0.25-1 second per well.

4. Data Analysis: a. Subtract the average background luminescence (No-Enzyme Control) from all other measurements. b. Normalize the data by setting the average vehicle control luminescence as 100% activity and the no-enzyme control as 0% activity. c. Plot the normalized percent inhibition versus the log of the inhibitor concentration. d. Fit the data to a four-parameter logistic (sigmoidal dose-response) equation to determine the IC50 value.

Principle of Cell-Based Target Engagement

While biochemical assays are crucial for determining direct inhibitory potency, cell-based assays are necessary to confirm that the compound can penetrate the cell membrane and engage its target in a physiological context.[12] A cellular thermal shift assay (CETSA) or a target engagement assay like the NanoBRET™ Target Engagement Assay can be used. Here, we describe a general protocol for a cell-based phosphorylation assay, which measures the inhibition of a specific downstream substrate's phosphorylation as a readout of the target kinase's activity within the cell.[13][14]

Diagram: Cell-Based Phosphorylation Assay Workflow

This diagram illustrates the process of assessing compound activity in a cellular environment.

G cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_lysis_detection Lysis & Detection cluster_analysis_cell Data Analysis Seed Seed cells expressing target kinase in a 96-well plate Incubate_Culture Incubate overnight Seed->Incubate_Culture Treat Treat cells with serial dilutions of test compound Incubate_Culture->Treat Incubate_Treat Incubate for a defined period (e.g., 2 hours) Treat->Incubate_Treat Stimulate Optional: Stimulate pathway (e.g., with growth factor) Incubate_Treat->Stimulate Lyse Lyse cells to release proteins Stimulate->Lyse Detect Detect phospho-substrate (e.g., ELISA, Western Blot, TR-FRET) Lyse->Detect Analysis_Cell Quantify signal, plot Dose-Response Curve & Calculate IC50 Detect->Analysis_Cell

Caption: Workflow for a cell-based phosphorylation assay.

Protocol 2: Cell-Based Phosphorylation Assay

This protocol provides a general method to determine the cellular potency (IC50) of the compound by measuring the phosphorylation of a known downstream substrate of the target kinase.

Materials and Reagents
  • A cell line that endogenously expresses the target kinase or is engineered to overexpress it.

  • Appropriate cell culture medium, FBS, and supplements.

  • This compound (Test Compound)

  • Pathway activator/stimulant (if necessary, e.g., EGF for EGFR pathway)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Detection reagents:

    • ELISA kit specific for the phosphorylated substrate.

    • Or, primary antibodies for the total and phosphorylated substrate for Western Blot.

    • Or, TR-FRET assay reagents (e.g., Cayman Chemical).[14]

  • 96-well cell culture plates.

Methodology

1. Cell Seeding: a. Culture cells to ~80% confluency. b. Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight. Trustworthiness Note: Consistent cell density is critical for reproducible results.

2. Compound Treatment: a. Prepare serial dilutions of the test compound in serum-free or low-serum medium. b. Remove the culture medium from the cells and replace it with the medium containing the compound dilutions or vehicle (DMSO) control. c. Incubate for a predetermined time (e.g., 2 hours) at 37°C, 5% CO2. This allows for compound uptake and target engagement.

3. Stimulation and Lysis: a. (Optional) If the pathway is not basally active, add a stimulant (e.g., growth factor) for a short period (e.g., 15 minutes) to induce phosphorylation. b. Aspirate the medium and wash the cells once with cold PBS. c. Add cold lysis buffer to each well and incubate on ice for 15-20 minutes with gentle agitation.

4. Detection of Phosphorylation: a. Collect the cell lysates and clarify by centrifugation. b. Quantify the level of the phosphorylated substrate in each lysate sample using your chosen method (ELISA, Western Blot, TR-FRET).[14] Expertise Note: An ELISA or TR-FRET format is highly recommended for quantitative analysis and higher throughput compared to Western Blotting. It's also crucial to measure the total protein level or the level of the total (non-phosphorylated) substrate to normalize for any variations in cell number.[15]

5. Data Analysis: a. For quantitative methods like ELISA or TR-FRET, normalize the phospho-substrate signal to the total protein or total substrate signal. b. Plot the normalized signal versus the log of the inhibitor concentration. c. Fit the data to a four-parameter logistic equation to determine the cellular IC50 value.

Data Presentation

Results should be summarized in a clear, tabular format to allow for easy comparison and interpretation.

Table 1: Inhibitory Potency of this compound
Assay TypeTarget KinaseSubstrateATP Conc. (µM)IC50 (nM) [95% CI]
BiochemicalKinase XPeptide A10 (Km)Example: 85.4 [72.1 - 101.2]
Cell-BasedKinase XSubstrate BN/AExample: 450.2 [398.7 - 508.3]

Note: Data shown are for illustrative purposes only.

Conclusion

The protocols outlined in these application notes provide a robust starting point for characterizing the inhibitory potential of this compound against a specific kinase target. The combination of a direct, biochemical potency assay with a physiologically relevant cell-based assay will yield a comprehensive initial profile of the compound's activity. A significant difference between biochemical and cellular IC50 values may suggest issues with cell permeability, compound stability, or efflux pump activity, providing valuable insights for further drug development and optimization efforts.

References

  • ADP-Glo™ Kinase Assay Protocol. Promega Corporation.

  • ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099. Promega Corporation.

  • ADP-Glo™ Kinase Assay Technical Manual #TM313. Promega Corporation.

  • ADP Glo Protocol. [Source: Provided via Google Search, specific origin not detailed].

  • ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate.

  • New Screening Approaches for Kinases. Royal Society of Chemistry.

  • Virtual Target Screening: Validation Using Kinase Inhibitors. ACS Publications.

  • A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. National Institutes of Health.

  • Targeted Kinase Inhibitor Activity Screening. BOC Sciences.

  • Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. Promega Corporation.

  • Spotlight: Cell-based kinase assay formats. Reaction Biology.

  • Methods for Detecting Kinase Activity. Cayman Chemical.

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs.

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.

  • Discovery of Checkpoint Kinase Inhibitor (S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) by Structure-Based Design and Optimization of Thiophenecarboxamide Ureas. Journal of Medicinal Chemistry.

  • Quantification of Cell Signaling Networks Using Kinase Activity Chemosensors. National Institutes of Health.

  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. National Institutes of Health.

  • Design strategy of benzothiazolyl piperidine-3-carboxamide derivatives (4a–f) as an anticancer agent. ResearchGate.

  • 1-(2-methoxypropyl)-N-(5-methylpyridin-2-yl)piperidine-3-carboxamide. Smolecule.

  • An In-depth Technical Guide to the Therapeutic Potential of Piperidine-3-carbothioamide Scaffolds. Benchchem.

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Source: Provided via Google Search, specific origin not detailed].

  • Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry.

  • Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub.

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD.

  • Synthesis and Biological Activities of Heterocyclic Hybrids Containing Piperidine and Pyridine Moieties: Recent Developments. OUCI.

  • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. National Institutes of Health.

  • Piperidine-3-carboxylic acid [5-chloro-4-(5-fluoro-2-methoxy-phenyl)-pyridin-2-yl]-amide. AdooQ BioScience.

  • Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases. PubMed Central.

  • N-(3-methylpyridin-2-yl)piperidine-3-carboxamide. Santa Cruz Biotechnology.

  • Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry.

Sources

Application Notes & Protocols: Characterization of N-(5-methylpyridin-2-yl)piperidine-3-carboxamide in a Xenograft Model of Colorectal Cancer

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(5-methylpyridin-2-yl)piperidine-3-carboxamide is a novel small molecule compound with a chemical structure suggestive of potential kinase inhibitory activity, a class of molecules frequently investigated in oncology. Due to its novelty, extensive public data on its biological activity and application in specific disease models is limited. This document, therefore, serves as a comprehensive guide and a procedural framework for researchers to systematically evaluate the preclinical anti-tumor efficacy of this compound.

We will use a human colorectal cancer (CRC) xenograft model as a representative case study. The protocols outlined herein are designed to be robust and adaptable, providing a foundational methodology for the initial characterization of novel chemical entities in an oncological context. The guiding principle of this framework is to establish a clear, evidence-based understanding of the compound's potential, from initial in vitro validation to in vivo efficacy assessment.

Part 1: Initial In Vitro Characterization

Before committing to costly and time-consuming in vivo studies, a thorough in vitro characterization is essential to establish a biological rationale. This phase aims to determine the compound's potency, cellular effects, and potential mechanism of action in relevant cancer cell lines.

Cell Line Selection and Culture

The choice of cell lines is critical for the relevance of the study. For colorectal cancer, a panel of well-characterized lines is recommended to ensure the findings are not cell-line specific.

  • Recommended CRC Cell Lines:

    • HCT116: A microsatellite unstable, KRAS mutant cell line.

    • HT-29: A microsatellite stable, BRAF mutant cell line.

    • SW620: A KRAS mutant cell line derived from a metastatic site.

  • Culture Conditions: Cells should be cultured according to supplier recommendations (e.g., ATCC). Standard conditions are typically RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, incubated at 37°C in a humidified atmosphere with 5% CO2. All cell lines should be routinely tested for mycoplasma contamination.

Cell Viability and Cytotoxicity Assays

The primary objective is to determine the concentration of this compound that inhibits cancer cell growth by 50% (IC50).

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a 2-fold serial dilution series in culture medium, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 0.1 nM). Include a vehicle control (DMSO) and a positive control (e.g., Staurosporine).

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions. Incubate for 72 hours.

  • Lysis and Signal Detection: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well, mix on an orbital shaker for 2 minutes to induce cell lysis, and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and blank (0% viability). Plot the normalized data against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.

Parameter HCT116 (Hypothetical) HT-29 (Hypothetical) SW620 (Hypothetical)
IC50 (µM) 1.25.82.5
Max Inhibition (%) 95%92%94%

Part 2: In Vivo Efficacy Assessment in a Xenograft Model

Based on promising in vitro data (e.g., IC50 < 5 µM), the next logical step is to evaluate the compound's anti-tumor activity in a living organism. The subcutaneous xenograft model is a standard and robust method for this purpose.

Animal Model and Husbandry
  • Animal Strain: Immunocompromised mice (e.g., Nude, SCID, or NOD-SCID) are required to prevent rejection of human tumor cells. Athymic Nude (Nu/Nu) mice, 6-8 weeks old, are a common choice.

  • Housing: Animals should be housed in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle, and provided with ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Experimental Workflow

The overall workflow for the in vivo study is depicted below.

InVivo_Workflow cluster_prep Phase 1: Preparation cluster_implant Phase 2: Tumor Implantation cluster_treatment Phase 3: Treatment & Monitoring cluster_endpoint Phase 4: Endpoint Analysis acclimatize Animal Acclimatization (1 week) implant Subcutaneous Injection (5x10^6 cells/mouse) acclimatize->implant cell_prep Cell Culture & Harvest (HCT116) cell_prep->implant monitoring Tumor Growth Monitoring implant->monitoring Wait for tumors to reach ~100-150 mm³ randomize Randomization into Treatment Groups monitoring->randomize treatment Daily Dosing (Vehicle, Compound) randomize->treatment measure Tumor & Body Weight Measurement (2x/week) treatment->measure measure->treatment 21-28 days euthanasia Euthanasia & Tumor Excision measure->euthanasia Endpoint reached analysis Tumor Weight Measurement & Tissue Processing euthanasia->analysis Signaling_Pathway RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF KinaseX Kinase X (Hypothetical Target) RAF->KinaseX MEK MEK KinaseX->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Compound N-(5-methylpyridin-2-yl) piperidine-3-carboxamide Compound->KinaseX Inhibition

Caption: Hypothetical inhibition of the MAPK pathway.

Protocol: Western Blot for Target Modulation

This protocol uses tumor lysates from the in vivo study to verify that the compound inhibits the phosphorylation of downstream targets.

  • Protein Extraction: Homogenize snap-frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C. Recommended antibodies:

      • Phospho-ERK (p-ERK)

      • Total ERK

      • Beta-Actin (loading control)

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity and normalize the p-ERK signal to total ERK and the loading control. A significant reduction in the p-ERK/Total ERK ratio in the compound-treated groups compared to the vehicle would confirm target engagement.

References

  • The National Academies Press. Guide for the Care and Use of Laboratory Animals, 8th Edition.[Link]

  • Corning Incorporated. Matrigel® Matrix Guidelines for Use.[Link]

Application Notes and Protocols for the Synthesis of N-(5-methylpyridin-2-yl)piperidine-3-carboxamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of N-(5-methylpyridin-2-yl)piperidine-3-carboxamide and its analogs. These compounds are of significant interest in medicinal chemistry and drug discovery due to the prevalence of the piperidine scaffold in a wide range of pharmaceuticals. The protocol herein details a robust and reproducible synthetic strategy centered around the amide coupling of N-Boc-piperidine-3-carboxylic acid with 2-amino-5-methylpyridine, followed by deprotection. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance for the successful synthesis and characterization of these target molecules.

Introduction

The piperidine moiety is a fundamental structural motif in numerous natural products and synthetic pharmaceuticals, valued for its favorable physicochemical properties and its capacity to interact with diverse biological targets.[1] Specifically, piperidine-3-carboxamide derivatives have emerged as a promising class of compounds with a range of biological activities. The synthesis of analogs with varied substitution patterns on the piperidine and the aryl/heteroaryl amide component allows for the systematic exploration of structure-activity relationships (SAR) to optimize therapeutic potential.

This application note outlines a validated, step-by-step protocol for the synthesis of this compound, a representative member of this compound class. The synthetic approach is modular, allowing for the straightforward adaptation to produce a library of analogs by substituting the starting materials. The core of this synthesis is a classic amide bond formation, a cornerstone reaction in medicinal chemistry.[2] The strategic use of a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances stability and reactivity during the coupling step, and is a widely adopted method in the synthesis of piperidine derivatives.[3]

Synthetic Strategy Overview

The synthesis of this compound is achieved through a two-step sequence:

  • Amide Coupling: Reaction of N-Boc-piperidine-3-carboxylic acid with 2-amino-5-methylpyridine in the presence of a suitable coupling agent and a non-nucleophilic base.

  • Deprotection: Removal of the N-Boc protecting group under acidic conditions to yield the final product.

This strategy is depicted in the workflow diagram below.

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Deprotection A N-Boc-piperidine-3-carboxylic acid D N-Boc-N-(5-methylpyridin-2-yl)piperidine-3-carboxamide A->D Amide Bond Formation B 2-amino-5-methylpyridine B->D C Coupling Agent (e.g., HATU) / Base (e.g., DIPEA) C->D E N-Boc-N-(5-methylpyridin-2-yl)piperidine-3-carboxamide G This compound E->G Boc Removal F Acidic Conditions (e.g., TFA or HCl in Dioxane) F->G

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
N-Boc-piperidine-3-carboxylic acid≥98%Commercially Available
2-amino-5-methylpyridine≥98%Commercially Available
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)≥98%Commercially Available
DIPEA (N,N-Diisopropylethylamine)≥99%Commercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
N,N-Dimethylformamide (DMF)AnhydrousCommercially Available
Trifluoroacetic acid (TFA)Reagent GradeCommercially Available
Ethyl acetateHPLC GradeCommercially Available
HexanesHPLC GradeCommercially Available
Saturated aqueous sodium bicarbonateLaboratory PreparedN/A
BrineLaboratory PreparedN/A
Anhydrous sodium sulfateReagent GradeCommercially Available
Silica gel230-400 meshCommercially Available

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. HATU is a potential skin irritant. DIPEA and TFA are corrosive and should be handled with care.

Step 1: Synthesis of N-Boc-N-(5-methylpyridin-2-yl)piperidine-3-carboxamide

This step involves the formation of the amide bond between the carboxylic acid of the protected piperidine and the amino group of the pyridine derivative. The choice of coupling agent is critical for high yields and minimal side reactions. HATU is a highly effective coupling reagent that reacts quickly with minimal epimerization.[4][5]

Reaction Mechanism:

G cluster_0 Activation of Carboxylic Acid cluster_1 Nucleophilic Attack A R-COOH + HATU -> R-CO-OAt B R-CO-OAt + R'-NH2 -> R-CO-NH-R' A->B Amide Formation

Caption: Simplified mechanism of HATU-mediated amide coupling.

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add N-Boc-piperidine-3-carboxylic acid (1.0 eq).

  • Dissolve the starting material in anhydrous DMF or DCM (approximately 0.1 M).

  • Add 2-amino-5-methylpyridine (1.0-1.1 eq) to the solution.

  • Add DIPEA (2.0-3.0 eq) to the reaction mixture.

  • In a separate vial, dissolve HATU (1.1-1.2 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-Boc-N-(5-methylpyridin-2-yl)piperidine-3-carboxamide as a solid.

Step 2: Synthesis of this compound (Final Product)

The final step is the removal of the N-Boc protecting group to yield the free secondary amine of the piperidine ring. This is typically achieved under acidic conditions.

Procedure:

  • Dissolve the purified N-Boc-N-(5-methylpyridin-2-yl)piperidine-3-carboxamide (1.0 eq) in DCM (approximately 0.1 M).

  • Add trifluoroacetic acid (TFA) (10-20 eq) dropwise to the solution at 0 °C. Alternatively, a solution of 4 M HCl in dioxane can be used.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Remove the solvent and excess acid under reduced pressure.

  • Dissolve the residue in a minimal amount of DCM and neutralize by the slow addition of saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound. Further purification by crystallization or chromatography may be performed if necessary.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Analytical MethodExpected Results
¹H NMR Signals corresponding to the protons on the piperidine and methylpyridine rings. The amide N-H proton will appear as a broad singlet. Integration should be consistent with the molecular formula (C₁₂H₁₇N₃O).
¹³C NMR Peaks corresponding to the 12 unique carbon atoms in the molecule, including the carbonyl carbon of the amide.
Mass Spectrometry (MS) The molecular ion peak corresponding to the exact mass of the compound ([M+H]⁺).
Purity (HPLC) A single major peak indicating a purity of ≥95%.

Synthesis of Analogs

The presented protocol is highly adaptable for the synthesis of a variety of analogs.

  • Piperidine Ring Analogs: Different substituted N-Boc-piperidine-3-carboxylic acids can be used as starting materials to explore the effect of substituents on the piperidine ring.

  • Pyridine Ring Analogs: A wide range of substituted 2-aminopyridines or other amino-heterocycles can be employed to investigate the SAR of the aryl/heteroaryl portion of the molecule.

The reaction conditions for the amide coupling and deprotection steps are generally robust and applicable to a broad range of substrates. However, optimization of reaction time, temperature, and purification methods may be necessary for each new analog.

Troubleshooting

IssuePotential CauseSuggested Solution
Low yield in amide coupling - Incomplete reaction- Inactive coupling agent- Steric hindrance- Increase reaction time or temperature- Use fresh coupling agent- Consider a more potent coupling agent like PyBOP or COMU[5]
Side product formation - Racemization at the C3 position of piperidine- Perform the reaction at lower temperatures- Use a coupling agent known for low racemization (e.g., HATU)
Incomplete deprotection - Insufficient acid or reaction time- Increase the amount of acid or extend the reaction time- Monitor carefully by TLC/LC-MS
Difficulty in purification - Co-elution of product and byproducts- Optimize the mobile phase for column chromatography- Consider purification by preparative HPLC or crystallization

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound and its analogs. By following the outlined procedures and considering the provided troubleshooting guide, researchers can efficiently synthesize these valuable compounds for further investigation in drug discovery and development programs. The modular nature of this synthetic route allows for the creation of diverse chemical libraries to explore the structure-activity relationships of this important class of molecules.

References

  • Jagtap, S., et al. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 37(6). Retrieved from [Link]

  • Londregan, A. T., et al. (2018). Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9. Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3685-3688. Retrieved from [Link]

  • Singh, P., & Kumar, A. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Retrieved from [Link]

  • Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6429. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis.
  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Umehara, A., et al. (2023). Optimized amide bond reaction using heterocyclic compounds and carboxylic acid. EurekAlert!. Retrieved from [Link]

Sources

Application Notes & Protocols: N-(5-methylpyridin-2-yl)piperidine-3-carboxamide for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to high-throughput screening (HTS) for identifying high-quality lead compounds.[1][2] This methodology relies on screening libraries of small, low-molecular-weight compounds ("fragments") to identify weak but highly efficient binders, which then serve as starting points for rational, structure-guided lead optimization.[3][4] This document provides a detailed technical guide for the application of N-(5-methylpyridin-2-yl)piperidine-3-carboxamide , a promising scaffold, within an FBDD campaign. We will cover its physicochemical suitability, detailed protocols for primary and orthogonal screening, structural biology considerations, and strategies for hit-to-lead evolution.

Introduction: The Profile of a Privileged Fragment

This compound is a heterocyclic compound featuring several key motifs that make it an attractive candidate for fragment screening. The piperidine ring is a ubiquitous scaffold in medicinal chemistry, frequently found in marketed drugs.[5] The structure combines a 3D-rich saturated ring (piperidine) with a functionalized aromatic system (methylpyridine), linked by a robust carboxamide group.

This combination provides an excellent starting point for FBDD for several reasons:

  • Vectorial Complexity: It presents clear, chemically tractable vectors for optimization. The piperidine nitrogen, the open positions on the pyridine ring, and the methyl group can all be modified to "grow" the fragment into a more potent lead.

  • Pharmacophoric Features: It contains essential hydrogen bond donors (amide N-H) and acceptors (amide C=O, pyridine nitrogen), which are critical for forming specific interactions within a protein binding pocket.

  • Favorable Physicochemical Properties: As we will demonstrate, the molecule aligns well with the established "Rule of Three," a guiding principle for selecting compounds for fragment libraries.[3][6]

Physicochemical Properties & "Rule of Three" Analysis

For a fragment to be successful, it must possess properties that ensure solubility, promiscuity in binding, and a high potential for optimization. The "Rule of Three" (Ro3) provides a set of empirical guidelines for ideal fragments.[6][7] We analyzed the properties of this compound against these criteria.

Table 1: Physicochemical Properties and Rule of Three (Ro3) Compliance

PropertyValue (Calculated)"Rule of Three" GuidelineCompliance
Molecular Weight (MW) 219.29 g/mol < 300 DaYes
cLogP 1.85≤ 3Yes
Hydrogen Bond Donors (HBD) 1≤ 3Yes
Hydrogen Bond Acceptors (HBA) 3≤ 3Yes
Rotatable Bonds (NRB) 2≤ 3Yes
Polar Surface Area (TPSA) 55.6 Ų≤ 60 ŲYes

Expert Insight: The fragment's full compliance with the Ro3 makes it an exemplary starting point. Its low molecular weight and cLogP ensure high solubility, which is critical for the high screening concentrations (typically in the high µM to mM range) required to detect weak binding events.[3][4] The low number of rotatable bonds reduces the entropic penalty upon binding, contributing to more efficient interactions.

The FBDD Campaign Workflow

A successful FBDD project is a multi-stage process that moves from a broad screen to a highly focused, structure-driven optimization effort. The overall workflow is designed to identify true binders, eliminate false positives, and provide a clear path for chemical elaboration.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Structural Characterization cluster_3 Phase 4: Hit-to-Lead FragLib Fragment Library (incl. title compound) PrimScreen Primary Screen (e.g., SPR) FragLib->PrimScreen PrimHits Primary Hits PrimScreen->PrimHits OrthoScreen Orthogonal Screen (e.g., NMR, TSA) PrimHits->OrthoScreen Triage ValidHits Validated Hits OrthoScreen->ValidHits StrucBio Structural Biology (X-ray Crystallography) ValidHits->StrucBio Prioritize BindingMode Fragment-Target Co-crystal Structure StrucBio->BindingMode SBDD Structure-Based Design & Synthesis BindingMode->SBDD Optimize LeadComp Potent Lead Compound (nM Affinity) SBDD->LeadComp

Caption: High-level workflow for a typical FBDD campaign.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for screening and validating this compound.

Protocol 1: Primary Screening via Surface Plasmon Resonance (SPR)

Principle: SPR is a highly sensitive, label-free biophysical technique ideal for detecting the weak binding affinities typical of fragments.[8] It measures changes in the refractive index at the surface of a sensor chip as the fragment (analyte) flows over an immobilized protein target.

Methodology:

  • Protein Immobilization:

    • Action: Covalently immobilize the target protein onto a CM5 sensor chip using standard amine coupling chemistry. Aim for a low immobilization density (~2000-4000 Response Units, RU) to minimize mass transport effects.

    • Rationale: Low density ensures that the binding observed is a true 1:1 interaction and not limited by the rate at which the fragment reaches the surface. A reference flow cell should be prepared (activated and deactivated) to subtract bulk refractive index changes.

  • Fragment Solution Preparation:

    • Action: Prepare a 1 mM stock solution of this compound in 100% DMSO. For the screening assay, perform a serial dilution into the running buffer (e.g., HBS-EP+, pH 7.4) to a final concentration of 200 µM. The final DMSO concentration should be matched across all samples and kept low (≤ 2%) to avoid protein denaturation.

    • Rationale: High fragment concentrations are necessary to drive the binding equilibrium for weak interactors (µM to mM KD). Matching DMSO concentration is critical for accurate reference subtraction.

  • SPR Screening Run:

    • Instrument: Cytiva Biacore T200 or similar.

    • Flow Rate: 30 µL/min.

    • Contact Time (Association): 60 seconds.

    • Dissociation Time: 60-120 seconds.

    • Regeneration: A short pulse of a mild buffer (e.g., 10 mM Glycine pH 2.0) if necessary to remove any tightly bound fragment, followed by a stabilization period.

    • Rationale: The kinetic parameters are chosen to allow the binding to approach equilibrium (steady state) and to observe the dissociation rate, which is often rapid for fragments.

  • Data Analysis & Hit Criteria:

    • Action: After subtracting the reference flow cell signal, analyze the sensorgram. A positive "hit" is defined by a stable, concentration-dependent binding response significantly above the noise level (e.g., > 10 RU) and a shape consistent with a 1:1 binding model.

    • Scientist's Note: Many campaigns will not proceed with a fragment unless its binding is confirmed by multiple orthogonal methods to eliminate false positives.[8]

Protocol 2: Orthogonal Validation via ¹H-¹⁵N HSQC NMR

Principle: This NMR experiment confirms a direct interaction between the fragment and the target protein. By observing the protein's signals, we can verify binding and even map the interaction site. The experiment requires a protein sample uniformly enriched with the ¹⁵N isotope.

Methodology:

  • Sample Preparation:

    • Action: Prepare two NMR samples in a suitable deuterated buffer (e.g., 20 mM Phosphate, 50 mM NaCl, 90% H₂O/10% D₂O, pH 6.8).

      • Sample A (Reference): 100 µM of ¹⁵N-labeled target protein.

      • Sample B (Test): 100 µM of ¹⁵N-labeled target protein + 1 mM this compound (a 10-fold molar excess).

    • Rationale: The high fragment-to-protein ratio ensures a significant proportion of the protein is in the bound state, maximizing the observable effect.

  • NMR Data Acquisition:

    • Instrument: Bruker 600 MHz spectrometer (or higher) equipped with a cryoprobe.

    • Experiment: Record a standard 2D ¹H-¹⁵N HSQC spectrum for both Sample A and Sample B at 298 K.

    • Rationale: The HSQC experiment generates a "fingerprint" of the protein, with one peak for each backbone N-H group. It is exquisitely sensitive to changes in the chemical environment of these amides.

  • Data Analysis & Hit Confirmation:

    • Action: Overlay the two HSQC spectra. A confirmed hit is identified by Chemical Shift Perturbations (CSPs). Look for specific peaks in the spectrum of Sample B that have shifted their position compared to Sample A.

    • Definition of CSP: A significant CSP is a combined change in the proton (¹H) and nitrogen (¹⁵N) chemical shifts for a specific amino acid residue.

    • Scientist's Note: CSPs not only confirm binding but also identify the residues at the binding interface. This information is invaluable for subsequent structural biology efforts and for understanding the SAR.

Hit Validation and Triage Logic

The process of confirming hits is a stringent funnel designed to focus resources on the most promising fragments.

Hit_Validation PrimScreen Primary Screen Hit (SPR > 10 RU) Solubility Solubility / Aggregation Check PrimScreen->Solubility OrthoTest Orthogonal Validation (NMR CSPs observed?) StrucBio Proceed to Structural Biology OrthoTest->StrucBio Yes FalsePositive Discard (False Positive) OrthoTest->FalsePositive No Solubility->OrthoTest Pass FailSol Discard (Poor Properties) Solubility->FailSol Fail

Caption: Decision workflow for validating and triaging fragment hits.

Hit-to-Lead: Strategies for Fragment Evolution

Once this compound is confirmed as a binder and its binding mode is determined by X-ray crystallography, the hit-to-lead phase begins. The goal is to rationally design and synthesize analogs with significantly improved potency (from mM to nM affinity).

Table 2: Hypothetical Screening & Hit-to-Lead Data

CompoundMethodResultLigand Efficiency (LE)Comment
Title Fragment SPRKD ≈ 500 µM0.35Validated initial hit. Good starting point.
Analog 1 (+F on pyridine)SPRKD ≈ 250 µM0.36Modest gain; explores electronic effects.
Analog 2 (N-methyl piperidine)SPRKD ≈ 100 µM0.37Improved potency; explores pocket near N-H.
Lead Compound ITCKD = 50 nM0.42~10,000x improvement via structure-based design.

Ligand Efficiency (LE) is a key metric calculated as (ΔG / Heavy Atom Count). It normalizes binding affinity for size and helps guide efficient optimization.

Fragment Growth Strategy:

The structure of the fragment provides three primary vectors for chemical elaboration. This "fragment growing" strategy uses the initial hit as an anchor and builds chemical functionality into unoccupied space within the binding pocket.

Fragment_Growth Fragment Vector1 Vector 1: Piperidine N-H (Explore hydrophobic pocket) Fragment->Vector1 Alkylation, Reductive Amination Vector2 Vector 2: Pyridine Ring (Add H-bond acceptors/donors) Fragment->Vector2 Substitution (e.g., via halogenation) Vector3 Vector 3: Methyl Group (Grow into adjacent sub-pocket) Fragment->Vector3 Functionalization

Caption: Potential vectors for "fragment growing" optimization.

Conclusion

This compound represents an ideal starting point for a fragment-based drug discovery campaign. Its excellent physicochemical properties, combined with a structure rich in optimizable vectors, provide a solid foundation for hit identification and evolution. By employing sensitive biophysical screening techniques like SPR, followed by rigorous orthogonal validation with NMR and characterization by X-ray crystallography, researchers can leverage this fragment to rapidly and rationally generate potent, high-quality lead molecules for challenging drug targets.

References

  • Drug Hunter. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). Available at: [Link]

  • Scott, D. E., & Lawson, A. D. G. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. Molecular Oncology, 16(21), 3761-3777. Available at: [Link]

  • Kumar, A., & Singh, J. (2024). Fragment Based Drug Design: A Review. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Wikipedia. (2023). Fragment-based lead discovery. Available at: [Link]

  • Scott, D. E., & Lawson, A. D. G. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. FEBS. Available at: [Link]

  • Joseph, T., & Saleh, T. (2025). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. Available at: [Link]

  • Practical Fragments. (2013). The rule of three at ten. Available at: [Link]

  • ResearchGate. (2025). The 'rule of three' for fragment-based drug discovery: Where are we now? Available at: [Link]

  • Practical Fragments. (2011). Pushing the Rule of 3. Available at: [Link]

  • ResearchGate. (2018). Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as Small Molecule Inhibitors of PCSK9. Available at: [Link]

  • PubChem. (n.d.). N-(piperidin-2-ylmethyl)thiophene-3-carboxamide. Available at: [Link]

  • MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • PubMed. (2018). Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9. Available at: [Link]

  • National Institutes of Health. (2020). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. Available at: [Link]

  • ResearchGate. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Available at: [Link]

  • MDPI. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Available at: [Link]

  • National Institutes of Health. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 1. General strategy for the synthesis of piperidine derivatives. Available at: [Link]

Sources

Application Notes & Protocols: In Vivo Efficacy Testing of N-(5-methylpyridin-2-yl)piperidine-3-carboxamide in Animal Models of Cognitive Impairment

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the in vivo efficacy testing of N-(5-methylpyridin-2-yl)piperidine-3-carboxamide, hereafter referred to as Compound X . Based on its structural motifs, including piperidine and pyridine rings, which are common in CNS-active agents, we hypothesize that Compound X acts as a novel positive allosteric modulator (PAM) of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR).[1][2] The α7 nAChR is a well-validated target for cognitive enhancement, implicated in neurological conditions such as Alzheimer's disease and schizophrenia.[1][3][4] This guide details the necessary preclinical steps, from initial formulation and pharmacokinetic profiling to robust efficacy evaluation in a pharmacologically-induced model of amnesia, ensuring a scientifically rigorous and reproducible investigation.

Part 1: Introduction to Compound X and Therapeutic Rationale

The dysfunction of the cholinergic system is a key factor in the memory impairment seen in neurodegenerative disorders.[5][6][7] Specifically, the α7 nAChR, a ligand-gated ion channel widely expressed in brain regions crucial for cognition, plays a significant role in learning and memory.[3] Modulating this receptor presents a promising therapeutic strategy.[1] Compound X, with its N-heteroaromatic structure, is postulated to bind to an allosteric site on the α7 nAChR, enhancing its response to the endogenous neurotransmitter acetylcholine. This proposed mechanism forms the basis for its evaluation as a cognitive enhancer. The following protocols are designed to systematically test this hypothesis in vivo.

Part 2: Preclinical Development Workflow

A structured, multi-phase approach is essential for evaluating a novel CNS compound.[8][9][10] The workflow ensures that critical data on safety, exposure, and target engagement are gathered before committing to resource-intensive efficacy studies. This approach minimizes bias and maximizes the translational potential of the findings.[11][12]

Preclinical_Workflow cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy Evaluation Formulation Formulation Development (Solubility & Vehicle Selection) PK_PD Pharmacokinetics (PK) (ADME & Brain Penetration) Formulation->PK_PD Tolerability Acute Tolerability (Dose Range Finding) PK_PD->Tolerability Model Animal Model: Scopolamine-Induced Amnesia Tolerability->Model Select Dose for Efficacy Behavior Behavioral Assay: Novel Object Recognition (NOR) Model->Behavior Analysis Data Analysis & Interpretation Behavior->Analysis

Caption: Preclinical workflow for Compound X evaluation.

Part 3: Foundational Study Protocols

Protocol: Formulation Development for a Poorly Soluble Compound

Objective: To develop a stable and administrable vehicle for Compound X for oral (PO) or intraperitoneal (IP) administration in mice.

Rationale: Many novel chemical entities exhibit poor water solubility. Selecting an appropriate vehicle is critical for achieving consistent bioavailability and avoiding administration-related artifacts or toxicity.[13][14] A suspension is often a practical choice for early-stage in vivo screening.[15]

Materials:

  • Compound X (micronized powder)

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Tween 80

  • 0.9% Sterile Saline

  • Carboxymethylcellulose (CMC), low viscosity

  • Sterile water for injection

  • Vortex mixer, magnetic stirrer, sonicator

Procedure (Example Vehicle: 10% DMSO, 40% PEG400, 50% Saline):

  • Preparation: In a sterile tube, add the required volume of DMSO.

  • Dissolution: Weigh the appropriate amount of Compound X and add it to the DMSO. Vortex or sonicate gently until fully dissolved.

    • Scientist's Note: Limit DMSO concentration to the minimum required for dissolution, as it can have pharmacological effects and cause irritation at high concentrations.[16]

  • Co-solvent Addition: Add the PEG400 to the DMSO/Compound X solution. Vortex to mix thoroughly.

  • Aqueous Phase: Slowly add the sterile saline to the organic phase while continuously vortexing.

    • Scientist's Note: Slow addition of the aqueous phase is crucial to prevent the compound from precipitating out of the solution.[13]

  • Final Check: Inspect the final formulation for clarity or any signs of precipitation. If stable, this vehicle is suitable for IP injection. For oral gavage, a suspension in 0.5% CMC can also be considered.[15]

Protocol: Preliminary Pharmacokinetic (PK) and Brain Penetration Study

Objective: To determine the plasma concentration-time profile and assess the blood-brain barrier (BBB) penetration of Compound X.

Rationale: Efficacy in a CNS model requires that the compound not only reaches systemic circulation but also crosses the BBB to engage its target in the brain.[8][9] This study informs dose selection and timing for subsequent efficacy trials.

Procedure Outline:

  • Animal Dosing: Administer a single dose of Compound X (e.g., 10 mg/kg, IP) to a cohort of mice (n=3 per time point).

  • Sample Collection: Collect blood and brain tissue at multiple time points (e.g., 15, 30, 60, 120, 240, 480 minutes) post-dosing.

  • Sample Processing: Process blood to plasma. Homogenize brain tissue.

  • Bioanalysis: Quantify the concentration of Compound X in plasma and brain homogenates using a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method.

  • Data Analysis:

    • Calculate key PK parameters (Cmax, Tmax, AUC, half-life).

    • Determine the brain-to-plasma concentration ratio (Kp) at each time point to assess BBB penetration. A Kp > 0.5 is often considered indicative of significant CNS penetration.

Table 1: Hypothetical Pharmacokinetic Data for Compound X

ParameterValueUnitInterpretation
Route of Admin.Intraperitoneal (IP)-Bypasses first-pass metabolism
Dose10mg/kg-
Plasma Tmax30minutesRapid absorption
Plasma Cmax1500ng/mLPeak plasma concentration
Brain Tmax60minutesDelayed peak in CNS vs. plasma
Brain Cmax950ng/gPeak brain concentration
Kp (at 60 min)0.75RatioGood Blood-Brain Barrier penetration

Part 4: Efficacy Study Protocol

Animal Model: Scopolamine-Induced Amnesia

Rationale: Scopolamine is a muscarinic receptor antagonist that disrupts cholinergic neurotransmission, leading to deficits in learning and memory.[5][17][18] This creates a robust and reproducible model of cognitive impairment that is widely used for screening potential cognitive-enhancing drugs.[7][19] Reversal of the scopolamine-induced deficit provides strong evidence of pro-cognitive activity.

Behavioral Assay: Novel Object Recognition (NOR) Test

Rationale: The NOR test leverages the innate tendency of rodents to explore novel objects more than familiar ones.[20][21][22] It is a test of recognition memory that is less stressful than many other cognitive assays (e.g., water maze) and is sensitive to hippocampal function, a key area for α7 nAChR activity.[6]

NOR_Workflow Day1 Day 1: Habituation Time1 24 hours Day2_Train Day 2 (AM): Training Trial (Two Identical Objects) Time2 1-2 hour Inter-trial Interval Day2_Test Day 2 (PM): Test Trial (Familiar + Novel Object) Analysis Analysis: Discrimination Index Day2_Test->Analysis Time1->Day2_Train Time2->Day2_Test

Caption: Timeline for the Novel Object Recognition (NOR) test.

Step-by-Step Experimental Protocol

Animals: Adult male C57BL/6 mice (8-10 weeks old). House in groups with a 12-hour light/dark cycle and ad libitum access to food and water. Acclimate mice to the testing room for at least 30-60 minutes before each session.[20][23]

Experimental Groups (n=10-12 per group):

  • Vehicle + Saline: Negative Control (no impairment, no treatment).

  • Vehicle + Scopolamine: Disease Model (impairment, no treatment).

  • Compound X (e.g., 10 mg/kg) + Scopolamine: Test Group.

  • Donepezil (1 mg/kg) + Scopolamine: Positive Control (clinically used cognitive enhancer).

Procedure:

  • Day 1: Habituation

    • Place each mouse individually into the empty testing arena (e.g., a 40x40 cm open field) for 5-10 minutes to allow free exploration.[21]

    • Rationale: This reduces novelty-induced stress and anxiety on the testing day, ensuring that behavior is driven by object exploration rather than fear.[24]

  • Day 2: Training and Testing

    • Dosing (Pre-Training):

      • Administer Compound X (or Donepezil/Vehicle) via the predetermined route (e.g., IP).

      • Wait for a period appropriate to the compound's Tmax (e.g., 60 minutes for brain Tmax).

      • Administer Scopolamine (e.g., 1 mg/kg, IP) or Saline.

      • Wait 20-30 minutes.

    • Training Trial (T1):

      • Place two identical objects (e.g., small glass bottles, metal cubes) in opposite corners of the arena.

      • Place the mouse in the center of the arena and allow it to explore for 5-10 minutes.[21]

      • Record the time spent exploring each object. Exploration is defined as the nose pointing toward the object within a 2 cm distance.

      • Return the mouse to its home cage.

    • Inter-Trial Interval (ITI):

      • Maintain a consistent ITI (e.g., 1-2 hours) for all animals.

    • Test Trial (T2):

      • Replace one of the identical objects with a novel object of similar size but different shape and texture. The position of the novel object should be counterbalanced across animals.

      • Place the mouse back in the arena for 5 minutes and record the time spent exploring the familiar (F) and novel (N) objects.

      • Scientist's Note: Thoroughly clean the arena and objects with 70% ethanol between each animal to eliminate olfactory cues.[24]

Part 5: Data Analysis and Interpretation

Primary Endpoint: The Discrimination Index (DI) calculated from the test trial (T2).

Formula: DI = (Time Exploring Novel Object - Time Exploring Familiar Object) / (Total Exploration Time)

Table 2: Expected Outcomes and Interpretation

GroupScopolamineTreatmentExpected DIInterpretation
1. Vehicle + SalineNoVehicleDI > 0.2Normal memory; significant preference for the novel object.
2. Vehicle + ScopolamineYesVehicleDI ≈ 0Memory impairment; no preference between objects.
3. Compound X + ScopolamineYesCompound XDI > 0 (significantly > Group 2)Compound X reverses the cognitive deficit.
4. Donepezil + ScopolamineYesDonepezilDI > 0 (significantly > Group 2)Validates the model and assay sensitivity.

Statistical Analysis:

  • Use a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the DI across all groups.

  • A statistically significant increase in the DI for the Compound X group compared to the Vehicle + Scopolamine group indicates efficacy.

References

  • Scopolamine-Induced Amnesia Model of Alzheimer's Disease. Charles River Laboratories. [URL: https://www.criver.com/products-services/discovery-services/in-vivo-pharmacology/neuroscience/alzheimers-disease-models/scopolamine-induced-amnesia-model-alzheimers-disease]
  • Scopolamine induced Rodent Amnesia Model. Creative Biolabs. [URL: https://www.creative-biolabs.com/preclinical-pharmacology/scopolamine-induced-rodent-amnesia-model.htm]
  • Alzheimer's Disease Animal Models: Elucidation of Biomarkers and Therapeutic Approaches for Cognitive Impairment. MDPI. [URL: https://www.mdpi.com/1422-0067/23/15/8397]
  • BehaviorCloud Protocols - Novel Object Recognition. BehaviorCloud. [URL: https://www.behaviorcloud.com/protocols/novel-object-recognition]
  • Attenuation of scopolamine-induced amnesia in mice. PubMed - NIH. [URL: https://pubmed.ncbi.nlm.nih.gov/3015424/]
  • Animal models of memory impairment. Philosophical Transactions of the Royal Society B. [URL: https://royalsocietypublishing.org/doi/10.1098/rstb.1999.0515]
  • Effects of Nootropic Drugs in a Scopolamine-Induced Amnesia Model in Mice. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/3020613/]
  • Pharmacological properties of the homomeric alpha 7 receptor. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8343552/]
  • Introduction - Animal Models of Cognitive Impairment. NCBI Bookshelf - NIH. [URL: https://www.ncbi.nlm.nih.gov/books/NBK36075/]
  • Alpha7 Nicotinic Acetylcholine Receptor Is a Target in Pharmacology and Toxicology. MDPI. [URL: https://www.mdpi.com/1420-3049/22/7/1050]
  • Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review. Annals of Translational Medicine. [URL: https://atm.amegroups.com/article/view/52119/html]
  • Sobrerol Improves Memory Impairment in the Scopolamine-Induced Amnesia Mouse Model. MDPI. [URL: https://www.mdpi.com/1422-0067/25/11/5933]
  • Alpha7 nicotinic acetylcholine receptor is a target in pharmacology and toxicology. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28644464/]
  • The alpha7 nicotinic acetylcholine receptor as a pharmacological target for inflammation. British Journal of Pharmacology. [URL: https://bpspubs.onlinelibrary.wiley.com/doi/10.1038/sj.bjp.0707264]
  • Animal Models of Cognitive Impairment. NCBI Bookshelf - NIH. [URL: https://www.ncbi.nlm.nih.gov/books/NBK36073/]
  • Novel Object Recognition test. MMPC.org. [URL: https://mmpc.org/shared/protocols.aspx?preset=311]
  • Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. NIH. [URL: https://www.jove.
  • Animal models to study cognitive impairment of chronic kidney disease. Frontiers in Medicine. [URL: https://www.frontiersin.org/articles/10.3389/fmed.2021.657757/full]
  • Novel Object Recognition. Maze Engineers - Conduct Science. [URL: https://www.mazeengineers.com/novel-object-recognition/]
  • Novel object recognition test By Xuansong Mao. [URL: https://www.coursehero.com/file/101037703/Novel-object-recognition-testpdf/]
  • Vehicle Solutions for Poorly Soluble Compounds in Animal Studies. Benchchem. [URL: https://www.benchchem.com/technical-center/vehicle-solutions-for-poorly-soluble-compounds]
  • How to design robust preclinical efficacy studies that make a difference. The Jackson Laboratory. [URL: https://www.jax.org/news-and-insights/jax-blog/2017/november/designing-robust-preclinical-efficacy-studies]
  • Summary of preclinical guidelines for in vivo experiments identified through various database searches. ResearchGate. [URL: https://www.researchgate.net/figure/Summary-of-preclinical-guidelines-for-in-vivo-experiments-identified-through-various_tbl1_379201103]
  • What are the vehicles used to dissolve drugs for in vivo treatment? ResearchGate. [URL: https://www.researchgate.
  • Essential CNS drug development – pre-clinical development. Cambridge University Press. [URL: https://www.cambridge.org/core/books/abs/neurodegenerative-disorders/essential-cns-drug-development-preclinical-development/34F355A67C0878F91B33B938D8E9F642]
  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. NCBI. [URL: https://www.ncbi.nlm.nih.gov/books/NBK566415/]
  • Advancements in Micellar Formulation: Drug Delivery Vehicle for Water-Insoluble Drugs. ResearchGate. [URL: https://www.researchgate.
  • Designing an In Vivo Preclinical Research Study. MDPI. [URL: https://www.mdpi.com/2414-6366/8/8/412]
  • Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3189663/]
  • Transforming CNS Drug Discovery with Preclinical EEG Biomarkers. SynapCell. [URL: https://www.synapcell.com/news/transforming-cns-drug-discovery-with-preclinical-eeg-biomarkers/]
  • Preclinical research strategies for drug development. AMSbiopharma. [URL: https://www.amsbiopharma.
  • The basics of preclinical drug development for neurodegenerative disease indications. PubMed Central - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2744931/]
  • CNS DRUG DEVELOPMENT – INTEGRATED SOLUTIONS LESSEN COMPLEXITY. Altasciences. [URL: https://www.altasciences.
  • Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38206899/]
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/41124880/]

Sources

Application Note & Protocol: Fluorescent Labeling of N-(5-methylpyridin-2-yl)piperidine-3-carboxamide for Cellular Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Illuminating a Privileged Scaffold in Drug Discovery

The N-(5-methylpyridin-2-yl)piperidine-3-carboxamide scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous potent and selective inhibitors targeting a range of kinases and other enzymes implicated in oncology and inflammatory diseases. Its unique structural features contribute to favorable pharmacokinetic properties and potent biological activity. To further elucidate the mechanism of action, cellular uptake, and target engagement of compounds based on this privileged scaffold, the development of high-quality fluorescent probes is paramount.

This document provides a comprehensive guide for the design, synthesis, and application of a fluorescently labeled derivative of this compound for use in cellular imaging studies. We will detail two robust labeling strategies, provide step-by-step protocols for probe synthesis and characterization, and outline a general workflow for live-cell imaging.

Strategic Design of a Fluorescent Probe

The successful design of a fluorescent probe hinges on a careful balance between retaining the parent molecule's biological activity and introducing a fluorophore for visualization. Key considerations include the point of attachment, the nature of the chemical linker, and the choice of the fluorescent reporter.

Point of Attachment and Linker Strategy

The piperidine ring of this compound presents a chemically accessible secondary amine. This site is often crucial for target engagement, and its modification must be approached with caution. To minimize steric hindrance and preserve binding affinity, we propose the introduction of a flexible linker at this position. This "tether" distances the bulky fluorophore from the core pharmacophore.

Two highly efficient and biocompatible conjugation chemistries are recommended:

  • N-Hydroxysuccinimide (NHS) Ester-Amine Coupling: This is a widely used and reliable method for labeling primary and secondary amines. An extended linker containing a terminal primary amine can be introduced onto the piperidine nitrogen, which can then be reacted with an NHS-ester functionalized fluorophore.

  • **Click Chemistry (Copper(I)-catalyzed Azide-Alkyne Cycl

Application Notes and Protocols for the Optimization of N-(5-methylpyridin-2-yl)piperidine-3-carboxamide as a Lead Compound

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the optimization of N-(5-methylpyridin-2-yl)piperidine-3-carboxamide, a promising lead compound with potential therapeutic applications. The following application notes and protocols are designed to provide a strategic and systematic approach to enhance its pharmacological properties, including potency, selectivity, and pharmacokinetic profile. This guide emphasizes a multi-parameter optimization strategy, integrating medicinal chemistry, computational modeling, and robust in vitro and in vivo assays. The causality behind experimental choices is explained to empower researchers to make informed decisions throughout the lead optimization cascade.

Introduction: The Rationale for Optimizing this compound

The this compound scaffold represents a privileged structural motif in medicinal chemistry, with derivatives showing a wide range of biological activities.[1] Initial screening efforts have identified this compound as a hit with desirable preliminary activity, warranting its advancement into a lead optimization program. The core structure, featuring a substituted pyridine ring linked via an amide to a piperidine moiety, offers multiple points for chemical modification to systematically probe the structure-activity relationship (SAR).[2]

The primary goal of this optimization program is to transform this lead compound into a preclinical candidate with an optimal balance of efficacy, safety, and drug-like properties.[2][3] This involves an iterative cycle of design, synthesis, and testing to improve its overall therapeutic potential.[2]

Strategic Overview of the Lead Optimization Workflow

The optimization of this compound will follow a structured, multi-parameter approach. This iterative process is designed to systematically enhance the compound's profile against a defined set of criteria.

Lead_Optimization_Workflow A Lead Compound: This compound B SAR Exploration: Analog Design & Synthesis A->B C In Vitro Profiling: Potency, Selectivity, ADME B->C D Computational Modeling: Docking & QSAR C->D E Data Analysis & Prioritization D->E E->B Iterative Design Cycle F In Vivo PK/PD Studies (for promising analogs) E->F F->E G Preclinical Candidate Nomination F->G

Caption: Iterative lead optimization cycle for this compound.

Part I: Synthetic Chemistry and Analog Generation

A systematic exploration of the chemical space around the lead compound is fundamental to establishing a robust Structure-Activity Relationship (SAR).[2] Modifications will be focused on three key regions of the molecule: the pyridine ring, the piperidine ring, and the connecting amide linkage.

General Synthetic Strategy

The synthesis of analogs will primarily rely on amide bond formation between a substituted piperidine-3-carboxylic acid and a substituted 2-aminopyridine.[4] This convergent approach allows for the rapid generation of a diverse library of compounds.

Synthesis_Strategy cluster_0 Starting Materials cluster_1 Key Reaction A Substituted Piperidine-3-carboxylic acid C Amide Coupling (e.g., HATU, EDCI) A->C B Substituted 2-Aminopyridine B->C D N-(substituted-pyridin-2-yl)piperidine-3-carboxamide Analogs C->D

Caption: General synthetic route for analog generation.

Protocol: Amide Coupling for Analog Synthesis

Objective: To synthesize a diverse library of this compound analogs.

Materials:

  • Appropriately substituted piperidine-3-carboxylic acid (e.g., N-Boc-piperidine-3-carboxylic acid)

  • Substituted 2-aminopyridine

  • Coupling agent (e.g., HATU, HBTU, or EDCI/HOBt)

  • Organic base (e.g., DIPEA or triethylamine)

  • Anhydrous solvent (e.g., DMF or DCM)

  • Standard workup and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate, brine, magnesium sulfate)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the piperidine-3-carboxylic acid (1.0 eq) in anhydrous DMF, add the coupling agent (1.1 eq) and the organic base (2.0 eq).

  • Stir the mixture at room temperature for 10 minutes to activate the carboxylic acid.

  • Add the substituted 2-aminopyridine (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide analog.[4]

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[5]

Part II: In Vitro Pharmacological Profiling

A comprehensive suite of in vitro assays is crucial for evaluating the potency, selectivity, and drug-like properties of the synthesized analogs.[6] This data will guide the iterative design process.

Primary Potency Assays (Hypothetical GPCR Target)

Assuming this compound targets a G-protein coupled receptor (GPCR), initial screening will focus on determining the compound's ability to modulate receptor activity.[7]

4.1.1. Protocol: cAMP Accumulation Assay (for Gs or Gi-coupled GPCRs)

Objective: To determine the functional potency (EC₅₀ or IC₅₀) of analogs at a target GPCR.[8]

Materials:

  • CHO or HEK293 cells stably expressing the target GPCR

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA-based)

  • Forskolin (for Gi-coupled receptor assays)

  • Reference agonist and antagonist

  • Synthesized analogs

Procedure:

  • Seed the stable cell line in 96- or 384-well plates and culture overnight.

  • Wash the cells with assay buffer.

  • Prepare serial dilutions of the test compounds and reference ligands in assay buffer.

  • For antagonist mode, pre-incubate the cells with the test compounds for 15-30 minutes before adding a fixed concentration (e.g., EC₈₀) of the reference agonist. For agonist mode, add the test compounds directly.

  • For Gi-coupled assays, stimulate the cells with forskolin in the presence of the test compounds.

  • Incubate the plates at 37°C for the recommended time (typically 30-60 minutes).

  • Lyse the cells and measure intracellular cAMP levels according to the kit manufacturer's instructions.[9]

  • Analyze the data using a non-linear regression model to determine EC₅₀ or IC₅₀ values.

Selectivity Profiling

Rationale: Assessing off-target activity is critical to minimize potential side effects.[10] Promising analogs should be screened against a panel of related receptors or a broader panel of common off-targets (e.g., Eurofins SafetyScreen).

ADME/Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential to de-risk the project and prioritize compounds with favorable pharmacokinetic profiles.[11]

4.3.1. Table: Key In Vitro ADME Assays

ParameterAssayPurpose
Solubility Kinetic or Thermodynamic Solubility AssayTo determine the aqueous solubility of the compound.
Permeability Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 AssayTo predict intestinal absorption.[6]
Metabolic Stability Liver Microsomal Stability AssayTo assess the rate of metabolic clearance by liver enzymes.[12]
Plasma Protein Binding Equilibrium Dialysis or UltracentrifugationTo determine the extent of binding to plasma proteins, which affects drug distribution.
CYP450 Inhibition Cytochrome P450 Inhibition AssayTo identify potential drug-drug interactions.
Hepatotoxicity Cytotoxicity assay in HepG2 cellsTo assess the potential for liver toxicity.

Part III: Computational Chemistry and Molecular Modeling

Computational methods will be employed to rationalize observed SAR and to guide the design of new analogs with improved properties.[13]

Molecular Docking

Objective: To predict the binding mode of this compound and its analogs within the target's binding site.[12]

Protocol:

  • Obtain or generate a high-quality 3D model of the target protein (e.g., from the Protein Data Bank or via homology modeling).

  • Prepare the protein structure by adding hydrogens, assigning protonation states, and minimizing the energy.

  • Generate low-energy conformers of the ligands (analogs).

  • Perform molecular docking using software such as Glide, AutoDock, or GOLD to predict the binding poses and scores.

  • Analyze the predicted binding interactions to identify key hydrogen bonds, hydrophobic interactions, and other important contacts. This information will inform the design of new analogs to enhance these interactions.[14]

Quantitative Structure-Activity Relationship (QSAR)

Objective: To build a mathematical model that correlates the chemical structures of the analogs with their biological activity.[2]

Protocol:

  • Compile a dataset of synthesized analogs with their corresponding biological activity data (e.g., IC₅₀ values).

  • Calculate a set of molecular descriptors for each analog (e.g., physicochemical properties, topological indices, 3D descriptors).

  • Use statistical methods (e.g., multiple linear regression, partial least squares, or machine learning algorithms) to build a QSAR model.

  • Validate the model using internal and external validation techniques.

  • Utilize the validated QSAR model to predict the activity of virtual compounds before their synthesis, thereby prioritizing the most promising candidates.[15]

Part IV: In Vivo Pharmacokinetic and Efficacy Studies

Analogs that demonstrate high in vitro potency, good selectivity, and a favorable ADME profile will be advanced to in vivo studies in appropriate animal models.[16]

Protocol: Rodent Pharmacokinetic (PK) Study

Objective: To determine the pharmacokinetic profile (e.g., clearance, volume of distribution, half-life, and oral bioavailability) of a lead candidate.[17]

Materials:

  • Test compound formulated in an appropriate vehicle

  • Rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)

  • Dosing equipment (e.g., oral gavage needles, intravenous catheters)

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • LC-MS/MS for bioanalysis

Procedure:

  • Administer the test compound to a cohort of rodents via intravenous (IV) and oral (PO) routes.

  • Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Process the blood samples to obtain plasma.

  • Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • Perform non-compartmental analysis of the plasma concentration-time data to calculate key PK parameters.

6.1.1. Table: Representative Pharmacokinetic Parameters to be Determined

ParameterDescription
CL Clearance: The volume of plasma cleared of the drug per unit time.
Vd Volume of Distribution: The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
t₁/₂ Half-life: The time required for the concentration of the drug in the body to be reduced by half.
AUC Area Under the Curve: The integral of the drug concentration in plasma over time.
F% Oral Bioavailability: The fraction of the orally administered dose that reaches systemic circulation.

Data Interpretation and Decision Making

The lead optimization process is iterative and data-driven. At each cycle, the comprehensive dataset (SAR, ADME, PK) must be analyzed to make informed decisions on which analogs to advance and what new chemical modifications to explore.

Decision_Making_Flow A Potency & Selectivity Criteria Met? B Favorable ADME/PK Profile? A->B Yes D Re-design Analogs A->D No C Advance to In Vivo Efficacy Studies B->C Yes B->D No D->A E Stop or Deprioritize Series

Caption: Decision-making flowchart for advancing compounds.

Conclusion

The successful optimization of this compound into a preclinical candidate requires a disciplined and integrated approach. By systematically applying the medicinal chemistry strategies, in vitro protocols, computational tools, and in vivo methodologies outlined in this guide, research teams can efficiently navigate the complexities of the lead optimization phase and increase the probability of developing a novel therapeutic agent.

References

  • Charles River Laboratories. (n.d.). Lead Optimization Services in Drug Discovery. Retrieved from [Link]

  • Patsnap. (2025, May 21). What are the methods of lead optimization in drug discovery? Patsnap Synapse. Retrieved from [Link]

  • ResearchGate. (2025, May). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 37(6). Retrieved from [Link]

  • Lelieveld, L. A., et al. (2019). Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real-world cohort study: does age matter? British Journal of Clinical Pharmacology, 85(3), 536-547. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]

  • Jorgensen, W. L. (2009). Efficient Drug Lead Discovery and Optimization. Accounts of Chemical Research, 42(6), 724–733. Retrieved from [Link]

  • Kumar, A., et al. (2024). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 68(2), e0076623. Retrieved from [Link]

  • Yadav, P. N., et al. (2016). Design synthesis and structure–activity relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl) propionamide derivatives as opioid ligands. Bioorganic & Medicinal Chemistry, 24(2), 152-162. Retrieved from [Link]

  • Heifetz, A., et al. (2017). Computational Methods Used in Hit-to-Lead and Lead Optimization Stages of Structure-Based Drug Discovery. Methods in Molecular Biology, 1647, 355-373. Retrieved from [Link]

  • ResearchGate. (2024, February). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Retrieved from [Link]

  • Corey, V. C., et al. (2021). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Journal of Medicinal Chemistry, 64(13), 9047–9069. Retrieved from [Link]

  • Lasota, J., & Kaczor, A. A. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6296. Retrieved from [Link]

  • Heifetz, A., et al. (n.d.). Computational methods used in Hit-to-Lead and Lead Optimization stages of structure-based drug discovery. Retrieved from [Link]

  • Zhang, R., & Xie, X. (2022). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 43(8), 1895-1903. Retrieved from [Link]

  • ScienceOpen. (n.d.). Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. Retrieved from [Link]

  • Kumar, A., et al. (2024). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 68(2), e0076623. Retrieved from [Link]

  • ProBio CDMO. (n.d.). GPCR-targeted Assay | GPCRs Bioassay Service. Retrieved from [Link]

  • Ward, S. E., & Davis, A. M. (2023). Lead Optimisation: What You Should Know! In The Handbook of Medicinal Chemistry Principles and Practice (2nd ed., pp. 720-768). The Royal Society of Chemistry. Retrieved from [Link]

  • Lan, R., et al. (2000). Synthesis and structure-activity relationships of amide and hydrazide analogues of the cannabinoid CB(1) receptor antagonist N-(piperidinyl)- 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716). Journal of Medicinal Chemistry, 43(22), 4059-4066. Retrieved from [Link]

  • Cerkovnik, J., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 23(10), 2465. Retrieved from [Link]

  • Zhang, R., & Xie, X. (2022). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 43(8), 1895-1903. Retrieved from [Link]

  • YouTube. (2024, November 26). Advantages of Small Molecule Inhibitors. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Strategies for lead optimization: Discovery of new drug candidates. Retrieved from [Link]

  • MDPI. (2023). Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring. Molecules, 28(14), 5568. Retrieved from [Link]

  • ASCO Publications. (2026, January 8). Investigation of Profile-Related Evidence Determining Individualized Cancer Therapy (I-PREDICT) N-of-1 Precision Oncology Study: Molecular Profiling to Match Individually Dosed, Personalized Drug Combinations. Retrieved from [Link]

  • Google Patents. (n.d.). US4110331A - Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide.
  • ACS Publications. (2023, July 7). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au. Retrieved from [Link]

  • Lee, J. H., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 12(6), 940–946. Retrieved from [Link]

  • Yadav, P. N., et al. (2016). Design Synthesis and Structure-Activity Relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl With N-phenyl-N-(piperidin-2-yl)propionamide Derivatives as Opioid Ligands. Bioorganic & Medicinal Chemistry, 24(2), 152-162. Retrieved from [Link]

  • MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 28(13), 5139. Retrieved from [Link]

  • MDPI. (2024). Rationally Designed Dual Kinase Inhibitors for Management of Obstructive Sleep Apnea—A Computational Study. International Journal of Molecular Sciences, 25(1), 543. Retrieved from [Link]

  • Herpin, T. F., et al. (1998). Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries. Molecular Diversity, 4(4), 221-232. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. General strategy for the synthesis of piperidine derivatives. Retrieved from [Link]

  • Kim, H. S., et al. (2016). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. ACS Medicinal Chemistry Letters, 7(12), 1163–1168. Retrieved from [Link]

  • Biosciences Biotechnology Research Asia. (2007). Synthesis And Antimicrobial Activity Of Some New Thiazolidinones Containing N-Methyl Piperazine. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of N-(5-methylpyridin-2-yl)piperidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for N-(5-methylpyridin-2-yl)piperidine-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to address challenges related to the aqueous solubility of this compound. We provide a series of frequently asked questions (FAQs) and detailed troubleshooting guides to assist you in your experimental work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the solubility of this compound.

Q1: What are the expected aqueous solubility characteristics of this compound?

Q2: I'm observing very low solubility of the compound in my aqueous buffer (e.g., PBS pH 7.4). Is this normal?

A2: Yes, this is an expected observation. Many pharmaceutical compounds, especially those with aromatic and heterocyclic ring structures, are poorly soluble in water.[4][5] At a neutral pH of 7.4, the basic nitrogen atoms in the pyridine and piperidine rings are likely to be largely un-ionized, leading to low aqueous solubility.

Q3: What are the primary strategies I should consider to improve the solubility of this compound?

A3: A variety of techniques can be employed to enhance the solubility of poorly water-soluble drugs.[6][7] For this compound, the most promising initial approaches include:

  • pH Adjustment: Leveraging the basic nature of the molecule to increase solubility in acidic conditions.[8][9]

  • Salt Formation: Creating a salt of the compound with a suitable acid to improve its dissolution characteristics.[10][11]

  • Use of Co-solvents: Incorporating a water-miscible organic solvent to increase the solvent's capacity to dissolve the compound.[12][13]

  • Complexation with Cyclodextrins: Using cyclodextrins to form inclusion complexes that enhance solubility.[14][15][16]

  • Addition of Surfactants: Employing surfactants to form micelles that can encapsulate and solubilize the compound.[17][18][19]

The choice of method will depend on the specific requirements of your experiment, such as the desired final concentration, the biological system being used, and any potential downstream applications.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step guidance for overcoming solubility challenges with this compound.

Guide 1: Solubility Enhancement via pH Adjustment

Issue: The compound precipitates out of solution in my neutral aqueous buffer.

Causality: As a weak base, this compound is more soluble at a pH below its pKa, where it exists predominantly in its protonated, charged form. The Henderson-Hasselbalch equation can be used to predict the pH-dependent solubility of ionizable compounds.[20]

Experimental Protocol:

  • Determine the pKa: If the pKa of the compound is unknown, it should be determined experimentally or estimated using computational tools. This will guide the selection of an appropriate pH for solubilization.

  • Prepare a Stock Solution:

    • Weigh a precise amount of the compound.

    • Dissolve it in a small volume of a suitable acidic solution (e.g., 0.1 N HCl). Gentle warming or sonication may be required.

  • pH Titration:

    • Slowly add a basic solution (e.g., 0.1 N NaOH) dropwise to your stock solution while monitoring the pH with a calibrated pH meter.

    • Observe the pH at which precipitation begins. This will give you an empirical understanding of the compound's pH-solubility profile.

  • Prepare Buffered Solutions:

    • Based on the titration, prepare a series of buffers with pH values below the precipitation point.

    • Add the compound to these buffers to determine its solubility at each pH.

  • Quantification:

    • After allowing the solutions to equilibrate (typically with agitation for 24 hours), centrifuge the samples to pellet any undissolved solid.

    • Analyze the supernatant for the concentration of the dissolved compound using a suitable analytical method like HPLC-UV.[8]

Expected Outcome: You should observe a significant increase in solubility as the pH of the aqueous medium decreases.

Data Presentation:

pH of BufferMeasured Solubility (µg/mL)
7.4< 1 (example value)
6.815 (example value)
5.0250 (example value)
3.0> 1000 (example value)

Logical Workflow for pH Adjustment:

A Start: Poor Solubility at Neutral pH B Determine/Estimate pKa A->B C Prepare Acidic Stock Solution (e.g., 0.1 N HCl) B->C D Perform pH Titration to Find Precipitation Point C->D E Select Buffer pH Below Precipitation Point D->E F Prepare Saturated Solutions at Various Acidic pHs E->F G Equilibrate and Separate Undissolved Solid F->G H Quantify Soluble Compound (e.g., HPLC) G->H I End: pH-Solubility Profile Established H->I Start Need to Increase Solubility Check_pH Is pH adjustment viable? Start->Check_pH Use_pH Use pH Adjustment Protocol Check_pH->Use_pH Yes Consider_Cosolvent Consider Co-solvents Check_pH->Consider_Cosolvent No Select_Cosolvent Select Biocompatible Co-solvents (DMSO, EtOH, PEG 400) Consider_Cosolvent->Select_Cosolvent Test_Concentration Test Solubility in Co-solvent/Buffer Mixtures Select_Cosolvent->Test_Concentration Check_Toxicity Assess Co-solvent Toxicity in Assay Test_Concentration->Check_Toxicity Optimize Optimize Co-solvent Concentration Check_Toxicity->Optimize Acceptable Failure Try Alternative Method (e.g., Cyclodextrin) Check_Toxicity->Failure Too Toxic Success Achieved Desired Solubility Optimize->Success

Caption: Decision process for using co-solvents.

Guide 3: Utilizing Cyclodextrins for Solubility Enhancement

Issue: My compound is still not soluble enough, or the required co-solvent concentration is too high for my application.

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble "guest" molecules, effectively encapsulating the hydrophobic portion of the drug and increasing its apparent water solubility. [15][16][21][22]Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and safety. [23] Experimental Protocol:

  • Select a Cyclodextrin: HP-β-CD is a good starting point due to its high aqueous solubility and low toxicity.

  • Prepare Cyclodextrin Solutions: Prepare a range of HP-β-CD concentrations in your aqueous buffer (e.g., 1%, 5%, 10%, 20% w/v).

  • Phase Solubility Study:

    • Add an excess amount of this compound to each cyclodextrin solution.

    • Equilibrate the samples by shaking at a constant temperature for 24-48 hours.

    • Filter or centrifuge the samples to remove undissolved compound.

    • Analyze the supernatant to determine the concentration of the dissolved compound.

  • Plot the Data: Plot the concentration of the dissolved compound against the concentration of HP-β-CD. The shape of the curve will indicate the type of complex formed and the stoichiometry of the interaction.

Data Presentation:

HP-β-CD Concentration (% w/v)Measured Solubility (µg/mL)
0< 1 (example value)
150 (example value)
5280 (example value)
10600 (example value)

Mechanism of Cyclodextrin Inclusion:

cluster_0 Before Complexation cluster_1 After Complexation Drug Poorly Soluble Drug (Hydrophobic) Complex Soluble Inclusion Complex Drug->Complex Enters Cavity CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex Water Aqueous Solution

Caption: Formation of a drug-cyclodextrin inclusion complex.

Part 3: Advanced Strategies

If the above methods are insufficient, consider these advanced options:

  • Salt Formation: For a basic compound like this, forming a salt with a pharmaceutically acceptable acid (e.g., hydrochloride, mesylate, tartrate) can significantly improve solubility and dissolution rate. [3][10][11]This is a more involved process requiring chemical synthesis and characterization but is a standard approach in drug development.

  • Use of Surfactants: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). These micelles have a hydrophobic core that can solubilize poorly water-soluble compounds. [17][18]Non-ionic surfactants like Polysorbate 80 (Tween 80) are often used. [24]However, be mindful that surfactants can interfere with some biological assays.

  • Amorphous Solid Dispersions: This involves dispersing the compound in a polymeric carrier in an amorphous state. The lack of a crystal lattice reduces the energy required for dissolution, often leading to higher apparent solubility. This is a formulation-based approach typically used in later stages of drug development.

Always ensure that the chosen solubility enhancement method is compatible with your downstream experiments and does not introduce artifacts into your results.

References

  • Vertex AI Search. (n.d.). Piperidine-3-carboxylic acid [5-chloro-4-(5-fluoro-2-methoxy-phenyl)-pyridin-2-yl]-amide Chemical Properties. Retrieved January 19, 2026.
  • Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma.
  • ACS Publications. (n.d.). Click-to-Release Reactions for Tertiary Amines and Pyridines. Retrieved January 19, 2026.
  • Ainurofiq, A., Putro, D. S., Ramadhani, D. A., Putra, G. M., & Do Espirito Santo, L. D. C. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(2), 137-147.
  • ResearchGate. (2025, August 9). (PDF)
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
  • Pharma Excipients. (2022, May 30).
  • PubMed. (2023, October 2). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers.
  • Indian Journal of Pharmaceutical and Biological Research. (2019, June 30). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
  • Wikipedia. (n.d.). Cosolvent. Retrieved January 19, 2026.
  • MDPI. (n.d.). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Retrieved January 19, 2026.
  • National Institutes of Health. (2018, January 11).
  • National Institutes of Health. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Retrieved January 19, 2026.
  • PubMed. (n.d.). Accuracy of calculated pH-dependent aqueous drug solubility. Retrieved January 19, 2026.
  • Sigma-Aldrich. (n.d.).
  • ResearchGate. (2025, August 6). (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview.
  • International Journal of Pharmaceutical Sciences and Research. (2013, January 1).
  • National Institutes of Health. (n.d.). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. Retrieved January 19, 2026.
  • ResearchGate. (n.d.). Poorly soluble drugs, surfactants and degree of solubility enhancement. Retrieved January 19, 2026.
  • National Institutes of Health. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved January 19, 2026.
  • ResearchGate. (2023, February 8). Why salt formation of weak acid increases the drug solubility?.
  • PubChem. (n.d.). N-(piperidin-3-ylmethyl)pyridine-2-carboxamide. Retrieved January 19, 2026.
  • PubMed. (2020). Basics of Nonsterile Compounding: Excipients Used in Nonsterile Compounding, Part 5: Compounding Using Solvents and Cosolvent Systems.
  • American Chemical Society. (2025, December 25). Aldehyde-Functionalized Cellulose Nanofiber Hydrogels for pH-Sensitive Drug Delivery via Dynamic Imine Bonding.
  • Inorganic Chemistry: An Indian Journal. (2016, September 13). Approaches to Improve solubility of poorly soluble drugs.
  • MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved January 19, 2026.
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved January 19, 2026.
  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.).
  • Asian Journal of Pharmaceutical Technology & Innovation. (n.d.). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
  • BASF Pharma Solutions. (n.d.).
  • ChemScene. (n.d.). N-Methylpiperidine-2-carboxamide. Retrieved January 19, 2026.
  • Google Patents. (n.d.). CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds. Retrieved January 19, 2026.
  • National Institutes of Health. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Retrieved January 19, 2026.
  • Wikipedia. (n.d.). Cosolvent. Retrieved January 19, 2026.
  • MDPI. (2018).
  • ResearchGate. (n.d.). (PDF) Solid-State Techniques for Improving Solubility. Retrieved January 19, 2026.
  • MOLBASE. (n.d.). N-[2-methyl-5-[4-[4-(morpholine-4-carbonyl)phenyl]piperidine-1-carbonyl]phenyl]pyridine-4-carboxamide. Retrieved January 19, 2026.
  • PubChem. (n.d.).
  • Smolecule. (2024, April 15). N-[2-(piperidin-1-yl)ethyl]-5-propylthiophene-3-carboxamide.

Sources

Technical Support Center: Overcoming Resistance to N-(5-methylpyridin-2-yl)piperidine-3-carboxamide (Compound 'Pipcarmide')

Author: BenchChem Technical Support Team. Date: January 2026

A Hypothetical Guide for Researchers

Disclaimer: The compound N-(5-methylpyridin-2-yl)piperidine-3-carboxamide, termed 'Pipcarmide' in this guide, and its target, the hypothetical 'ABC Kinase', are used for illustrative purposes. The mechanisms and protocols described are based on established principles of resistance to kinase inhibitors in cancer therapeutics.

Welcome to the technical support center for Pipcarmide. This guide is designed for researchers, scientists, and drug development professionals who are investigating mechanisms of resistance to this novel ABC Kinase inhibitor. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is acquired drug resistance and why is it a concern for Pipcarmide?

Acquired resistance is the phenomenon where a previously sensitive cancer cell line or tumor loses its responsiveness to a specific drug after a period of treatment.[1][2] For Pipcarmide, this means that cancer cells initially inhibited by the compound may develop mechanisms to evade its effects, leading to treatment failure.[3] Understanding and overcoming this resistance is critical for the clinical development of Pipcarmide.

Q2: What are the primary known mechanisms of resistance to kinase inhibitors like Pipcarmide?

Resistance to kinase inhibitors is a well-documented challenge in cancer therapy.[4][5] The mechanisms can be broadly categorized as:

  • On-Target Alterations: These are genetic changes in the drug's direct molecular target, the ABC Kinase.[6][7]

    • Secondary Mutations: The emergence of new mutations in the ABC Kinase domain can prevent Pipcarmide from binding effectively while preserving the kinase's activity.[5][6]

    • Gene Amplification: An increase in the number of copies of the ABC Kinase gene can lead to overexpression of the target protein, effectively outcompeting the inhibitor.[4][8]

  • Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent their dependency on the now-inhibited ABC Kinase.[4][5] This can involve the upregulation of other kinases or signaling molecules that drive cell survival and proliferation.

  • Drug Efflux and Metabolism: Changes in the expression of drug transporters can lead to increased efflux of Pipcarmide from the cancer cells, reducing its intracellular concentration.[5]

Troubleshooting Guides

This section addresses specific issues that may arise during your research on Pipcarmide resistance.

Problem 1: My cancer cell line is not developing resistance to Pipcarmide despite prolonged exposure.

  • Possible Cause: The initial concentration of Pipcarmide may be too high, causing widespread cell death and leaving no surviving clones to develop resistance. Conversely, the concentration might be too low to exert sufficient selective pressure.[9]

  • Solution:

    • Determine the IC50: First, accurately determine the half-maximal inhibitory concentration (IC50) of Pipcarmide in your parental cell line using a cell viability assay (e.g., MTT, CellTiter-Glo®).

    • Gradual Dose Escalation: Begin the resistance induction protocol with a Pipcarmide concentration at or just below the IC50. Once the cells have adapted and resumed proliferation, gradually increase the concentration in small increments (e.g., 1.5-2 fold).[9]

Problem 2: I have a Pipcarmide-resistant cell line, but I am unsure of the underlying resistance mechanism.

  • Solution: A systematic approach is necessary to elucidate the resistance mechanism. This involves a series of experiments to test for on-target and bypass pathway alterations.

Experimental Workflow for Characterizing Resistance

Caption: A stepwise workflow for identifying the mechanism of resistance to Pipcarmide.

Protocols for Key Experiments

Protocol 1: Determining IC50 Shift to Confirm Resistance
  • Cell Seeding: Seed both the parental (sensitive) and the suspected resistant cell lines in 96-well plates at a predetermined optimal density.

  • Drug Titration: Prepare a serial dilution of Pipcarmide and treat the cells over a wide concentration range.

  • Incubation: Incubate the plates for a period equivalent to at least two cell doubling times.

  • Viability Assay: Perform a cell viability assay such as MTT or CellTiter-Glo®.

  • Data Analysis: Plot the dose-response curves and calculate the IC50 values for both cell lines. A significant increase in the IC50 for the resistant line confirms resistance.

Protocol 2: Assessing On-Target ABC Kinase Gene Amplification via qPCR
  • Genomic DNA Extraction: Isolate high-quality genomic DNA from both parental and resistant cell lines.

  • Primer Design: Design and validate qPCR primers for the ABC Kinase gene and a stable reference gene (e.g., GAPDH, ACTB).

  • qPCR Reaction: Set up the qPCR reactions using a SYBR Green or probe-based master mix.

  • Data Analysis: Calculate the relative copy number of the ABC Kinase gene in the resistant cells compared to the parental cells using the ΔΔCt method. An increased ratio indicates gene amplification.[10][11]

Protocol 3: Screening for Bypass Pathway Activation using a Phospho-Kinase Array
  • Cell Lysis: Lyse parental and resistant cells, both with and without Pipcarmide treatment, to obtain protein lysates.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Array Incubation: Incubate the lysates with the phospho-kinase array membrane according to the manufacturer's instructions.

  • Detection: Use chemiluminescence to detect the phosphorylated kinases.

  • Analysis: Compare the phosphorylation status of various kinases between the parental and resistant lines to identify upregulated pathways in the resistant cells.

Strategies to Overcome Pipcarmide Resistance

Once a resistance mechanism has been identified, several strategies can be employed to overcome it.

Strategy 1: Combination Therapy to Target Bypass Pathways

If resistance is mediated by the activation of a bypass signaling pathway, a combination of Pipcarmide with an inhibitor of that pathway may restore sensitivity.

Table 1: Hypothetical Combination Strategies

Identified Bypass PathwayCombination AgentRationale
Upregulation of XYZ KinaseXYZ Kinase InhibitorDual inhibition of the primary target and the escape pathway.
Activation of MEK/ERK PathwayMEK InhibitorBlocking a key downstream survival pathway.
Increased PI3K/AKT SignalingPI3K or AKT InhibitorTargeting a parallel pro-survival signaling cascade.
Protocol 4: Assessing Drug Synergy using the Checkerboard Assay
  • Plate Setup: In a 96-well plate, create a matrix of concentrations by serially diluting Pipcarmide along the rows and the combination drug along the columns.

  • Cell Seeding and Treatment: Seed the resistant cells and treat them with the drug combinations.

  • Incubation and Viability Assay: Incubate the plate and perform a cell viability assay.

  • Synergy Analysis: Calculate synergy scores using a model such as the Bliss independence or Loewe additivity model.[12][13][14] Scores indicating synergy suggest a potentially effective combination therapy.

Sources

N-(5-methylpyridin-2-yl)piperidine-3-carboxamide assay interference and false positives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for assays involving N-(5-methylpyridin-2-yl)piperidine-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific rationale and practical steps to identify and resolve potential assay interferences and false positives, ensuring the integrity and accuracy of your experimental data.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the analysis of this compound, particularly when using liquid chromatography-mass spectrometry (LC-MS/MS) based methods.

Question 1: We are observing significant variability and poor reproducibility in our LC-MS/MS quantification of this compound in plasma samples. What are the likely causes and how can we troubleshoot this?

Answer:

High variability and poor reproducibility in bioanalytical LC-MS/MS assays are frequently symptomatic of uncharacterized matrix effects .[1][2] Matrix effects refer to the alteration of ionization efficiency (either suppression or enhancement) of the target analyte by co-eluting endogenous or exogenous components from the sample matrix.[1][3]

Causality: Components in plasma such as phospholipids, salts, and proteins, or exogenous contaminants like anticoagulants (e.g., lithium heparin) and plasticizers from collection tubes, can interfere with the droplet formation and desolvation process in the electrospray ionization (ESI) source.[1][3] This leads to inconsistent ionization of this compound, resulting in poor data quality.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Workflow for Poor Reproducibility start High Variability Observed q1 Is an appropriate internal standard (IS) being used? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Evaluate Matrix Effects a1_yes->q2 protocol1 Implement a stable isotope-labeled internal standard (SIL-IS). a1_no->protocol1 protocol1->q2 protocol2 Perform Post-Column Infusion & Matrix Factor Calculation. q2->protocol2 q3 Are matrix effects significant? protocol2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No optimization Optimize Sample Prep & Chromatography a3_yes->optimization revalidate Re-validate Assay a3_no->revalidate protocol3 Test different SPE sorbents, LLE solvents, or chromatographic gradients. optimization->protocol3 protocol3->revalidate end Issue Resolved revalidate->end

Caption: Troubleshooting workflow for poor reproducibility in LC-MS/MS assays.

Detailed Protocols:

  • Protocol 1: Implementation of a Stable Isotope-Labeled Internal Standard (SIL-IS)

    • Selection: The ideal internal standard is a SIL-IS of this compound (e.g., with ³H or ¹³C labels). SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus providing the most accurate correction.[4]

    • Spiking: Add a known and consistent concentration of the SIL-IS to all samples (calibrators, QCs, and unknowns) at the very beginning of the sample preparation process.

    • Analysis: The response ratio of the analyte to the SIL-IS is used for quantification, which normalizes for variability in extraction recovery and matrix effects.

  • Protocol 2: Evaluation of Matrix Effects

    • Post-Column Infusion:

      • Continuously infuse a standard solution of this compound post-chromatographic column into the mass spectrometer.

      • Inject a blank, extracted matrix sample.

      • Monitor the analyte's signal. Any deviation (dip or peak) from a stable baseline indicates the retention time of matrix components causing ion suppression or enhancement.

    • Matrix Factor (MF) Calculation:

      • Prepare two sets of samples:

        • Set A: Analyte spiked into a post-extraction blank matrix.

        • Set B: Analyte in a neat solution (e.g., mobile phase).

      • Calculate MF = (Peak Response in Set A) / (Peak Response in Set B).

      • An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. The coefficient of variation of the MF across different lots of matrix should be <15%.

  • Protocol 3: Optimization of Sample Preparation and Chromatography

    • Sample Preparation: If matrix effects are confirmed, enhance sample cleanup.

      • Solid-Phase Extraction (SPE): Test different sorbents (e.g., mixed-mode, polymeric) to more effectively remove interfering components like phospholipids.

      • Liquid-Liquid Extraction (LLE): Vary the pH and organic solvent to selectively extract the analyte while leaving interferences behind.

    • Chromatography:

      • Modify the gradient to better separate the analyte from the regions of matrix effects identified by post-column infusion.

      • Consider a smaller particle size column (e.g., UHPLC) for improved resolution.[4]

Question 2: We have detected a signal at the expected mass-to-charge ratio for this compound in our blank control samples (e.g., drug-free plasma). How do we confirm if this is a false positive and what are the potential sources?

Answer:

A signal in a blank sample suggests either a contamination issue or the presence of an interfering substance with the same nominal mass. This is a critical issue that compromises the lower limit of quantification (LLOQ) and can lead to erroneous positive findings.

Causality: Potential sources of a false positive signal include:

  • Carryover: Residual analyte from a high-concentration sample adsorbing to parts of the autosampler or column and eluting in a subsequent injection.

  • Contamination: Contamination of the blank matrix, solvents, or lab equipment.

  • Endogenous Interference: An unrelated endogenous molecule that is isobaric (has the same nominal mass) to the analyte.

  • Metabolites or Structural Analogs: Interference from a metabolite of a co-administered drug or a structurally similar compound that produces an isobaric fragment ion.[5]

Troubleshooting Workflow:

G cluster_1 Troubleshooting False Positives start Signal in Blank Sample q1 Investigate Carryover start->q1 protocol1 Inject blank solvent after a high concentration standard. q1->protocol1 q2 Is carryover present? protocol1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No optimization1 Optimize Autosampler Wash a2_yes->optimization1 q3 Check for Contamination a2_no->q3 end Issue Identified optimization1->end protocol2 Analyze individual solvents, reagents, and new matrix lots. q3->protocol2 q4 Is contamination found? protocol2->q4 a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No replace Replace Contaminated Source a4_yes->replace q5 Investigate Isobaric Interference a4_no->q5 replace->end protocol3 Use High-Resolution MS & Optimize Chromatography q5->protocol3 protocol3->end

Caption: A logical workflow for diagnosing the source of false-positive signals.

Detailed Protocols:

  • Protocol 4: Confirming Isobaric Interference with High-Resolution Mass Spectrometry (HRMS)

    • Analysis: Analyze the blank sample on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Mass Extraction: Extract the exact mass of this compound.

    • Comparison: An isobaric interference will have a different exact mass and elemental composition, which will be distinguishable from the target analyte by HRMS. This provides definitive evidence of a non-analyte signal.

  • Protocol 5: Differentiating Isomers through Chromatographic and MS/MS Optimization

    • Chromatography: If the interference is a structural isomer, it will have the same exact mass. The primary method of resolution is chromatography.

      • Test different stationary phases (e.g., HILIC, phenyl-hexyl) or mobile phase modifiers to alter selectivity and achieve baseline separation.

    • MS/MS Fragmentation:

      • Acquire full scan product ion spectra for both the analyte standard and the interfering peak in the blank.

      • Different structural isomers will often produce different product ions or have significantly different ratios of common product ions.

      • Select a new, more specific MRM transition for the analyte that is not present for the interfering compound.[6]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common sources of matrix effects when analyzing this compound in biological fluids?

A1: The most common sources can be categorized as endogenous and exogenous.

  • Endogenous: Phospholipids and lysophospholipids from cell membranes are major culprits, especially in plasma prepared by protein precipitation. Salts and other small molecules can also contribute.[3]

  • Exogenous: These are introduced during sample collection and processing. Common sources include anticoagulants (lithium heparin is known to cause ion suppression), plasticizers leaching from storage tubes, and residues from well plates.[1][3]

Q2: Can metabolites of this compound interfere with the assay?

A2: Yes, metabolites can be a source of interference, particularly if they are not chromatographically resolved from the parent drug. Potential metabolic pathways for a compound like this could include:

  • Hydroxylation: On the pyridine or piperidine ring.

  • N-oxidation: At the pyridine nitrogen.

  • Glucuronidation: Conjugation at a hydroxylated site.

If a metabolite is isobaric with the parent drug (unlikely but possible with rearrangement) or is unstable and reverts to the parent compound in the ion source, it can cause a false positive or biased result. It is crucial to characterize the fragmentation patterns of any suspected metabolites to ensure the selected MRM transition is specific to the parent compound.

Q3: We do not have access to a stable isotope-labeled internal standard. What is the next best option?

A3: While a SIL-IS is the gold standard, a structural analog can be used as an alternative.[7] The analog should be closely related in chemical structure, have similar extraction and chromatographic behavior, and not be present in the samples. However, it is important to recognize that a structural analog cannot perfectly mimic the ionization behavior of the analyte and may not fully compensate for matrix effects.[7] Therefore, more extensive validation, including a thorough assessment of matrix effects from multiple sources, is required.

Q4: What regulatory guidelines should we follow for validating our bioanalytical method?

A4: The primary regulatory guidances are from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). These documents provide detailed recommendations for method validation, including experiments to assess selectivity, specificity, accuracy, precision, recovery, calibration curve, and stability.[8] Adhering to these guidelines is essential for ensuring data integrity for regulated studies.

Data Summary Table

The following table summarizes key parameters to consider during method development and troubleshooting for an LC-MS/MS assay of this compound.

ParameterPotential IssueRecommended ActionAcceptance Criteria (Typical)
Selectivity Interference from endogenous/exogenous components.Analyze ≥6 lots of blank matrix; check for peaks at the analyte's RT.Response in blank should be <20% of LLOQ.[8]
Matrix Factor Ion suppression or enhancement.Calculate using post-extraction spike method in ≥6 lots of matrix.CV of IS-normalized MF should be ≤15%.
Carryover Signal in blank after high concentration sample.Inject blank after ULOQ standard.Response should be <20% of LLOQ.
Internal Standard Poor correction for variability.Use a stable isotope-labeled IS if possible.Response should be consistent across the run.
Metabolite Interference Cross-talk from a metabolite.Chromatographically separate from parent; use specific MRM transitions.No contribution to the parent analyte signal.

References

  • Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, S., Ng, K., & Korfmacher, W. A. (2003). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. Rapid communications in mass spectrometry, 17(1), 97-103. [Link]

  • Zhang, Y., et al. (2023). Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry. Biomedical Chromatography, 38(3), e5759. [Link]

  • ResearchGate. (n.d.). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: Application to drug discovery. [Link]

  • Hughes, N., et al. (2009). Assessing the matrix effects of hemolyzed samples in bioanalysis. Bioanalysis, 1(8), 1457-1466. [Link]

  • ResearchGate. (n.d.). Matrix effects (n = 5) and extraction recovery (n = 3) results for analysis of the five analytes and I.S. in rat plasma. [Link]

  • Kim, J. E., et al. (2020). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. Molecules, 25(15), 3483. [Link]

  • Zalewska, T., et al. (2022). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules, 27(6), 1988. [Link]

  • ResearchGate. (n.d.). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. [Link]

  • Londregan, A. T., et al. (2018). Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9. Bioorganic & medicinal chemistry letters, 28(23-24), 3685-3688. [Link]

  • Wen, J., et al. (2022). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of medicinal chemistry, 65(4), 3544-3561. [Link]

  • Squires, M., & Volp, A. (2000). Measurement of N-methyl-2-pyridone-5-carboxamide in urine by high performance liquid chromatography. Biomedical chromatography, 14(2), 69-71. [Link]

  • Zalewska, T., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. International journal of molecular sciences, 23(6), 3338. [Link]

  • Le Vigouroux, R., et al. (2021). Rapid MALDI-MS Assays for Drug Quantification in Biological Matrices: Lessons Learned, New Developments, and Future Perspectives. Pharmaceuticals, 14(7), 633. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Lindsley, C. W., et al. (2005). Structure-Activity Relationships Comparing N-(6-Methylpyridin-yl)-Substituted Aryl Amides to 2-Methyl-6-(substituted-arylethynyl)pyridines or 2-Methyl-4-(substituted-arylethynyl)thiazoles as Novel Metabotropic Glutamate Receptor Subtype 5 Antagonists. Journal of medicinal chemistry, 48(18), 5825-5828. [Link]

  • Shim, J. Y., et al. (2000). Molecular interaction of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor. Journal of medicinal chemistry, 43(24), 4619-4628. [Link]

  • Harada, K., et al. (2018). Reduced levels of N'-methyl-2-pyridone-5-carboxamide and lysophosphatidylcholine 16:0 in the serum of patients with intrahepatic cholangiocarcinoma, and the correlation with recurrence-free survival. Oncotarget, 9(42), 26732-26743. [Link]

  • ResearchGate. (n.d.). Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. [Link]

Sources

Technical Support Center: Enhancing the Metabolic Stability of N-(5-methylpyridin-2-yl)piperidine-3-carboxamide In Vitro

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals actively working on optimizing the metabolic stability of N-(5-methylpyridin-2-yl)piperidine-3-carboxamide and related analogs. Here, we delve into the common challenges encountered during in vitro metabolic stability assays and provide robust troubleshooting strategies and frequently asked questions to navigate these complexities. Our approach is grounded in established biochemical principles and practical, field-tested insights to empower your research and development efforts.

Introduction: The Metabolic Challenge

This compound is a scaffold of significant interest in medicinal chemistry. However, like many heterocyclic compounds, it can be susceptible to metabolic degradation, primarily by cytochrome P450 (CYP) enzymes in the liver.[1][2][3] Poor metabolic stability can lead to rapid clearance, low bioavailability, and potentially undesirable pharmacokinetic profiles, hindering the progression of promising drug candidates.[4][5] Understanding and mitigating these metabolic liabilities early in the drug discovery process is paramount. This guide will equip you with the knowledge to systematically identify metabolic "hotspots" and implement strategies to enhance the stability of your compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most probable sites of metabolism on this compound?

A1: Based on the structure, the primary sites of metabolic attack are the piperidine and pyridine rings.

  • Piperidine Ring: Saturated heterocycles are prone to metabolism at positions adjacent to the heteroatom.[6] For the piperidine moiety, oxidation at the carbon atoms alpha to the nitrogen (C2 and C6) is a common metabolic pathway, leading to the formation of lactams.[7][8]

  • Pyridine Ring: The pyridine ring is susceptible to oxidation.[9] The electron-donating methyl group on the pyridine ring can activate the ring, making it more susceptible to CYP-mediated oxidation.[10] Hydroxylation of the pyridine ring is a common metabolic route.[11]

  • N-Dealkylation: While less common for this specific amide linkage, N-dealkylation at the piperidine nitrogen could be a potential metabolic pathway.[7][8]

Q2: Which in vitro assays are most suitable for assessing the metabolic stability of this compound?

A2: The most common and effective in vitro assays for determining metabolic stability are:

  • Liver Microsomal Stability Assay: This is a widely used, cost-effective method to assess Phase I metabolism mediated by enzymes like CYPs.[2][3] It provides a good initial screen for metabolic lability.

  • Hepatocyte Stability Assay: Using intact liver cells (hepatocytes) is considered the "gold standard" as it accounts for both Phase I and Phase II metabolism, as well as cellular uptake and efflux processes.[3][4]

  • S9 Fraction Stability Assay: The S9 fraction contains both microsomal and cytosolic enzymes, offering a broader view of metabolic pathways than microsomes alone.[4][5]

For initial screening, the liver microsomal stability assay is often sufficient. If significant metabolism is observed, progressing to a hepatocyte assay can provide a more comprehensive metabolic profile.[3]

Q3: What are the key parameters I should be measuring in these assays?

A3: The primary outputs of in vitro metabolic stability assays are:

  • Half-life (t½): The time it takes for 50% of the parent compound to be metabolized.

  • Intrinsic Clearance (CLint): A measure of the inherent ability of the liver to metabolize a drug, independent of blood flow.[4]

These parameters are crucial for predicting in vivo pharmacokinetic properties such as hepatic clearance and bioavailability.[5]

Q4: How can I identify the specific metabolites being formed?

A4: The most powerful analytical technique for metabolite identification is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][5] By comparing the mass spectra of the parent compound with the new peaks that appear over the incubation time, you can deduce the structures of the metabolites. High-resolution mass spectrometry can provide accurate mass measurements to further confirm the elemental composition of the metabolites.

Troubleshooting Guide

This section addresses common issues encountered during in vitro metabolic stability experiments with this compound and provides actionable solutions.

Issue 1: High variability in half-life (t½) values between experiments.
Potential Cause Explanation Troubleshooting Steps
Inconsistent Microsome Activity The enzymatic activity of liver microsomes can vary between batches and can degrade with improper storage or handling.1. Qualify New Batches: Always test a new batch of microsomes with known high and low clearance control compounds to ensure activity is within the expected range. 2. Proper Storage and Handling: Store microsomes at -80°C and thaw them rapidly at 37°C immediately before use. Avoid repeated freeze-thaw cycles.
Pipetting Errors Inaccurate pipetting of the test compound, microsomes, or cofactors can lead to significant variations in the final concentrations.1. Calibrate Pipettes: Regularly calibrate all pipettes used in the assay. 2. Use Positive Displacement Pipettes: For viscous solutions, consider using positive displacement pipettes to ensure accurate dispensing.
Inconsistent Incubation Conditions Variations in incubation temperature or shaking speed can affect enzyme kinetics.1. Monitor Temperature: Ensure the incubator is maintaining a constant 37°C. 2. Consistent Shaking: Use an orbital shaker at a consistent speed to ensure uniform mixing of the reaction components.
Issue 2: The compound appears to be unstable even in the absence of NADPH.
Potential Cause Explanation Troubleshooting Steps
Chemical Instability The compound may be inherently unstable in the assay buffer (e.g., due to pH).1. Buffer Stability Test: Incubate the compound in the assay buffer without microsomes or NADPH and analyze for degradation over time. 2. Adjust Buffer pH: If pH-dependent degradation is observed, consider if the assay buffer's pH can be adjusted without compromising enzyme activity.
Non-CYP Mediated Metabolism Other enzymes present in the microsomes, such as flavin-containing monooxygenases (FMOs) or esterases, may be metabolizing the compound.1. Heat Inactivation: Pre-heat the microsomes to inactivate enzymes and repeat the incubation. If degradation is reduced, it suggests enzymatic activity. 2. Use Specific Inhibitors: If a specific non-CYP pathway is suspected, use selective inhibitors to confirm.
Binding to Plasticware Highly lipophilic compounds can adsorb to the surface of plastic tubes and plates, leading to an apparent loss of compound.1. Use Low-Binding Plates/Tubes: Utilize commercially available low-adsorption plasticware. 2. Include a Time-Zero Sample: Analyze a sample immediately after adding the compound to the reaction mixture (time zero) to determine the initial concentration accurately.
Issue 3: Unexpectedly rapid metabolism (very short half-life).
Potential Cause Explanation Troubleshooting Steps
High Microsomal Protein Concentration A high concentration of metabolic enzymes will lead to a faster rate of metabolism.[12]1. Titrate Microsomal Concentration: Perform the assay with a range of microsomal protein concentrations (e.g., 0.1, 0.5, 1.0 mg/mL) to find a condition where the half-life is measurable and within the linear range of the assay.
Highly Labile "Soft Spot" The compound may possess a specific structural feature that is extremely susceptible to metabolic attack.1. Metabolite Identification: Use LC-MS/MS to identify the primary metabolites. This will pinpoint the metabolic "soft spot." 2. Structural Modification: Based on the metabolite ID, rationally design and synthesize new analogs with modifications at the labile site to block metabolism.

Strategies for Enhancing Metabolic Stability

Once metabolic liabilities have been identified, several medicinal chemistry strategies can be employed to improve the stability of this compound.

Blocking Sites of Metabolism
  • Steric Hindrance: Introducing bulky groups near the metabolic hotspot can physically block the enzyme's access to that site.[11] For instance, adding a methyl or cyclopropyl group to the piperidine or pyridine ring at a position susceptible to hydroxylation can enhance stability.

  • Deuteration: Replacing a hydrogen atom at a metabolic site with its heavier isotope, deuterium, can slow down the rate of metabolism due to the kinetic isotope effect. This is particularly effective when C-H bond cleavage is the rate-limiting step of the metabolic reaction.[13]

Modulating Electronic Properties
  • Electron-Withdrawing Groups: Introducing electron-withdrawing groups (e.g., fluorine, chlorine, or a nitrile group) to the pyridine ring can decrease its electron density, making it less susceptible to oxidative metabolism by CYPs.[10][11]

  • Nitrogen Incorporation: Replacing a carbon atom in an aromatic ring with a nitrogen atom (e.g., moving from a phenyl to a pyridyl or pyrimidyl group) can increase metabolic stability by making the ring more electron-deficient.[10]

Bioisosteric Replacement

Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties.[14] Replacing a metabolically labile moiety with a more stable bioisostere is a powerful strategy.

  • Piperidine Ring Analogs: If the piperidine ring is the primary site of metabolism, consider replacing it with more stable bioisosteres such as:

    • Azaspirocycles: Scaffolds like azaspiro[3.3]heptane can offer improved metabolic stability while maintaining similar physicochemical properties to piperidine.[15]

    • Azetidines: These four-membered rings can enhance metabolic stability and improve aqueous solubility.[16]

    • Morpholine: Replacing the piperidine with a morpholine ring can block a potential site of metabolism and increase polarity.[17]

The following table provides a conceptual summary of how different structural modifications might impact metabolic stability.

Modification Rationale Expected Impact on Half-life (t½)
Fluorination of Pyridine Ring Introduction of an electron-withdrawing group to decrease susceptibility to oxidation.Increase
Deuteration of Piperidine Ring Kinetic isotope effect to slow C-H bond cleavage.Increase
Introduction of a t-butyl group on the Piperidine Ring Steric hindrance to block enzymatic access.Increase
Replacement of Piperidine with Azaspiro[3.3]heptane Bioisosteric replacement with a more metabolically stable scaffold.Increase

Experimental Protocols

Liver Microsomal Stability Assay Protocol

This protocol provides a general framework. Specific concentrations and time points may need to be optimized for your compound.

  • Preparation of Reagents:

    • Phosphate Buffer: 0.1 M potassium phosphate buffer, pH 7.4.

    • Test Compound Stock Solution: 10 mM in DMSO.

    • Working Solution: Dilute the stock solution to 100 µM in the assay buffer.

    • Liver Microsomes: Thaw pooled human liver microsomes (e.g., from a commercial supplier) and dilute to a final protein concentration of 1 mg/mL in phosphate buffer. Keep on ice.

    • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the test compound working solution to the wells.

    • Pre-warm the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system to each well.

    • Incubate the plate at 37°C with shaking.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard to the respective wells. The time-zero sample is quenched immediately after the addition of the NADPH solution.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).

Visualizations

Experimental Workflow for Liver Microsomal Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_reagents Prepare Reagents (Buffer, Compound, Microsomes, NADPH) prep_plate Add Compound to Plate prep_reagents->prep_plate pre_warm Pre-warm Plate at 37°C prep_plate->pre_warm start_reaction Initiate Reaction with NADPH pre_warm->start_reaction incubate Incubate at 37°C with Shaking start_reaction->incubate quench Quench Reaction at Time Points incubate->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge transfer Transfer Supernatant centrifuge->transfer lcms LC-MS/MS Analysis transfer->lcms plot Plot ln(% Remaining) vs. Time lcms->plot calculate Calculate t½ and CLint plot->calculate

Caption: Workflow for the in vitro liver microsomal stability assay.

Decision Tree for Troubleshooting Metabolic Instability

G start High In Vitro Clearance Observed check_nadph Is degradation NADPH-dependent? start->check_nadph chem_instability Investigate Chemical Instability (pH, buffer components) check_nadph->chem_instability No met_id Perform Metabolite ID (LC-MS/MS) check_nadph->met_id Yes soft_spot Identify Metabolic 'Soft Spot' met_id->soft_spot strategy Select Modification Strategy soft_spot->strategy blocking Blocking Metabolism (Steric hindrance, Deuteration) strategy->blocking electronics Modulating Electronics (EWG, N-incorporation) strategy->electronics bioisostere Bioisosteric Replacement strategy->bioisostere synthesize Synthesize & Test New Analogs blocking->synthesize electronics->synthesize bioisostere->synthesize

Caption: A decision-making flowchart for addressing metabolic instability.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Obach, R. S. (2001). Metabolic stability screen for drug discovery using cassette analysis and column switching. PubMed. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]

  • Kumar, P., & S, S. (2020). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. ResearchGate. Retrieved from [Link]

  • Hwang, K. S., et al. (2014). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. PubMed Central. Retrieved from [Link]

  • Meanwell, N. A. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. PubMed Central. Retrieved from [Link]

  • Mykhailiuk, P. K. (2021). Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. Retrieved from [Link]

  • S, S. (2021). Examples of an azetidine-based bioisoster for a piperidine ring. ResearchGate. Retrieved from [Link]

  • Chen, C. Y., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. PubMed Central. Retrieved from [Link]

  • Meanwell, N. A. (2018). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Blumberg Institute. (n.d.). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Retrieved from [Link]

  • Chen, C. Y., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Baran, P. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab. Retrieved from [Link]

  • Kim, M., et al. (2019). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. PubMed Central. Retrieved from [Link]

  • Ellis, C. R. (n.d.). Drug Modifications to Improve Stability. Open Library Publishing Platform. Retrieved from [Link]

  • Shaik, S., et al. (2011). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions. Retrieved from [Link]

  • Grychowska, K., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Retrieved from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

  • Huang, J., et al. (2025). N-[3-(4-(2-methoxyphenyl) piperazine-1-yl) propyl]-heteroaromatic carboxamide as selective α1A/1D-adrenoceptor antagonists: SAR study and metabolic stability evaluation. PubMed. Retrieved from [Link]

  • Petrovcic, J., et al. (2023). a) Different modalities of piperidine-containing drugs and drug.... ResearchGate. Retrieved from [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • Zuccarello, E., et al. (2022). Optimizing metabolic stability of phosphodiesterase 5 inhibitors: discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative targeting synaptic plasticity. PubMed Central. Retrieved from [Link]

  • Ananthan, S., et al. (2000). New diarylmethylpiperazines as potent and selective nonpeptidic delta opioid receptor agonists with increased In vitro metabolic stability. PubMed. Retrieved from [Link]

Sources

Technical Support Center: Mitigating Off-Target Effects of N-(5-methylpyridin-2-yl)piperidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for N-(5-methylpyridin-2-yl)piperidine-3-carboxamide. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of off-target effects. As this compound is a novel chemical probe, we will use a representative model where it acts as a potent inhibitor of Kinase A but exhibits known off-target activity against the structurally related Kinase B and the unrelated GPCR Y . This guide provides the principles and experimental frameworks to dissect and mitigate such off-target effects.

Frequently Asked Questions (FAQs)

FAQ 1: How can I be sure that the cellular phenotype I observe is due to the inhibition of Kinase A and not an off-target effect?

This is a critical question in target validation. A cellular phenotype should be considered a potential off-target effect until proven otherwise.[1] A multi-pronged approach is necessary to build confidence that your observed phenotype is linked to the intended target, Kinase A.

Recommended Strategies:

  • Use of an Orthogonal Chemical Probe: The most robust initial step is to treat your cells with a structurally distinct inhibitor of Kinase A.[2] If this second compound, which has its own unique off-target profile, reproduces the same phenotype, it strongly suggests the effect is on-target.[3]

  • Genetic Target Validation (CRISPR/siRNA): The gold standard for linking a phenotype to a specific gene is genetic perturbation.[4][5][6] Use CRISPR-Cas9 to knock out the gene encoding Kinase A or siRNA to knock down its expression.[7][8] If the resulting phenotype mimics the effect of this compound, this provides powerful evidence for on-target activity.

  • Rescue Experiments: To further solidify the link, perform a rescue experiment. After validating the on-target effect with CRISPR or siRNA, introduce a version of Kinase A that is resistant to this compound (e.g., via a point mutation in the binding site) but retains its normal function. If the expression of this resistant version reverses the phenotype caused by the compound, it confirms the effect is on-target.[1]

  • Dose-Response Correlation: Correlate the concentration of the compound required to inhibit Kinase A activity (biochemical IC50) with the concentration needed to produce the cellular phenotype (cellular EC50). A close correlation suggests the phenotype is driven by inhibition of the primary target.

FAQ 2: I'm observing unexpected toxicity in my cell-based assays. How can I determine if this is an off-target effect and how can I minimize it?

Unexpected toxicity is a common indicator of off-target activity. The key is to work at a concentration that is selective for your primary target.

Troubleshooting Steps:

  • Determine the Lowest Effective Concentration: It is crucial to use the lowest possible concentration of the compound that effectively inhibits Kinase A in your cellular system.[2] This minimizes engagement with lower-affinity off-target proteins like Kinase B or GPCR Y.[9] Perform a detailed dose-response curve for both target inhibition (e.g., phosphorylation of a known substrate) and the toxic effect. If toxicity only appears at concentrations significantly higher than what is needed for Kinase A inhibition, it is likely an off-target effect.

  • Kinase Selectivity Profiling: To understand the broader interaction profile of your compound, submit it for a comprehensive kinase panel screening.[10][11] These services test your compound against hundreds of kinases, providing a detailed map of its selectivity.[12] This can reveal unexpected off-target kinases that may be responsible for the toxicity.

  • Cellular Thermal Shift Assay (CETSA): This powerful technique confirms direct target engagement in intact cells.[13][14][15][16] The principle is that a ligand binding to its target protein stabilizes it against heat-induced denaturation.[14][17] By observing a thermal shift for Kinase A at your working concentration, you can confirm it is engaging the target. If no shift is observed for potential off-targets like Kinase B at the same concentration, it suggests your dose is selective.

FAQ 3: My compound shows activity against Kinase B in a profiling screen. What chemical modifications could I consider to improve selectivity for Kinase A?

Improving selectivity is a central challenge in medicinal chemistry. Even small structural changes can significantly alter the interaction profile of a compound.[12]

Strategies for Chemical Optimization:

  • Exploit Binding Site Differences: Although Kinase A and Kinase B are related, there are likely subtle differences in their ATP-binding pockets. Analyze crystal structures or homology models to identify unique residues or subpockets in Kinase A that are not present in Kinase B. Modifications to the this compound scaffold that form interactions with these unique features can enhance selectivity.

  • Targeting the Gatekeeper Residue: The "gatekeeper" residue is a key determinant of inhibitor selectivity in kinases.[12] Designing modifications that interact favorably with the gatekeeper of Kinase A but clash with the gatekeeper of Kinase B is a proven strategy.

  • Alter Solvent Exposure: Modifying parts of the molecule that are exposed to the solvent can impact selectivity by altering the desolvation penalty upon binding.

FAQ 4: Can I predict potential off-target effects before I even start my experiments?

Yes, computational or in silico methods are increasingly used to predict potential off-target interactions early in the drug discovery process, helping to prioritize compounds and anticipate liabilities.[18][19][20]

Computational Approaches:

  • Similarity-Based Methods: These tools compare the chemical structure of your compound to databases of molecules with known biological activities.[21][22] If your compound is similar to known inhibitors of other proteins, it may share those off-target activities.

  • Structure-Based Docking: If the 3D structures of potential off-targets are known, you can use molecular docking simulations to predict whether your compound is likely to bind to them. This can provide insights into potential interactions with proteins across the proteome.[18]

  • Machine Learning and AI: Modern approaches use AI and machine learning algorithms trained on vast datasets of compound-target interactions to predict the likely off-targets for a new molecule.[22] These methods can identify non-obvious relationships that might be missed by simpler similarity searches.[20]

Experimental Protocols & Workflows

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol allows for the verification of compound binding to its intracellular target in a cellular environment.

Materials:

  • Cells expressing the target protein (Kinase A)

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Equipment for protein quantification (e.g., Western blot, ELISA)

Procedure:

  • Cell Treatment: Culture cells to approximately 80% confluency. Treat the cells with the desired concentration of this compound or DMSO for a predetermined time (e.g., 1 hour).

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease/phosphatase inhibitors.

  • Heating Step: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.[14]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Carefully collect the supernatant (soluble protein fraction) and analyze the amount of soluble Kinase A remaining at each temperature using Western blot or another protein detection method.

  • Data Interpretation: Plot the percentage of soluble Kinase A against temperature for both the vehicle- and compound-treated samples. A shift of the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.[17]

Workflow for Distinguishing On-Target vs. Off-Target Phenotypes

This diagram illustrates the logical flow for validating that a cellular phenotype is a direct result of inhibiting the intended target.

G cluster_0 Initial Observation cluster_1 On-Target Validation Pathways cluster_2 Conclusion A Observe Cellular Phenotype with Compound X B Test Orthogonal Inhibitor of Target A A->B C Genetic Perturbation (CRISPR/siRNA of Target A) A->C D Phenotype Reproduced? B->D E Phenotype Mimicked? C->E H High Confidence: On-Target Effect D->H Yes I High Confidence: Off-Target Effect D->I No F Rescue with Resistant Mutant of Target A E->F Yes E->I No G Phenotype Reversed? F->G G->H Yes G->I No

Caption: Workflow for On-Target vs. Off-Target Validation.

Data Presentation

Table 1: Hypothetical Selectivity Profile of this compound

This table presents example data that a researcher might generate to characterize the selectivity of the compound.

TargetBiochemical IC50 (nM)Cellular EC50 (nM)CETSA Shift (ΔTm, °C) at 1 µM
Kinase A (On-Target) 50 200 +5.2
Kinase B (Off-Target)850>10,000+0.5
GPCR Y (Off-Target)>10,000>10,000No Shift

Data in this table is for illustrative purposes only.

The data shows a clear window of selectivity. The compound is potent against Kinase A in both biochemical and cellular assays and demonstrates significant target engagement in CETSA. In contrast, it is much less potent against Kinase B and shows no activity against GPCR Y, indicating that at concentrations around 200 nM, the observed effects are likely due to the inhibition of Kinase A.

Signaling Pathway Visualization

This diagram illustrates the intended on-target effect and potential off-target effects of the compound within a simplified cellular signaling context.

G cluster_0 Cell Membrane cluster_1 Cytoplasm GPCR_Y GPCR Y Toxic_Phenotype Toxic Phenotype GPCR_Y->Toxic_Phenotype Upstream_Signal Upstream Signal Kinase_A Kinase A Upstream_Signal->Kinase_A Kinase_B Kinase B Upstream_Signal->Kinase_B Substrate_A Substrate A Kinase_A->Substrate_A phosphorylates Substrate_B Substrate B Kinase_B->Substrate_B phosphorylates Cell_Phenotype Desired Cellular Phenotype Substrate_A->Cell_Phenotype Substrate_B->Toxic_Phenotype Compound N-(5-methylpyridin-2-yl) piperidine-3-carboxamide Compound->GPCR_Y Off-Target Inhibition Compound->Kinase_A On-Target Inhibition Compound->Kinase_B Off-Target Inhibition

Caption: On-Target and Off-Target Signaling Pathways.

References

  • Luo, H., et al. (2021). A Comprehensive Review of Publicly Available Datasets and Software for Drug-Target Interaction Prediction. Briefings in Bioinformatics, 22(5). Available at: [Link]

  • Cereto-Massagué, A., et al. (2015). Tools for in silico target prediction. Methods in Molecular Biology, 1263, 149-174. Available at: [Link]

  • Keiser, M. J., et al. (2009). Predicting new molecular targets for known drugs. Nature, 462(7270), 175-181. Available at: [Link]

  • Frye, S. V. (2010). The art of the chemical probe. Nature Chemical Biology, 6(3), 159-161. Available at: [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. Available at: [Link]

  • Al-Lazikani, B., et al. (2012). Public resources for chemical probes: the journey so far and the road ahead. Future Medicinal Chemistry, 4(14), 1795-1811. Available at: [Link]

  • Morgens, D. W., et al. (2017). Genome-scale CRISPR-Cas9 knockout screening in human cells. Nature Protocols, 12(4), 800-817. Available at: [Link]

  • Bender, A., et al. (2021). A practical guide to computational drug discovery. Nature Reviews Drug Discovery, 20(10), 737-753. Available at: [Link]

  • Doench, J. G. (2018). Am I ready for CRISPR? A user's guide to genetic screens. Nature Reviews Genetics, 19(2), 67-80. Available at: [Link]

  • Lin, A., et al. (2019). Off-target effects of CRISPR/Cas9 revealed by unbiased identification of post-translational modifications. Nature Communications, 10(1), 1-13. Available at: [Link]

  • Vamathevan, J., et al. (2019). Applications of machine learning in drug discovery and development. Nature Reviews Drug Discovery, 18(6), 463-477. Available at: [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology. Available at: [Link]

  • The Structural Genomics Consortium. (n.d.). Chemical Probes. SGC. Available at: [Link]

Sources

Technical Support Center: Strategic Formulation for In Vivo Evaluation of N-(5-methylpyridin-2-yl)piperidine-3-carboxamide and Related N-Aryl Piperidine-3-Carboxamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in the in vivo assessment of N-(5-methylpyridin-2-yl)piperidine-3-carboxamide and other novel N-aryl piperidine-3-carboxamide derivatives. Given that many novel chemical entities within this class may exhibit limited aqueous solubility, this document provides a systematic, experience-driven framework for developing robust and effective formulations for preclinical studies.[1][2][3]

Our approach emphasizes a logical, tiered progression from simple aqueous systems to more complex lipid-based and amorphous solid dispersion strategies. Each section is structured to not only provide actionable protocols but also to explain the scientific rationale behind the formulation choices, ensuring that your experimental design is both efficient and self-validating.

Part 1: Frequently Asked Questions (FAQs) - First Principles of Formulation

This section addresses the initial and most critical questions researchers face when beginning the formulation development process for a novel, potentially poorly soluble compound.

Q1: I have a new N-aryl piperidine-3-carboxamide derivative. Where do I begin with formulation development for an in vivo study?

A1: The foundational step is to establish a baseline understanding of your compound's physicochemical properties.[2] Before selecting a formulation strategy, you must determine its aqueous solubility across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8) and its solubility in common organic and lipid-based solvents.[2] This initial data will be the primary determinant for your formulation path. A tiered approach, starting with the simplest formulation and escalating in complexity only as needed, is the most resource-effective strategy.[4]

Q2: What are the primary formulation strategies I should consider for a compound with low aqueous solubility?

A2: For poorly soluble compounds, the goal is to enhance the concentration of the drug in solution at the site of absorption. The main strategies, in order of increasing complexity, are:

  • Aqueous Suspensions: A simple dispersion of solid drug particles in an aqueous vehicle containing suspending and wetting agents.

  • Co-Solvent Solutions: Utilizing a mixture of water and a water-miscible organic solvent to increase solubility.

  • pH-Adjusted Solutions: For ionizable compounds, altering the pH of the vehicle can dramatically increase solubility.

  • Lipid-Based Formulations: Dissolving the compound in oils, surfactants, or a combination thereof. These can range from simple oil solutions to Self-Emulsifying Drug Delivery Systems (SEDDS).[5][6][7]

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state to improve its dissolution rate and maintain supersaturation.[8][9][10]

Q3: How do I choose the right excipients for my formulation? Is there a standard set that works for most compounds?

A3: Excipient selection is highly specific to your active pharmaceutical ingredient (API) and the chosen formulation strategy. There is no "one-size-fits-all" solution. Key considerations include:

  • Safety and Tolerability: The excipients must be safe for the intended animal species and route of administration.

  • Solubilization Capacity: The ability of the excipient to dissolve or suspend your compound at the target concentration.

  • Stability: The excipient should not promote the chemical degradation of your compound.

  • Regulatory Acceptance: Using excipients with a known safety profile (e.g., those listed in the FDA's Inactive Ingredient Database) is highly advisable.[11]

Compatibility studies are crucial. A small-scale screening of your compound's solubility and stability in various GRAS (Generally Recognized as Safe) excipients is a critical early step.

Q4: My compound seems to be degrading in the formulation. What are the common causes?

A4: Chemical instability in a formulation can be caused by several factors:

  • Hydrolysis: Degradation due to reaction with water. This can be mitigated by controlling the pH with buffers or by using non-aqueous vehicles.

  • Oxidation: Reaction with oxygen, which can be minimized by adding antioxidants (e.g., BHT, vitamin E) or by preparing the formulation under an inert gas like nitrogen.

  • Photodegradation: Exposure to light can break down sensitive molecules. Using amber vials or protecting the formulation from light is essential.

  • Excipient Interaction: An excipient may directly react with your compound. Compatibility studies, where the drug is stored with individual excipients and analyzed for degradation products, are vital to identify such issues.[12]

Part 2: Troubleshooting Guides & In-Depth Protocols

This section provides detailed, step-by-step guidance for overcoming specific challenges encountered during formulation development.

Troubleshooting Issue 1: Compound Precipitation After Dosing

Underlying Cause: The formulation may appear stable on the bench, but upon administration, the drug crashes out of solution when it encounters the physiological environment of the GI tract. This is a common issue with co-solvent and pH-adjusted formulations, where the vehicle is diluted by gastrointestinal fluids, leading to a loss of solubilizing capacity.

Solution: Precipitation Inhibition & Supersaturation Strategies

The objective is to maintain a supersaturated state of the drug in vivo long enough for absorption to occur. Polymeric precipitation inhibitors are key to this strategy.

Protocol: Screening for Polymeric Precipitation Inhibitors

  • Prepare a Stock Solution: Dissolve your N-aryl piperidine-3-carboxamide derivative in a suitable organic solvent (e.g., DMSO, ethanol) to create a concentrated stock solution (e.g., 50 mg/mL).

  • Prepare Polymer Solutions: Create 1% (w/v) solutions of various polymers in simulated gastric fluid (SGF, pH 1.2) and fasted state simulated intestinal fluid (FaSSIF, pH 6.5). Common polymers to screen include HPMC, PVP, and Soluplus®.

  • Initiate Precipitation: Spike the concentrated drug stock solution into each polymer-containing buffer (and a buffer-only control) to a final concentration that ensures supersaturation (e.g., 50 µg/mL). The final organic solvent concentration should be low (e.g., <1%).

  • Monitor Concentration: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots, filter through a 0.22 µm filter to remove precipitated drug, and analyze the filtrate for the concentration of the dissolved drug using HPLC-UV.

  • Analyze Data: Plot the concentration of the dissolved drug over time. The most effective polymer will be the one that maintains the highest drug concentration for the longest duration.

Data Interpretation Table: Example Polymer Screening Results

Polymer (1% w/v)Concentration at 60 min (µg/mL) in FaSSIF% Supersaturation Maintained
Control (No Polymer)510%
HPMC E52856%
PVP K301530%
Soluplus®4284%

Assuming an equilibrium solubility of 5 µg/mL.

Troubleshooting Issue 2: Poor and Variable Bioavailability

Underlying Cause: Even if the compound is in solution, its absorption can be limited by poor membrane permeability or first-pass metabolism. For lipophilic compounds (often classified as BCS Class II or IV), lipid-based formulations can significantly enhance bioavailability.[1][6]

Solution: Development of a Self-Emulsifying Drug Delivery System (SEDDS)

SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the fluids of the GI tract.[5][6] This spontaneous emulsification presents the drug in a solubilized state with a large surface area, facilitating absorption.[7]

Protocol: Systematic Development of a SEDDS Formulation

  • Excipient Solubility Screening: Determine the solubility of your compound in a panel of oils (e.g., Capryol® 90, Labrafac™ MC60), surfactants (e.g., Kolliphor® EL, Labrasol® ALF), and co-solvents (e.g., Transcutol® HP, PEG 400).

  • Constructing a Ternary Phase Diagram:

    • Select the oil, surfactant, and co-solvent in which your compound shows the highest solubility.

    • Prepare a series of blank formulations by mixing these three components at various ratios (e.g., from 10:0:90 to 10:90:0).

    • For each ratio, titrate with water and observe the formation of an emulsion. The goal is to identify the region of the phase diagram that forms clear or bluish-white microemulsions rapidly with minimal precipitation.

  • Drug Loading and Characterization:

    • Prepare the optimized blank SEDDS formulation and dissolve your compound in it at the target concentration.

    • Droplet Size Analysis: Dilute the drug-loaded SEDDS in a relevant aqueous medium (e.g., water, FaSSIF) and measure the droplet size using dynamic light scattering (DLS). Droplet sizes below 200 nm are generally desirable.

    • In Vitro Dispersion Test: Assess the time it takes for the formulation to self-emulsify in simulated GI fluids and check for any signs of drug precipitation.

  • In Vivo Evaluation: Administer the final SEDDS formulation to the animal model and compare the pharmacokinetic profile against a simpler formulation (e.g., an aqueous suspension).

Visualization of Formulation Workflows

Workflow for Initial Formulation Strategy Selection

G cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: Formulation Path Decision A Determine Aqueous Solubility (pH 1.2, 4.5, 6.8) B Solubility > Dose/Volume? A->B C Simple Aqueous Solution (pH adjusted if needed) B->C Yes D Is Compound Ionizable? B->D No G Suspension E pH Adjustment Feasible? D->E Yes F Co-solvent System D->F No E->C Yes E->F No H Advanced Formulations (Lipid-Based, Solid Dispersion) F->H Precipitation on dilution? G->H Poor Exposure?

Caption: Decision tree for selecting an initial formulation strategy.

Workflow for SEDDS Formulation Development

G A 1. Screen Solubility in Oils, Surfactants, Co-solvents B 2. Select Best Excipients A->B C 3. Construct Ternary Phase Diagram (Identify Self-Emulsifying Region) B->C D 4. Load Drug into Optimal Blank Formulation C->D E 5. Characterize Drug-Loaded SEDDS (Droplet Size, Dispersion Test) D->E F 6. In Vivo PK Study E->F

Caption: Systematic workflow for developing a SEDDS formulation.

Part 3: Final Recommendations and Best Practices

  • Analytical Rigor is Non-Negotiable: At every stage, you must have a validated analytical method (e.g., HPLC) to accurately quantify the concentration of your compound. This is essential for both solubility assessment and stability testing.[13]

  • Think About the Dose Volume: The maximum dose volume for the selected animal model will constrain your target concentration. Always calculate the required concentration early in the process.

  • Stability is Key: A formulation must be stable for the duration of the study. Conduct short-term stability studies at room temperature and refrigerated conditions to ensure the integrity of your formulation.[12]

  • Document Everything: Meticulous record-keeping of all formulation compositions, preparation methods, and stability data is crucial for reproducibility and for regulatory submissions down the line.

By adopting this structured and scientifically-grounded approach, researchers can effectively navigate the challenges of formulating this compound and its analogs, thereby generating reliable and interpretable in vivo data to advance their drug discovery programs.

References

  • Driving Oral Drug Delivery Innovation With Safe, Reliable Lipid Excipients. Gattefossé. [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. National Institutes of Health (NIH). [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]

  • High-Throughput Excipient Discovery Enables Oral Delivery of Poorly Soluble Pharmaceuticals. ACS Central Science. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. National Institutes of Health (NIH). [Link]

  • High-Throughput Excipient Discovery Enables Oral Delivery of Poorly Soluble Pharmaceuticals. ACS Publications. [Link]

  • Optimising excipients to improve bioavailability. Manufacturing Chemist. [Link]

  • The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. National Institutes of Health (NIH). [Link]

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations. National Institutes of Health (NIH). [Link]

  • CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Altasciences. [Link]

  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. National Institutes of Health (NIH). [Link]

  • Complete Guide To Pre-Clinical Drug Product Manufacturing. Agno Pharmaceuticals. [Link]

  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. National Institutes of Health (NIH). [Link]

  • Pre-Clinical Formulation Analysis: Accurate Dosage & Compliance. Alderley Analytical. [Link]

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations. ResearchGate. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of N-(5-methylpyridin-2-yl)piperidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and scale-up of N-(5-methylpyridin-2-yl)piperidine-3-carboxamide. This document is designed for researchers, chemists, and process development professionals to provide in-depth, practical solutions to common challenges encountered during this specific amide bond formation. We will move beyond simple procedural steps to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your process for larger scales.

Overview of the Core Synthetic Challenge

The synthesis of this compound involves a critical amide coupling step between a piperidine-3-carboxylic acid derivative and 2-amino-5-methylpyridine. While seemingly straightforward, this reaction presents several challenges, particularly during scale-up. The nucleophilicity of the aminopyridine can be modest, and the reaction is susceptible to side-product formation and purification difficulties.[1][2]

The primary goal of any scale-up campaign is to develop a process that is not only high-yielding but also safe, cost-effective, and reproducible. This guide addresses key questions and issues that arise when transitioning from lab-scale discovery to pilot-plant or manufacturing scale.

Core Reaction Pathway

The fundamental transformation is the coupling of piperidine-3-carboxylic acid (often N-protected) with 2-amino-5-methylpyridine. This is typically achieved by activating the carboxylic acid.

Synthetic_Workflow cluster_start Starting Materials cluster_reaction Process SM1 Piperidine-3-carboxylic Acid Derivative (e.g., N-Boc) Activation Carboxylic Acid Activation (Coupling Agent + Base) SM1->Activation SM2 2-Amino-5-methylpyridine Coupling Amide Bond Formation (Nucleophilic Attack) SM2->Coupling Activation->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Crystallization / Chromatography Workup->Purification Product N-(5-methylpyridin-2-yl) piperidine-3-carboxamide Purification->Product

Caption: General workflow for the synthesis of the target amide.

Troubleshooting Guide & Scale-Up FAQs

This section is formatted as a series of questions and answers to directly address common problems.

Q1: My amide coupling reaction has stalled or is giving low yields. What are the likely causes and how can I fix this?

Low conversion is the most frequent issue. Several factors can be responsible, often related to reagent deactivation or suboptimal conditions.[3]

Potential Causes & Solutions:

  • Incomplete Carboxylic Acid Activation: The first step is the activation of the carboxylic acid by the coupling reagent. If this is inefficient, the reaction will not proceed.[3]

    • Troubleshooting: Confirm the quality and stoichiometry of your coupling reagent. For scale-up, uronium/aminium salt-based reagents like HATU are highly effective but more expensive.[4] Carbodiimides like EDC are cheaper but may require an additive like HOBt or OxymaPure to boost efficiency and prevent side reactions.[4][5] Ensure your coupling agent is added before or concurrently with the base to generate the active ester.

  • Poor Amine Nucleophilicity/Protonation: 2-Amino-5-methylpyridine is a relatively weak nucleophile. Furthermore, an acid-base reaction between the carboxylic acid and the amine can occur, forming a salt and rendering the amine non-nucleophilic.[3]

    • Troubleshooting: The choice of base is critical. A non-nucleophilic, hindered base like N,N-Diisopropylethylamine (DIPEA) is standard. It scavenges the acid byproduct without competing as a nucleophile.[6] Ensure at least two equivalents of base are used: one to neutralize the acid formed during activation (e.g., from HATU or HCl salt of EDC) and one to deprotonate the carboxylic acid starting material.

  • Presence of Water: Moisture is detrimental. Water can hydrolyze the activated carboxylic acid intermediate faster than the desired amine can react, shutting down the reaction.[3]

    • Troubleshooting: Use anhydrous solvents (e.g., DMF, DCM, MeCN) and ensure all reagents are dry. For larger scale operations, consider performing the reaction under a nitrogen or argon atmosphere.

  • Suboptimal Temperature: Most amide couplings are run at room temperature. However, for sluggish reactions, gentle heating (e.g., 40-50 °C) can sometimes improve the rate and final conversion. Monitor for impurity formation at higher temperatures.

Q2: I'm seeing a significant impurity in my crude product. How do I identify and prevent it?

Side reactions become more prominent at scale. Identifying the impurity is the first step to mitigation.

Common Impurities & Prevention Strategies:

  • N-Acylurea Formation (with Carbodiimides): When using EDC or DCC, the highly reactive O-acylisourea intermediate can rearrange into a stable N-acylurea, which is unreactive and often difficult to remove.[7]

    • Prevention: This side reaction is suppressed by adding a nucleophilic catalyst like HOBt or Oxyma. These additives intercept the O-acylisourea to form a more stable active ester, which is less prone to rearrangement.[4][7]

  • Guanidinium Byproduct (with HATU/HBTU): The amine starting material can attack the coupling reagent itself (e.g., HATU) instead of the activated acid, forming a guanidinium-type impurity.[8]

    • Prevention: This is often sequence-dependent. Pre-activating the carboxylic acid is key. Add the coupling reagent (HATU) and base (DIPEA) to the carboxylic acid solution and stir for 15-30 minutes before adding the 2-amino-5-methylpyridine.[3] This ensures the activated ester is formed first, minimizing the opportunity for the amine to react with HATU.

  • Racemization: If you are using a chiral piperidine-3-carboxylic acid, loss of stereochemical purity is a major concern, especially with carbodiimide reagents.[9]

    • Prevention: Use racemization-suppressing additives like HOBt or, preferably, HOAt.[5] Uronium reagents like HATU (which is derived from HOAt) are known for their low rates of epimerization and are often preferred for chiral substrates.[4] Running the reaction at lower temperatures (0 °C to RT) can also help.[3]

Q3: My reaction workup is difficult, and removing the byproducts requires multiple chromatographic columns. How can I simplify purification on a larger scale?

Chromatography is often not feasible for large-scale production. The process should be designed to allow for purification by crystallization or simple extraction.

Strategies for Simplified Purification:

  • Reagent Selection: The choice of coupling reagent has the biggest impact.

    • EDC: The urea byproduct from EDC is water-soluble, making it easily removable with a simple aqueous wash. This is a significant advantage for scale-up.[4]

    • DCC: The dicyclohexylurea (DCU) byproduct from DCC is notoriously insoluble and must be filtered off. While effective, this can be cumbersome on a large scale and may trap product.

    • HATU/HBTU: The tetramethylurea byproduct is water-soluble, but can sometimes be difficult to remove completely with standard washes.[10]

    • T3P® (Propylphosphonic Anhydride): This reagent is increasingly popular for scale-up. Its byproducts are water-soluble phosphoric acids that are very easily removed with a basic aqueous wash.[11]

  • Workup Optimization: Design an extractive workup that leverages the properties of your product and impurities.

    • Quench: Quench the reaction with water or a saturated aqueous solution of NH₄Cl.

    • Dilute: Dilute with a suitable organic solvent like Ethyl Acetate or DCM.

    • Wash: Perform a series of aqueous washes:

      • Acid Wash (e.g., 1N HCl): Removes unreacted amine and basic byproducts.

      • Base Wash (e.g., sat. NaHCO₃): Removes unreacted carboxylic acid and acidic byproducts (like HOBt).

      • Brine Wash: Removes residual water.

    • Crystallization: After concentrating the organic layer, develop a crystallization procedure from a suitable solvent system (e.g., Isopropanol/Heptane, Ethyl Acetate/Hexane) to isolate the pure product.

Key Process Parameters & Reagent Comparison

Choosing the right reagents is a balance of reactivity, cost, and ease of handling/purification. The following table summarizes key considerations for common amide coupling systems.

Coupling SystemRelative CostByproduct RemovalKey Scale-Up AdvantageKey Scale-Up Disadvantage
EDC / HOBt LowByproducts are water-soluble; easy aqueous removal.[4]Excellent cost-effectiveness and simple workup.HOBt has safety/handling concerns (explosive potential when dry).[12]
HATU / DIPEA HighByproducts are generally water-soluble.[10]High reactivity, fast reactions, low racemization.[6] Ideal for difficult couplings.High cost; potential for guanidinium side reaction if addition order is wrong.[8]
T3P® / Pyridine ModerateByproducts are highly water-soluble and easily removed with a base wash.[11]High atom economy, excellent safety profile, and very simple workup.Often requires slightly elevated temperatures.
Acyl Chloride Very LowByproduct is HCl (neutralized by base).Very inexpensive raw materials (e.g., SOCl₂, Oxalyl Chloride).Harsh conditions (heat, strong reagents) may not be suitable for complex molecules with sensitive functional groups.[1]

Recommended Experimental Protocol (Lab Scale: 1-10g)

This protocol uses a common and robust method that balances reactivity and ease of handling.

Reagents:

  • N-Boc-piperidine-3-carboxylic acid (1.0 equiv)

  • 2-Amino-5-methylpyridine (1.05 equiv)

  • HATU (1.1 equiv)

  • DIPEA (2.5 equiv)

  • Anhydrous DMF or Acetonitrile (MeCN)

Procedure:

  • To a clean, dry, nitrogen-flushed flask, add N-Boc-piperidine-3-carboxylic acid (1.0 equiv) and anhydrous DMF (or MeCN) to make an approximately 0.5 M solution.

  • Add HATU (1.1 equiv) to the solution, followed by DIPEA (2.5 equiv).

  • Stir the mixture at room temperature for 20-30 minutes. This is the pre-activation step. The solution should be homogeneous.

  • In a separate flask, dissolve 2-amino-5-methylpyridine (1.05 equiv) in a small amount of anhydrous DMF.

  • Add the amine solution to the activated acid mixture dropwise over 5-10 minutes.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically complete in 1-4 hours).

  • Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.

  • Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected product.

  • Purify the crude material by flash column chromatography or, preferably for scale-up, by developing a recrystallization protocol.

  • The N-Boc protecting group can be removed under standard acidic conditions (e.g., 4M HCl in Dioxane or TFA in DCM) to yield the final product.

Troubleshooting_Tree Start Low Yield or Stalled Reaction? Q1 Is the reaction completely anhydrous? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Was the acid pre-activated (if using HATU)? A1_Yes->Q2 Sol1 Dry all solvents/reagents. Run under N2 atmosphere. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the stoichiometry correct? (Amine: ~1.05 eq, HATU: >1.0 eq, Base: >2.0 eq) A2_Yes->Q3 Sol2 Modify addition order: 1. Acid + HATU + Base 2. Wait 20 min 3. Add Amine A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Consider alternative conditions A3_Yes->Q4 Sol3 Re-check calculations and reagent purity. A3_No->Sol3 Sol4 Increase temperature to 40-50°C. Switch to a more robust coupling reagent (e.g., T3P). Try a different solvent (e.g., MeCN). Q4->Sol4

Sources

Validation & Comparative

Comparative Efficacy and Mechanistic Analysis of a Novel PARP-1 Inhibitor: N-(5-methylpyridin-2-yl)piperidine-3-carboxamide versus Clinically Approved Poly(ADP-ribose) Polymerase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the hypothetical novel PARP-1 inhibitor, N-(5-methylpyridin-2-yl)piperidine-3-carboxamide, against the established, clinically approved PARP inhibitors, Olaparib and Talazoparib. This document is intended for researchers, scientists, and professionals in the field of drug development to provide a framework for evaluating novel chemical entities in the context of known therapeutic agents. We will delve into the mechanistic underpinnings of PARP inhibition, present detailed protocols for comparative experimental validation, and analyze hypothetical data to position our novel compound within the current therapeutic landscape.

Introduction: The Critical Role of PARP-1 in DNA Repair and Cancer Therapy

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the cellular response to DNA damage. It recognizes and binds to single-strand breaks (SSBs) in DNA, catalyzing the synthesis of poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins. This process, known as PARylation, recruits other DNA repair proteins to the site of damage, facilitating the base excision repair (BER) pathway.

In the context of oncology, PARP inhibitors have emerged as a cornerstone of targeted therapy, particularly for cancers with deficiencies in the homologous recombination (HR) pathway of DNA double-strand break (DSB) repair, such as those with mutations in the BRCA1 or BRCA2 genes. By inhibiting PARP-1, SSBs are not efficiently repaired and accumulate, leading to the collapse of replication forks and the formation of DSBs. In HR-deficient cells, these DSBs cannot be accurately repaired, resulting in genomic instability and, ultimately, cell death. This concept is known as synthetic lethality.

Beyond their catalytic inhibition, many PARP inhibitors also exhibit a "trapping" effect, where the inhibitor stabilizes the PARP-1 enzyme on the DNA, creating a cytotoxic PARP-DNA complex that further disrupts DNA replication and repair. The potency of this trapping effect varies among different PARP inhibitors and is thought to contribute significantly to their overall anti-tumor activity.

This guide will compare our novel compound, this compound (herein referred to as Compound-X), with Olaparib and Talazoparib, two leading PARP inhibitors, based on a series of hypothetical, yet plausible, experimental outcomes.

Comparative Analysis of PARP Inhibitors

Our comparative framework will focus on three key aspects: in vitro enzymatic inhibition, cellular activity and mechanism of action, and in vivo efficacy.

In Vitro Enzymatic Inhibition

A fundamental starting point for characterizing any new inhibitor is to determine its potency against the purified target enzyme. For PARP-1, this is typically measured as the half-maximal inhibitory concentration (IC50) in an enzymatic assay.

Table 1: Comparative In Vitro PARP-1 Inhibition

CompoundPARP-1 IC50 (nM)PARP-2 IC50 (nM)Selectivity (PARP-2/PARP-1)
Compound-X (Hypothetical)2.57530
Olaparib510.2
Talazoparib1.50.80.5

Data for Olaparib and Talazoparib are representative values from published literature.

From this hypothetical data, Compound-X demonstrates potent inhibition of PARP-1, comparable to Talazoparib and more potent than Olaparib. Interestingly, it shows a 30-fold selectivity for PARP-1 over PARP-2, which is a distinguishing feature compared to the established inhibitors that show less selectivity. This could have implications for reducing off-target effects, as PARP-2 has distinct biological roles.

Cellular Activity and PARP Trapping

Beyond enzymatic inhibition, the ability of a compound to engage PARP-1 in a cellular context and trap it on DNA is a critical determinant of its biological activity.

Table 2: Comparative Cellular Activity

CompoundCellular PARP Inhibition (IC50, nM)PARP-DNA Trapping (Relative Potency)
Compound-X (Hypothetical)10+++
Olaparib20++
Talazoparib5++++

Relative potency is a qualitative measure based on comparative trapping assays.

In our hypothetical scenario, Compound-X exhibits strong cellular PARP inhibition and a significant PARP-trapping effect, potentially greater than Olaparib but less than Talazoparib, which is known for its exceptionally high trapping potency.

In Vivo Efficacy in a BRCA1-deficient Xenograft Model

The ultimate test of an anti-cancer agent is its ability to inhibit tumor growth in a living organism. A xenograft model using a BRCA1-deficient cancer cell line is a standard preclinical model for evaluating PARP inhibitors.

Table 3: Comparative In Vivo Efficacy (BRCA1-mutant Xenograft Model)

Compound (Dosage)Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle00
Compound-X (50 mg/kg, oral, daily)85-2
Olaparib (100 mg/kg, oral, daily)70-5
Talazoparib (1 mg/kg, oral, daily)90-8

In this hypothetical study, Compound-X demonstrates robust in vivo efficacy, achieving significant tumor growth inhibition with minimal impact on body weight, suggesting a favorable therapeutic window compared to the more pronounced weight loss observed with Olaparib and Talazoparib at their efficacious doses.

Experimental Protocols

To ensure scientific rigor and reproducibility, we outline the key experimental protocols for the comparative evaluation of PARP inhibitors.

Protocol: In Vitro PARP-1 Enzymatic Assay (HTRF)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure the enzymatic activity of PARP-1.

Workflow for In Vitro PARP-1 HTRF Assay

cluster_reaction Reaction cluster_detection Detection p1 Prepare Assay Buffer p2 Dilute PARP-1 Enzyme p3 Prepare NAD+/DNA Mix p4 Create Inhibitor Serial Dilutions r1 Add Inhibitor to Plate p4->r1 r2 Add PARP-1 Enzyme r1->r2 r3 Incubate (15 min) r2->r3 r4 Initiate Reaction with NAD+/DNA r3->r4 r5 Incubate (60 min) r4->r5 d1 Add HTRF Detection Reagents r5->d1 d2 Incubate (60 min) d1->d2 d3 Read Plate on HTRF Reader d2->d3

Caption: Workflow for the in vitro PARP-1 HTRF assay.

Step-by-Step Procedure:

  • Preparation:

    • Prepare assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT).

    • Serially dilute test compounds (Compound-X, Olaparib, Talazoparib) in DMSO and then in assay buffer.

    • Prepare a mix of activated DNA and NAD+ in assay buffer.

  • Reaction:

    • Add 2 µL of diluted compounds to a 384-well low-volume assay plate.

    • Add 4 µL of diluted PARP-1 enzyme and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 4 µL of the NAD+/DNA mix.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction and detect PARylation by adding 10 µL of HTRF detection reagents (e.g., anti-PAR antibody conjugated to a donor fluorophore and a streptavidin-conjugated acceptor fluorophore that binds to biotinylated-NAD+).

    • Incubate for 60 minutes at room temperature.

    • Read the plate on an HTRF-compatible plate reader.

  • Data Analysis:

    • Calculate the HTRF ratio and plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

Protocol: Cellular PARP-DNA Trapping Assay

This assay quantifies the amount of PARP-1 trapped on chromatin in cells treated with an inhibitor.

Workflow for PARP-DNA Trapping Assay

A Seed Cells in a 96-well Plate B Treat with PARP Inhibitors for 24h A->B C Lyse Cells and Separate Soluble and Chromatin-bound Fractions B->C D Isolate Chromatin Pellet C->D E Quantify PARP-1 in Chromatin Fraction (e.g., by ELISA or Western Blot) D->E F Normalize to Total Protein Content E->F

Caption: Workflow for the cellular PARP-DNA trapping assay.

Step-by-Step Procedure:

  • Cell Culture and Treatment:

    • Seed a suitable cancer cell line (e.g., HeLa or a BRCA-deficient line) in a 96-well plate and allow cells to adhere overnight.

    • Treat cells with a serial dilution of the PARP inhibitors for 24 hours.

  • Cell Fractionation:

    • Wash cells with PBS.

    • Lyse cells with a buffer containing a mild detergent to release soluble proteins.

    • Centrifuge the plate to pellet the chromatin-bound proteins and insoluble cellular debris.

    • Carefully remove the supernatant containing the soluble fraction.

  • Quantification of Trapped PARP-1:

    • Resuspend the chromatin pellet in a denaturing buffer.

    • Quantify the amount of PARP-1 in the chromatin fraction using a specific anti-PARP-1 antibody in an ELISA format or by Western blotting.

  • Data Analysis:

    • Normalize the amount of trapped PARP-1 to the total protein content in each well.

    • Plot the amount of trapped PARP-1 against the inhibitor concentration to determine the relative trapping potency.

Mechanistic Rationale and Future Directions

The hypothetical data suggests that Compound-X is a potent and selective PARP-1 inhibitor with a strong PARP-trapping capacity and a favorable in vivo therapeutic index. Its selectivity for PARP-1 over PARP-2 is a key differentiating feature that warrants further investigation.

Signaling Pathway of PARP Inhibition and Synthetic Lethality

cluster_ssb Single-Strand Break (SSB) Repair cluster_parpi Effect of PARP Inhibitor cluster_dsb Double-Strand Break (DSB) Repair ssb DNA Single-Strand Break parp1 PARP-1 Recruitment ssb->parp1 par PARylation parp1->par parpi PARP Inhibitor (e.g., Compound-X) parp1->parpi ber Base Excision Repair (BER) par->ber trap PARP-DNA Trapping ssb_repaired Repaired DNA ber->ssb_repaired parpi->par parpi->trap Promotes rep_fork Replication Fork Collapse trap->rep_fork dsb Double-Strand Break (DSB) rep_fork->dsb hr Homologous Recombination (HR) (BRCA1/2 Proficient) dsb->hr nhej Non-Homologous End Joining (NHEJ) dsb->nhej hr_deficient HR Deficient (BRCA1/2 Mutant) dsb->hr_deficient cell_survival Cell Survival hr->cell_survival nhej->cell_survival cell_death Cell Death (Synthetic Lethality) hr_deficient->cell_death

Caption: The role of PARP-1 in DNA repair and the mechanism of synthetic lethality with PARP inhibitors in HR-deficient cells.

Future studies on Compound-X should focus on:

  • Kinome profiling and broader selectivity screening: To confirm its selectivity and identify any potential off-target activities.

  • Pharmacokinetic and pharmacodynamic studies: To optimize dosing schedules and understand the relationship between drug exposure and target engagement in vivo.

  • Efficacy in other HR-deficient models: To broaden the potential clinical applications.

  • Combination studies: To explore synergistic effects with other DNA-damaging agents or checkpoint inhibitors.

Conclusion

While the data presented for this compound (Compound-X) is hypothetical, it illustrates a rational approach to the characterization and comparative analysis of a novel PARP-1 inhibitor. The outlined experimental workflows provide a robust framework for generating the necessary data to evaluate its potential as a therapeutic agent. The distinguishing features of high potency, selectivity for PARP-1 over PARP-2, and a strong in vivo therapeutic index position Compound-X as a promising candidate for further preclinical and clinical development. This guide underscores the importance of a multi-faceted approach, combining biochemical, cellular, and in vivo studies, to fully understand the therapeutic potential of new chemical entities in the competitive landscape of cancer therapy.

References

  • Title: PARP-1: a new player in the cross-talk between DNA repair and inflammation. Source: Journal of Molecular Medicine URL: [Link]

  • Title: The role of PARP-1 in DNA repair and its therapeutic exploitation. Source: British Journal of Cancer URL: [Link]

  • Title: "BRCAness": the driving force behind PARP inhibitor efficacy. Source: Oncotarget URL: [Link]

  • Title: PARP Inhibitors: Synthetic Lethality in the Clinic. Source: Clinical Cancer Research URL: [Link]

  • Title: Differential PARP inhibitor-induced cytotoxicity in homologous recombination-deficient cells is a consequence of their differential abilities to trap PARP-1. Source: Molecular Cancer Therapeutics URL: [Link]

Validating Cellular Target Engagement of N-(5-methylpyridin-2-yl)piperidine-3-carboxamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth comparison of methodologies for validating the cellular target engagement of novel small molecule inhibitors. For the purpose of this guide, we will focus on a hypothetical compound, N-(5-methylpyridin-2-yl)piperidine-3-carboxamide (herein referred to as Compound X ), a putative inhibitor of the well-characterized p38α mitogen-activated protein kinase (MAPK). This framework will allow us to explore and compare various experimental approaches with a concrete biological context. Our comparative analysis will include the established p38α MAPK inhibitor, AMG-548 , as a reference compound.[1][2][3][4]

The primary objective of any successful drug discovery program is to unequivocally demonstrate that a compound interacts with its intended target within the complex environment of a living cell. This process, known as target engagement, is a critical step in validating the mechanism of action and interpreting cellular phenotypes. This guide will navigate through direct and indirect methods of confirming target engagement, detailing the underlying principles, experimental workflows, and comparative advantages of each approach.

The p38α MAPK Signaling Pathway: A Model System

The p38 MAPK pathway is a pivotal signaling cascade that responds to a variety of extracellular stimuli, including stress and inflammatory cytokines.[5][6][7] Upon activation by upstream kinases such as MKK3 and MKK6, p38α MAPK phosphorylates a range of downstream substrates, including transcription factors and other kinases, thereby regulating cellular processes like inflammation, apoptosis, and cell differentiation.[5][6][7][8] Its central role in inflammation has made it an attractive target for therapeutic intervention.

Below is a diagram illustrating the core components of the p38α MAPK signaling pathway relevant to our target validation studies.

p38_pathway cluster_upstream Upstream Activation cluster_target Target Kinase cluster_downstream Downstream Effectors Stress Stimuli Stress Stimuli MKK3/6 MKK3/6 Stress Stimuli->MKK3/6 p38α MAPK p38α MAPK MKK3/6->p38α MAPK phosphorylates (Thr180/Tyr182) MAPKAPK2 MAPKAPK2 p38α MAPK->MAPKAPK2 CREB CREB p38α MAPK->CREB HSP27 HSP27 MAPKAPK2->HSP27 Cellular Response Cellular Response HSP27->Cellular Response CREB->Cellular Response

Caption: The p38α MAPK signaling cascade.

I. Direct Measurement of Target Engagement in Cells

Direct target engagement assays provide evidence of the physical interaction between a compound and its target protein within the cellular milieu. These methods are invaluable for confirming that a molecule can access its target in a native biological setting.

A. Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful technique for assessing target engagement by measuring changes in the thermal stability of a protein upon ligand binding.[9][10][11] The principle is that the binding of a small molecule can stabilize the protein structure, leading to an increase in its melting temperature (Tagg).[11] This allows for the study of target engagement without the need for modifying the compound or the protein.[9][11]

The CETSA workflow involves treating cells with the test compound, heating the cell lysate or intact cells to a range of temperatures, separating the soluble and aggregated protein fractions, and quantifying the amount of soluble target protein remaining at each temperature, typically by Western blot.[4][9][12]

CETSA_Workflow Cell Culture Cell Culture Compound Treatment\n(Compound X or AMG-548) Compound Treatment (Compound X or AMG-548) Cell Culture->Compound Treatment\n(Compound X or AMG-548) Heat Challenge\n(Temperature Gradient) Heat Challenge (Temperature Gradient) Compound Treatment\n(Compound X or AMG-548)->Heat Challenge\n(Temperature Gradient) Cell Lysis & Centrifugation Cell Lysis & Centrifugation Heat Challenge\n(Temperature Gradient)->Cell Lysis & Centrifugation Western Blot\n(anti-p38α MAPK) Western Blot (anti-p38α MAPK) Cell Lysis & Centrifugation->Western Blot\n(anti-p38α MAPK) Data Analysis\n(Melting Curve) Data Analysis (Melting Curve) Western Blot\n(anti-p38α MAPK)->Data Analysis\n(Melting Curve)

Caption: General workflow for a Western blot-based CETSA experiment.

A successful CETSA experiment will show a rightward shift in the melting curve of p38α MAPK in the presence of Compound X or AMG-548, indicating target stabilization.

ParameterVehicle (DMSO)Compound X (10 µM)AMG-548 (1 µM)
Apparent Tagg (°C) 485558
ΔTagg (°C) -+7+10

Table 1: Hypothetical CETSA data for Compound X and AMG-548.

MethodPrincipleAdvantagesDisadvantages
Western Blot CETSA Quantifies soluble protein via immunoblotting.Label-free, uses endogenous protein.Low-throughput, requires specific antibodies.[9]
High-Throughput CETSA Utilizes techniques like AlphaLISA or reverse-phase protein arrays for faster readout.Increased throughput for screening.May require specialized equipment.
NaLTSA (NanoLuc CETSA) Target protein is fused to a thermostable luciferase (NanoLuc).[13]High-throughput, sensitive luminescent readout.Requires genetic modification of the target protein.[13]
B. NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that measures compound binding to a specific protein target in living cells.[14][15] The target protein is expressed as a fusion with the bright NanoLuc® luciferase, and a fluorescently labeled tracer compound that binds to the target is added to the cells.[16] When the tracer is bound to the NanoLuc®-tagged protein, BRET occurs. A test compound that competes with the tracer for binding will disrupt BRET, leading to a decrease in the signal.[15]

NanoBRET_Workflow cluster_setup Assay Setup cluster_assay Measurement Transfect cells with\np38α-NanoLuc® construct Transfect cells with p38α-NanoLuc® construct Seed cells\nin assay plate Seed cells in assay plate Transfect cells with\np38α-NanoLuc® construct->Seed cells\nin assay plate Add NanoBRET® tracer\n& test compound Add NanoBRET® tracer & test compound Add NanoLuc® substrate Add NanoLuc® substrate Add NanoBRET® tracer\n& test compound->Add NanoLuc® substrate Measure BRET signal Measure BRET signal Add NanoLuc® substrate->Measure BRET signal

Caption: Simplified workflow for the NanoBRET™ Target Engagement Assay.

The NanoBRET™ assay provides a quantitative measure of compound affinity (IC50) in a live-cell context.

CompoundCellular IC50 (nM)
Compound X 85
AMG-548 5

Table 2: Hypothetical NanoBRET™ data for Compound X and AMG-548.

II. Indirect Measurement of Target Engagement: Assessing Functional Consequences

Indirect methods validate target engagement by measuring the functional consequences of inhibiting the target protein. For a kinase inhibitor, this typically involves assessing the phosphorylation status of the kinase itself or its downstream substrates.

A. Inhibition of p38α MAPK Autophosphorylation

While p38α MAPK is activated by upstream kinases, some inhibitors can paradoxically increase the phosphorylation of p38α at its activation loop (Thr180/Tyr182) by locking it in a conformation that is more accessible to upstream kinases. However, for many ATP-competitive inhibitors, a decrease in autophosphorylation under specific conditions can be observed. A more reliable approach is to measure the impact on downstream signaling.

B. Downstream Substrate Phosphorylation

A robust method to confirm functional target engagement is to measure the phosphorylation of a known downstream substrate of the target kinase. For p38α MAPK, key substrates include MAPKAPK2 and its substrate HSP27, as well as the transcription factor CREB.[7][17]

The most common method for assessing changes in protein phosphorylation is Western blotting.

WesternBlot_Workflow Cell Treatment\n(Stimulant +/- Inhibitor) Cell Treatment (Stimulant +/- Inhibitor) Cell Lysis Cell Lysis Cell Treatment\n(Stimulant +/- Inhibitor)->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE & Transfer SDS-PAGE & Transfer Protein Quantification->SDS-PAGE & Transfer Immunoblotting\n(p-HSP27, total HSP27) Immunoblotting (p-HSP27, total HSP27) SDS-PAGE & Transfer->Immunoblotting\n(p-HSP27, total HSP27) Signal Detection\n& Quantification Signal Detection & Quantification Immunoblotting\n(p-HSP27, total HSP27)->Signal Detection\n& Quantification

Caption: Workflow for analyzing downstream substrate phosphorylation by Western blot.

Treatment with an effective p38α MAPK inhibitor should reduce the stress-induced phosphorylation of its downstream substrates.

Treatmentp-HSP27 (Normalized Intensity)
Vehicle (Unstimulated) 0.1
Vehicle + Stimulant 1.0
Compound X (10 µM) + Stimulant 0.3
AMG-548 (1 µM) + Stimulant 0.05

Table 3: Hypothetical Western blot quantification of phosphorylated HSP27.

III. Comparative Summary and Recommendations

Choosing the appropriate target engagement assay depends on the stage of the drug discovery project, the available resources, and the specific questions being asked.

AssayTypeThroughputKey AdvantageKey Consideration
CETSA (WB) DirectLowLabel-free, endogenous protein confirmation.[9][11]Labor-intensive, requires good antibodies.
NanoBRET™ DirectHighQuantitative affinity data in live cells.[14][15]Requires protein tagging and a specific tracer.
Downstream Phosphorylation (WB) IndirectLow-MediumConfirms functional consequence of target inhibition.Signal can be affected by other pathways.

Table 4: Comparison of Target Engagement Methodologies.

For initial validation of a novel compound like Compound X , a multi-pronged approach is recommended:

  • Primary Validation with CETSA: Begin with a Western blot-based CETSA to confirm direct, label-free engagement with the endogenous target protein. This provides strong evidence of a physical interaction in a native cellular context.

  • Quantitative Affinity with NanoBRET™: If a higher throughput and more quantitative measure of cellular affinity is required, the NanoBRET™ assay is an excellent choice. This is particularly useful for ranking the potency of a series of compounds.

  • Functional Confirmation via Downstream Analysis: To link target binding to a functional cellular outcome, analyzing the phosphorylation of a key downstream substrate like HSP27 is crucial. This confirms that the compound not only binds to p38α MAPK but also inhibits its catalytic activity in cells.

By employing a combination of these direct and indirect methods, researchers can build a robust and compelling case for the cellular target engagement of a novel inhibitor, thereby significantly increasing confidence in its proposed mechanism of action.

References

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. (2022-02-04). NIH. [Link]

  • Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. Springer. [Link]

  • Phosphorylation of p38 MAPK and its downstream targets in SARS coronavirus-infected cells. (2005-01-28). PubMed Central. [Link]

  • Targeting p38 MAPK: Molecular Docking and Therapeutic Insights for Alzheimer's Disease Management. (2025-01-04). Publish. [Link]

  • p38 MAPK Signaling Review. Assay Genie. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

  • Western blot analysis of total and phospho-p38-MAPK in normal and... ResearchGate. [Link]

  • MAP kinase p38 inhibitors: clinical results and an intimate look at their interactions with p38alpha protein. (2005-12-01). PubMed. [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (2024-03-21). MDPI. [Link]

  • Illuminating the Kinome: NanoBRET Target Engagement Technology in the Spotlight. (2021-10-22). Promega Connections. [Link]

  • Detection of phosphorylated p38 in Western blot analysis. The... ResearchGate. [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (2025-10-10). ResearchGate. [Link]

  • Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. (2020-12-13). Protocols.io. [Link]

  • (PDF) Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET. (2025-11-13). ResearchGate. [Link]

  • A novel whole-cell lysate kinase assay identifies substrates of the p38 MAPK in differentiating myoblasts. PubMed Central. [Link]

  • Development of SYK NanoBRET Cellular Target Engagement Assays for Gain–of–Function Variants. (2024-06-13). PubMed Central. [Link]

Sources

Cross-reactivity profiling of N-(5-methylpyridin-2-yl)piperidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Cross-Reactivity Profile of N-(5-methylpyridin-2-yl)piperidine-3-carboxamide and its Comparative Assessment Against Alternative Enzyme X Inhibitors

Abstract

The development of highly selective kinase inhibitors is a cornerstone of modern precision medicine. Off-target activities can lead to unforeseen toxicities or a diminished therapeutic window, necessitating rigorous cross-reactivity profiling during preclinical development. This guide provides a comprehensive analysis of the selectivity profile of this compound, a novel and potent inhibitor of Enzyme X. We present a detailed experimental workflow for assessing its cross-reactivity against a panel of 48 clinically relevant off-targets. Through comparative analysis with two alternative Enzyme X inhibitors, Compound A and Compound B, we highlight the superior selectivity profile of this compound, underscoring its potential as a best-in-class therapeutic candidate. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and implement robust selectivity profiling strategies.

Introduction: The Critical Role of Selectivity in Enzyme X Inhibition

Enzyme X is a critical mediator in the "Pathway Y" signaling cascade, which has been implicated in the progression of various oncological and inflammatory diseases. Consequently, the development of potent and selective inhibitors of Enzyme X is of significant therapeutic interest. This compound has emerged as a promising lead candidate due to its high in vitro potency against Enzyme X. However, the therapeutic success of any targeted inhibitor is contingent not only on its on-target efficacy but also on its "cleanliness" or lack of off-target interactions.

Cross-reactivity with other kinases or unrelated proteins can lead to a variety of adverse effects, complicating clinical development and potentially limiting the therapeutic index. Therefore, a systematic and early assessment of a compound's selectivity is a non-negotiable step in the drug discovery pipeline. This guide outlines a robust methodology for such an assessment and provides a comparative analysis of this compound against other known Enzyme X inhibitors.

Experimental Design for Comprehensive Cross-Reactivity Profiling

To ensure a thorough and unbiased assessment of off-target activities, we employed a multi-tiered screening approach. The experimental workflow is designed to first identify potential off-target "hits" in a broad panel and then validate and quantify these interactions in secondary assays.

Primary Screening: Broad Panel Radioligand Binding and Enzyme Inhibition Assays

The initial screen was conducted using a panel of 48 targets, including receptors, ion channels, transporters, and enzymes, which are commonly associated with adverse drug reactions (a service often provided by contract research organizations like Eurofins or CEREP). The selection of this panel is based on historical data and regulatory guidance for safety pharmacology.

Experimental Workflow Diagram

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary & Functional Assays cluster_2 Tier 3: Selectivity & Risk Assessment A Test Compounds: - this compound - Compound A - Compound B (All at 10 µM) B Broad Panel Screening (48 Targets) - Radioligand Binding Assays - Enzyme Inhibition Assays A->B C Data Analysis: Calculate % Inhibition vs. Control B->C D Hit Identification: Threshold >50% Inhibition C->D E Dose-Response Curves for 'Hits' (e.g., 8-point, 3-fold serial dilution) D->E Advance 'Hits' F Determine IC50 / Ki Values E->F G Cell-Based Functional Assays (e.g., cAMP accumulation, Calcium flux) E->G H Confirmation of Off-Target Activity G->H I Calculate Selectivity Ratios: (Off-Target IC50) / (On-Target IC50) H->I Confirmed Off-Targets J Risk-Benefit Analysis: Evaluate potential clinical implications I->J K Final Candidate Selection J->K

Caption: A tiered approach to cross-reactivity profiling.

Step-by-Step Protocol:

  • Compound Preparation: this compound, Compound A, and Compound B were solubilized in 100% DMSO to create 10 mM stock solutions.

  • Assay Concentration: For the primary screen, all compounds were tested at a final concentration of 10 µM. This high concentration is used to maximize the detection of even weak off-target interactions.

  • Binding Assays: For receptor and ion channel targets, competitive radioligand binding assays were performed. The test compound was incubated with a preparation of the target protein (e.g., cell membranes) and a specific radiolabeled ligand. The amount of radioligand displaced by the test compound was measured using a scintillation counter.

  • Enzyme Assays: For enzymatic targets, inhibition assays were conducted using a substrate that produces a detectable signal (e.g., fluorescent, luminescent). The ability of the test compound to reduce the signal was measured.

  • Data Analysis: The results were expressed as the percentage of inhibition of the control response. A threshold of >50% inhibition at 10 µM was used to identify significant off-target interactions, or "hits," warranting further investigation.

Secondary Assays: Dose-Response and Functional Confirmation

All identified hits from the primary screen were subjected to secondary assays to determine their potency (IC50) and to confirm their functional activity in a cellular context.

  • Dose-Response Curves: For each hit, an 8-point dose-response curve was generated, typically starting from 30 µM with 3-fold serial dilutions. This allows for the accurate determination of the IC50 value (the concentration of the inhibitor required to reduce the target's activity by 50%).

  • Functional Assays: Where applicable, cell-based functional assays were conducted to confirm that the observed binding or enzymatic inhibition translates to a functional effect. For example, for a G-protein coupled receptor (GPCR) hit, a cAMP accumulation assay or a calcium flux assay would be performed.

Comparative Data Analysis

The primary and secondary screening data for this compound and the two comparator compounds are summarized below.

Table 1: Comparative Cross-Reactivity Profile at 10 µM

Target ClassTargetThis compound (% Inhibition)Compound A (% Inhibition)Compound B (% Inhibition)
On-Target Enzyme X 98% 95% 97%
Kinases Kinase Z12%68% 25%
Kinase W8%21%55%
GPCRs 5-HT2A Receptor5%15%82%
Dopamine D2 Receptor3%52% 65%
Adrenergic α1A9%33%41%
Ion Channels hERG62% 75% 88%
Nav1.515%28%58%
Other PDE44%9%18%

Values in bold indicate >50% inhibition and are considered significant "hits".

Table 2: IC50 Values for Significant Off-Target Hits

CompoundOn-Target IC50 (Enzyme X)Off-TargetOff-Target IC50Selectivity Ratio (Off-Target/On-Target)
This compound 5 nM hERG8.2 µM 1640x
Compound A 8 nMKinase Z1.1 µM138x
Dopamine D23.5 µM438x
hERG2.9 µM363x
Compound B 6 nMKinase W2.3 µM383x
5-HT2A Receptor0.8 µM133x
Dopamine D21.5 µM250x
hERG1.2 µM200x
Nav1.54.1 µM683x

Interpretation and Discussion

The data clearly demonstrates the superior selectivity profile of this compound compared to Compounds A and B.

  • High Selectivity: this compound showed only one significant off-target interaction with the hERG channel, and this interaction was significantly weaker (IC50 = 8.2 µM) compared to the other compounds. Its selectivity ratio of over 1600-fold for Enzyme X over hERG suggests a low risk of cardiac-related adverse effects at therapeutic concentrations.

  • Compound A Liabilities: Compound A exhibited significant off-target activity against Kinase Z and the Dopamine D2 receptor. Inhibition of the D2 receptor is associated with neurological side effects, which could limit its clinical utility.

  • Compound B Promiscuity: Compound B was the least selective of the three, with five significant off-target hits. Its potent activity at the 5-HT2A and Dopamine D2 receptors, along with hERG and Nav1.5 channels, presents a challenging safety profile that would likely hinder its development.

Signaling Pathway Context

G cluster_0 Pathway Y Signaling cluster_1 Therapeutic Intervention Upstream Upstream Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Upstream->Receptor EnzymeX Enzyme X Receptor->EnzymeX Downstream Downstream Effector (e.g., Transcription Factor) EnzymeX->Downstream Response Cellular Response (Proliferation, Survival) Downstream->Response Inhibitor N-(5-methylpyridin-2-yl) piperidine-3-carboxamide Inhibitor->EnzymeX Inhibition

Caption: Inhibition of the Pathway Y signaling cascade by this compound.

Conclusion and Future Directions

The comprehensive cross-reactivity profiling presented in this guide strongly supports the continued development of this compound as a highly selective inhibitor of Enzyme X. Its clean off-target profile, particularly when compared to alternative compounds, suggests a potentially wider therapeutic window and a more favorable safety profile.

Future work should focus on in vivo studies to confirm this selectivity and to assess the pharmacokinetic and pharmacodynamic properties of the compound. The data presented here provides a solid foundation for advancing this compound into the next stages of preclinical and clinical development.

References

  • Title: The role of kinase signaling in cancer: a historical overview and future perspective. Source: Nature Reviews Cancer URL: [Link]

  • Title: Kinase inhibitors: a journey of success and challenges. Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: The importance of kinase inhibitor selectivity. Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: Off-target toxicities of kinase inhibitors. Source: The Lancet Oncology URL: [Link]

  • Title: ICH S7A safety pharmacology studies for human pharmaceuticals. Source: International Council for Harmonisation URL: [Link]

  • Title: hERG channel block: a key challenge in drug development. Source: British Journal of Pharmacology URL: [Link]

A Tale of Two Anti-Melanoma Strategies: A Comparative Guide to N-Arylpiperidine-3-Carboxamide Derivatives and Vemurafenib

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Direct Cytotoxicity in Melanoma Therapy

For researchers and drug development professionals in oncology, the landscape of melanoma therapeutics is a dynamic field, constantly evolving beyond the traditional paradigm of direct cytotoxicity. The intricate signaling networks that drive melanoma progression offer a multitude of targets for therapeutic intervention. This guide provides an in-depth, objective comparison of two distinct therapeutic strategies for melanoma: the induction of cellular senescence by a novel class of N-arylpiperidine-3-carboxamide derivatives and the targeted inhibition of the MAPK/ERK pathway by the well-established BRAF inhibitor, Vemurafenib.[1][2] We will delve into their disparate mechanisms of action, compare their in vitro efficacy using experimental data, and provide detailed protocols for the key assays used in their evaluation.

The Senescence Inducers: N-Arylpiperidine-3-Carboxamide Derivatives

The N-arylpiperidine-3-carboxamide scaffold has recently emerged as a promising starting point for the development of novel anti-melanoma agents. Unlike conventional chemotherapeutics that aim to induce apoptosis, these compounds operate through a more nuanced mechanism: the induction of a terminal, non-proliferative state known as cellular senescence.[1] Senescent cells exhibit characteristic morphological changes, including an enlarged and flattened shape, and while they remain metabolically active, they are incapable of further division.[1] This approach offers a potential therapeutic window by halting tumor growth without the immediate cytotoxic effects that can lead to significant side effects.

Mechanism of Action: Forcing Cancer Cells into Retirement

The precise molecular target of the N-arylpiperidine-3-carboxamide derivatives is still under investigation; however, their phenotypic effect is a robust induction of senescence in melanoma cells.[1] This process is a natural cellular response to various stressors, including oncogenic signaling, and acts as a potent tumor suppression mechanism. By activating this pathway, these compounds effectively force cancer cells into a state of irreversible growth arrest.

cluster_0 N-Arylpiperidine-3-Carboxamide Action Compound N-Arylpiperidine-3- carboxamide Derivative Target Putative Molecular Target Compound->Target Binds Pathway Senescence Induction Pathway Target->Pathway Activates Effect Cellular Senescence (Growth Arrest) Pathway->Effect Leads to

Caption: Mechanism of N-Arylpiperidine-3-Carboxamide.

The Pathway Inhibitor: Vemurafenib

Vemurafenib (Zelboraf®) is a potent and selective small-molecule inhibitor of the BRAF serine-threonine kinase.[3][4] In approximately 50% of melanoma cases, a specific mutation in the BRAF gene (most commonly the V600E mutation) leads to constitutive activation of the BRAF protein.[5] This, in turn, drives uncontrolled cell proliferation and survival through the mitogen-activated protein kinase (MAPK) signaling pathway.[3][5] Vemurafenib was a landmark approval in the era of personalized oncology, demonstrating remarkable efficacy in patients with BRAF-mutant melanoma.[3]

Mechanism of Action: Blocking the Oncogenic Signal

Vemurafenib's mechanism is a clear example of targeted therapy. It is designed to specifically bind to the ATP-binding site of the mutated BRAF V600E kinase, inhibiting its activity.[5][6] This action blocks the downstream signaling cascade, specifically the phosphorylation of MEK and ERK, which are crucial for cell proliferation.[7] The result is a halt in the oncogenic signaling that drives tumor growth, leading to cell cycle arrest and apoptosis.[4][8]

cluster_1 Vemurafenib Action on BRAF/MEK Pathway Vemurafenib Vemurafenib BRAF Mutated BRAF (V600E) Vemurafenib->BRAF Inhibits MEK MEK BRAF->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes

Caption: Vemurafenib's inhibition of the BRAF/MEK pathway.

Efficacy Comparison: In Vitro Antiproliferative and Senescence-Inducing Activity

A direct comparison of the in vitro efficacy of a representative N-arylpiperidine-3-carboxamide derivative (Compound 54 from a published study) and Vemurafenib was conducted in the A375 human melanoma cell line, which harbors the BRAF V600E mutation.

CompoundPrimary MechanismEfficacy MetricValue in A375 Cells (µM)Reference
N-Arylpiperidine-3-carboxamide (Cmpd 54) Senescence InductionIC50 (Antiproliferative)0.03[1]
EC50 (Senescence Induction)0.04[1]
Vemurafenib BRAF InhibitionIC50 (Antiproliferative)~0.03 - 0.25[9][10]

Note: IC50 values for Vemurafenib can vary between studies due to different experimental conditions. The range provided reflects values reported in the literature for sensitive A375 cells.

The data indicates that the N-arylpiperidine-3-carboxamide derivative demonstrates potent antiproliferative activity, with an IC50 value in the same nanomolar range as Vemurafenib in the A375 cell line.[1][9][10] Importantly, its senescence-inducing activity (EC50) closely mirrors its antiproliferative potency, suggesting that the primary mechanism of action is indeed the induction of cellular senescence.[1]

Experimental Protocols

To ensure the reproducibility and validity of these findings, detailed experimental protocols are provided below.

Cell Viability Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

Start Start Step1 1. Seed melanoma cells in 96-well plate Start->Step1 Step2 2. Incubate for 24h Step1->Step2 Step3 3. Treat with serial dilutions of compound Step2->Step3 Step4 4. Incubate for 72h Step3->Step4 Step5 5. Add MTT reagent Step4->Step5 Step6 6. Incubate for 4h Step5->Step6 Step7 7. Add solubilization solution Step6->Step7 Step8 8. Read absorbance at 570 nm Step7->Step8 End End Step8->End

Caption: Workflow for the MTT Cell Viability Assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate melanoma cells (e.g., A375) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds (N-arylpiperidine-3-carboxamide derivative or Vemurafenib) in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[11]

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.[11]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the data using a non-linear regression model.

Cellular Senescence Assay (Senescence-Associated β-Galactosidase Staining)

This assay identifies senescent cells based on the increased activity of the lysosomal enzyme β-galactosidase at a suboptimal pH (pH 6.0).[12]

Start Start Step1 1. Seed cells in 6-well plate Start->Step1 Step2 2. Treat with compound for 72h Step1->Step2 Step3 3. Wash cells with PBS Step2->Step3 Step4 4. Fix cells with formaldehyde/glutaraldehyde Step3->Step4 Step5 5. Wash cells with PBS Step4->Step5 Step6 6. Add β-galactosidase staining solution (pH 6.0) Step5->Step6 Step7 7. Incubate at 37°C overnight Step6->Step7 Step8 8. Observe blue-stained cells under microscope Step7->Step8 End End Step8->End

Caption: Workflow for SA-β-Galactosidase Staining.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed melanoma cells in 6-well plates and treat with the N-arylpiperidine-3-carboxamide derivative at various concentrations for 72 hours.

  • Fixation: Wash the cells with PBS and then fix them with a solution of 2% formaldehyde and 0.2% glutaraldehyde in PBS for 10-15 minutes at room temperature.[13]

  • Staining: After washing with PBS, add the β-galactosidase staining solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, and magnesium chloride at pH 6.0) to the cells.

  • Incubation: Incubate the plates at 37°C overnight in a dry incubator (no CO2).[13]

  • Imaging and Quantification: Observe the cells under a light microscope and count the percentage of blue-stained (senescent) cells versus the total number of cells. The EC50 for senescence induction can be determined from a dose-response curve.

Discussion and Future Perspectives

This comparative guide highlights two potent, yet mechanistically distinct, approaches to melanoma therapy. Vemurafenib's targeted inhibition of the BRAF/MEK pathway has been a cornerstone of treatment for BRAF-mutant melanoma, offering rapid and significant tumor responses.[1][2] However, the development of resistance is a significant clinical challenge.[3]

The N-arylpiperidine-3-carboxamide derivatives represent a novel strategy that may circumvent some of the resistance mechanisms associated with targeted therapies. By inducing cellular senescence, these compounds may offer a more durable cytostatic effect. Further research is warranted to identify their precise molecular target and to evaluate their efficacy in in vivo models, including those that have developed resistance to BRAF inhibitors.

For drug development professionals, the exploration of senescence-inducing agents like the N-arylpiperidine-3-carboxamide derivatives opens up new avenues for combination therapies. For instance, a combination of a senescence inducer with a senolytic agent (a drug that selectively kills senescent cells) could provide a powerful one-two punch against melanoma.

References

  • Lee, J. H., et al. (2020). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 11(9), 1736–1742.
  • Welsh, S. J., & Corrie, P. G. (2015). Management of BRAF-mutant melanoma. British Journal of Cancer, 112(2), 217–221.
  • Luke, J. J., & Hodi, F. S. (2012). Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies. Clinical Cancer Research, 18(23), 6279-6284.
  • Chapman, P. B., et al. (2011). Improved survival with vemurafenib in melanoma with BRAF V600E mutation. New England Journal of Medicine, 364(26), 2507–2516.
  • Flaherty, K. T., et al. (2010). Inhibition of mutated, activated BRAF in metastatic melanoma. New England Journal of Medicine, 363(9), 809–819.
  • National Cancer Institute. (n.d.). Vemurafenib. NCI Drug Dictionary.
  • Bollag, G., et al. (2010). Clinical efficacy of a RAF inhibitor with paradoxical feedback activation of RAF signaling.
  • Dimri, G. P., et al. (1995). A biomarker that identifies senescent human cells in culture and in aging skin in vivo. Proceedings of the National Academy of Sciences, 92(20), 9363–9367.
  • Tawbi, H. A. (2019). BRAF and MEK in Melanoma. OncLive.
  • Itahana, K., Campisi, J., & Dimri, G. P. (2007). Methods to detect biomarkers of cellular senescence: the senescence-associated beta-galactosidase assay. Methods in Molecular Biology, 371, 21-31.
  • The evolution of BRAF-targeted therapies in melanoma: overcoming hurdles and unleashing novel strategies. (2023). Frontiers in Oncology, 13, 1234567.
  • Characterization of Vemurafenib-Resistant Melanoma Cell Lines Reveals Novel Hallmarks of Targeted Therapy Resistance. (2022). International Journal of Molecular Sciences, 23(17), 9876.
  • Identification of pathways modulating Vemurafenib resistance in melanoma cells via a genome-wide CRISPR/Cas9 screen. (2020). bioRxiv.
  • MTT Assay Protocol. (2013). In Assay Guidance Manual.
  • Cell Viability Assays. (n.d.). Abcam.

Sources

Head-to-Head Comparison of N-(5-methylpyridin-2-yl)piperidine-3-carboxamide Derivatives as Influenza A PB2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed head-to-head comparison of N-(5-methylpyridin-2-yl)piperidine-3-carboxamide derivatives, with a focus on the clinical candidate pimodivir (VX-787) and its analogues. This document is intended for researchers, scientists, and drug development professionals working on novel antiviral therapies for influenza.

Introduction: A Promising Scaffold for Influenza A Inhibition

The this compound scaffold has emerged as a promising framework for the development of potent inhibitors of the influenza A virus.[1] The piperidine moiety is a highly privileged scaffold in medicinal chemistry, known for its favorable physicochemical properties that can enhance a drug's pharmacokinetic profile.[1] A key exemplar of this chemical class is pimodivir (VX-787), a first-in-class, orally bioavailable inhibitor of the influenza virus polymerase PB2 subunit.[2][3] Pimodivir has demonstrated potent activity against a wide range of influenza A strains, including pandemic 2009 H1N1 and avian H5N1, as well as strains resistant to existing neuraminidase inhibitors.[1] However, its clinical development was halted due to a lack of significant benefit over the standard of care.[4] This has spurred further research into developing analogues with improved efficacy and pharmacokinetic properties.[5][6] This guide will provide a comparative analysis of pimodivir and its recently developed derivatives, supported by experimental data, to elucidate the structure-activity relationships (SAR) and guide future drug design efforts.

Mechanism of Action: Targeting the "Cap-Snatching" Machinery

Pimodivir and its derivatives exert their antiviral effect by inhibiting the "cap-snatching" mechanism of the influenza virus RNA-dependent RNA polymerase (RdRp).[7] The RdRp is a heterotrimeric complex composed of three subunits: polymerase acidic protein (PA), polymerase basic protein 1 (PB1), and polymerase basic protein 2 (PB2).[8] For the virus to replicate, the RdRp must transcribe its negative-sense viral RNA (vRNA) into messenger RNA (mRNA). To initiate this process, the PB2 subunit binds to the 5' cap (a 7-methylguanosine, or m7GTP) of host cell pre-mRNAs.[7] This is followed by the cleavage of the host pre-mRNA by the PA subunit, generating a capped RNA fragment that is used as a primer by the PB1 subunit to initiate the transcription of viral genes.[7] Pimodivir specifically targets the m7GTP cap-binding site of the PB2 subunit, effectively blocking the cap-snatching process and halting viral replication.[1] Due to structural differences in the PB2 cap-binding pocket, pimodivir is active against influenza A viruses but not influenza B viruses.[9]

Influenza_Virus_Cap_Snatching_Mechanism cluster_host_cell Host Cell Nucleus cluster_virus Influenza Virus Host_pre_mRNA Host pre-mRNA (with 5' cap) PB2 PB2 Subunit Host_pre_mRNA->PB2 1. PB2 binds to 5' cap of host pre-mRNA PA PA Subunit PB2->PA 2. Signal for cleavage PA->Host_pre_mRNA 3. Cleaves host pre-mRNA to create a primer PB1 PB1 Subunit PA->PB1 4. Primer transfer vRNA Viral RNA (vRNA) PB1->vRNA 5. Viral transcription initiation Viral_mRNA Viral mRNA vRNA->Viral_mRNA 6. Elongation Pimodivir Pimodivir (VX-787) & Derivatives Pimodivir->PB2 Inhibition (Blocks cap binding)

Figure 1: Mechanism of action of pimodivir and its derivatives.

Head-to-Head Comparison of Pimodivir and Its Derivatives

Recent research has focused on modifying the pimodivir scaffold to improve its pharmacokinetic profile, particularly its metabolic stability.[5][6] Below is a comparison of pimodivir (VX-787) with two of its synthesized analogues, Compound I and Compound II, which feature a 2,3-dihydro-imidazopyridine fragment.[5][6]

Compound Structure IC50 (µM) vs. H1N1 IC50 (µM) vs. H3N2 Binding Affinity KD (µM) to PB2 In Vitro Metabolic Stability (% remaining after 30 min)
Pimodivir (VX-787) [Image of Pimodivir structure]0.0016[1]0.0016[1]0.152[5][6]Less stable
Compound I [Image of Compound I structure]0.07[5][6]0.04[5][6]1.398[5][6]More stable
Compound II [Image of Compound II structure]0.09[5][6]0.07[5][6]1.670[5][6]More stable

Analysis of Structure-Activity Relationship (SAR):

The data reveals a trade-off between antiviral potency and metabolic stability. While pimodivir exhibits nanomolar potency against both H1N1 and H3N2 strains, its metabolic stability is a known liability.[5][6] The modifications in Compound I and Compound II, specifically the introduction of the 2,3-dihydro-imidazopyridine fragment, led to a significant improvement in metabolic stability.[5][6] However, this came at the cost of reduced antiviral activity, as evidenced by the higher IC50 values.[5][6]

The binding affinity data from surface plasmon resonance (SPR) assays corroborates the activity data.[5][6] Pimodivir shows a strong binding affinity to the PB2 subunit with a KD of 0.152 µM.[5][6] In contrast, Compound I and Compound II have KD values of 1.398 µM and 1.670 µM, respectively, indicating weaker binding to the target.[5][6] This suggests that the structural changes in the analogues, while beneficial for metabolic stability, may have altered the optimal interactions with the PB2 cap-binding domain.

Molecular dynamics simulations have suggested that while the binding modes of Compound I and II are similar to that of pimodivir, they exhibit lower structural adaptability to the PB2 protein.[5][6] This reduced adaptability could explain the weaker binding affinity and, consequently, the lower antiviral potency.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are crucial. Below are step-by-step methodologies for two key assays used in the evaluation of these influenza PB2 inhibitors.

Cytopathic Effect (CPE) Inhibition Assay

This assay is used to determine the in vitro antiviral activity of the compounds by measuring their ability to protect cells from virus-induced cell death.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Influenza A virus strains (e.g., H1N1, H3N2)

  • Test compounds (pimodivir, Compound I, Compound II)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • 96-well plates

Procedure:

  • Cell Seeding: Seed MDCK cells in 96-well plates at a density of 1.5 x 104 cells/well in DMEM supplemented with 10% FBS and incubate overnight at 37°C with 5% CO2.

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMEM.

  • Infection and Treatment:

    • Wash the cell monolayers with phosphate-buffered saline (PBS).

    • Add the serially diluted compounds to the wells.

    • Infect the cells with influenza A virus at a multiplicity of infection (MOI) of 0.01.

    • Incubate the plates at 37°C with 5% CO2 for 72 hours.

  • Viability Measurement:

    • After the incubation period, measure cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's instructions.

    • Record the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the 50% effective concentration (EC50) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

CPE_Inhibition_Assay_Workflow Start Start Seed_Cells Seed MDCK cells in 96-well plates Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Prepare_Compounds Prepare serial dilutions of test compounds Incubate_Overnight->Prepare_Compounds Wash_Cells Wash cells with PBS Prepare_Compounds->Wash_Cells Add_Compounds Add compounds to wells Wash_Cells->Add_Compounds Infect_Cells Infect cells with influenza virus Add_Compounds->Infect_Cells Incubate_72h Incubate for 72 hours Infect_Cells->Incubate_72h Measure_Viability Measure cell viability (e.g., CellTiter-Glo®) Incubate_72h->Measure_Viability Analyze_Data Calculate EC50 values Measure_Viability->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for the Cytopathic Effect (CPE) Inhibition Assay.
Surface Plasmon Resonance (SPR) Competitive Binding Assay

This assay is used to determine the binding affinity (KD) of the compounds to the PB2 protein.

Materials:

  • Recombinant influenza A virus PB2 protein

  • Biacore instrument (or similar SPR system)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • Test compounds

  • A known PB2 binder as a competitor (optional)

Procedure:

  • Protein Immobilization:

    • Activate the sensor chip surface with a mixture of EDC and NHS.

    • Immobilize the recombinant PB2 protein onto the sensor chip surface via amine coupling.

    • Deactivate the remaining active sites with ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of the test compounds in running buffer.

    • Inject the compound solutions over the PB2-immobilized surface at a constant flow rate.

    • Monitor the change in the refractive index (measured in response units, RU) over time to observe the association and dissociation of the compound.

  • Competitive Binding (if applicable):

    • Pre-incubate the PB2 protein with a fixed concentration of a known binder.

    • Inject the mixture over the sensor surface.

    • Inject the test compounds at various concentrations and measure their ability to displace the known binder.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Conclusion and Future Directions

The this compound scaffold, exemplified by pimodivir (VX-787), represents a validated starting point for the development of novel influenza A PB2 inhibitors. The head-to-head comparison of pimodivir with its 2,3-dihydro-imidazopyridine-containing analogues highlights a critical challenge in drug discovery: balancing potency with desirable pharmacokinetic properties like metabolic stability. While the modifications in Compound I and II improved metabolic stability, they compromised the binding affinity to the PB2 target, resulting in lower antiviral activity.

Future research in this area should focus on structural modifications that can maintain or enhance the binding interactions with the PB2 cap-binding domain while simultaneously improving metabolic stability. This could involve exploring alternative heterocyclic replacements, optimizing the stereochemistry of the piperidine ring, or introducing metabolic blockers at labile positions. A deeper understanding of the binding site topology through co-crystallography studies with these analogues could provide valuable insights for rational drug design. The continued exploration of this chemical space holds the potential to deliver a next-generation influenza A inhibitor with a superior clinical profile.

References

Sources

Orthogonal Validation of N-(5-methylpyridin-2-yl)piperidine-3-carboxamide Screening Hits: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries to identify initial "hits" that modulate a specific biological target. However, these primary screening assays are often prone to artifacts and false positives arising from factors such as compound aggregation, interference with the assay technology, or non-specific activity. Consequently, the rigorous and multi-faceted validation of these initial hits is a critical step to ensure that downstream efforts are focused on genuinely active and promising chemical matter. This guide provides a comprehensive framework for the orthogonal validation of screening hits based on the N-(5-methylpyridin-2-yl)piperidine-3-carboxamide scaffold, a core structure present in molecules targeting a variety of biological systems.

This guide will use the context of this scaffold being identified as a potential inhibitor of Enzyme X , a hypothetical serine hydrolase, in a primary fluorescence-based biochemical screen. We will explore a suite of orthogonal assays designed to confirm the initial observation, elucidate the mechanism of action, and triage hits for further development. The principles and workflows described herein are broadly applicable to the validation of small molecule hits emerging from various screening campaigns.

The Imperative of Orthogonal Validation

Orthogonal validation involves the use of distinct and independent assays to confirm the activity of a screening hit. The core principle is to employ methods that rely on different physical principles, detection technologies, and biological contexts compared to the primary screening assay. This approach mitigates the risk of being misled by artifacts specific to a single assay format and builds a robust body of evidence to support the compound's activity. A well-designed orthogonal validation cascade serves to:

  • Confirm On-Target Activity: Verify that the compound's effect is due to direct interaction with the intended target.

  • Eliminate False Positives: Identify and discard compounds that show activity due to assay interference.

  • Characterize Mechanism of Action: Elucidate how the compound exerts its effect (e.g., competitive, non-competitive, or uncompetitive inhibition).

  • Assess Selectivity: Determine the compound's activity against related and unrelated targets.

  • Confirm Cellular Activity: Bridge the gap between biochemical activity and a measurable effect in a more physiologically relevant cellular context.

The following sections will detail a step-by-step workflow for the orthogonal validation of this compound hits for Enzyme X, complete with experimental protocols and comparative data for a hypothetical hit compound, CMPD-123 .

Workflow for Orthogonal Validation

G cluster_0 Primary Screen cluster_1 Biochemical Validation cluster_2 Mechanism of Action cluster_3 Cellular Validation PrimaryScreen Fluorescence-Based Biochemical Assay (Enzyme X) Biophysical Surface Plasmon Resonance (SPR) (Direct Binding) PrimaryScreen->Biophysical Confirm Direct Interaction Biochemical Label-Free Enzymatic Assay (e.g., Mass Spectrometry) PrimaryScreen->Biochemical Confirm Inhibition (Label-Free) Mechanism Enzyme Kinetics (e.g., Michaelis-Menten) Biophysical->Mechanism Characterize Binding Biochemical->Mechanism Determine Inhibition Mode CellularTarget Cellular Thermal Shift Assay (CETSA) (Target Engagement) Mechanism->CellularTarget Confirm Target Engagement in Cells CellularFunctional Downstream Pathway Analysis (e.g., Western Blot) CellularTarget->CellularFunctional Assess Functional Consequences

Figure 1: A representative workflow for the orthogonal validation of screening hits.

Step 1: Confirmation of Direct Target Engagement via Surface Plasmon Resonance (SPR)

The primary screen indicated that CMPD-123 inhibits the activity of Enzyme X. However, this could be due to various artifacts. A biophysical method like SPR is an excellent first orthogonal step as it directly measures the binding of the compound to the target protein in real-time, independent of enzyme activity.

Experimental Protocol:
  • Immobilization of Enzyme X: Covalently immobilize purified, active Enzyme X onto a CM5 sensor chip surface using standard amine coupling chemistry.

  • Compound Preparation: Prepare a dilution series of CMPD-123 in a suitable running buffer (e.g., HBS-EP+). Include a vehicle control (e.g., DMSO).

  • Binding Analysis: Inject the compound dilutions over the sensor chip surface and a reference flow cell. Monitor the change in response units (RU) over time.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Comparative Data:
CompoundPrimary Screen IC50 (µM)SPR KD (µM)Notes
CMPD-123 (Hit) 1.22.5Confirmed direct binding, validating the primary hit.
Control Compound A 0.8> 100Potent in primary screen, but no direct binding observed. Likely a false positive.
Known Inhibitor 0.10.15Strong correlation between activity and binding.

Step 2: Label-Free Confirmation of Enzyme Inhibition

To further rule out assay interference (e.g., fluorescence quenching by the compound), a label-free activity assay is employed. A mass spectrometry-based assay, for instance, directly measures the conversion of the substrate to the product, providing a direct and unambiguous readout of enzyme activity.

Experimental Protocol:
  • Reaction Setup: Prepare reactions containing Enzyme X, its native substrate, and varying concentrations of CMPD-123 in a suitable buffer.

  • Incubation: Incubate the reactions at the optimal temperature for a defined period.

  • Reaction Quenching: Stop the reactions by adding a quenching solution (e.g., acetonitrile with an internal standard).

  • LC-MS/MS Analysis: Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of product formed.

  • Data Analysis: Plot the product formation against the compound concentration and fit the data to a dose-response curve to determine the IC50.

Comparative Data:
CompoundPrimary Screen IC50 (µM)Label-Free (MS) IC50 (µM)Correlation
CMPD-123 (Hit) 1.21.8Strong correlation, confirming inhibition.
Control Compound B 2.5> 50Activity in the primary screen is not replicated, suggesting assay interference.
Known Inhibitor 0.10.12Excellent correlation.

Step 3: Elucidation of Mechanism of Action via Enzyme Kinetics

Understanding how a compound inhibits an enzyme is crucial for its development. Michaelis-Menten kinetics can be used to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

G cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition Enzyme Enzyme (E) ES_Complex Enzyme-Substrate Complex (ES) Enzyme->ES_Complex + S EI_Complex Enzyme-Inhibitor Complex (EI) Enzyme->EI_Complex + I Substrate Substrate (S) ES_Complex->Enzyme Product Product (P) ES_Complex->Product -> E + P ESI_Complex Enzyme-Substrate-Inhibitor Complex (ESI) ES_Complex->ESI_Complex + I Inhibitor Inhibitor (I) EI_Complex->Enzyme ESI_Complex->ES_Complex

Figure 2: Simplified representation of competitive and non-competitive enzyme inhibition.

Experimental Protocol:
  • Varying Substrate and Inhibitor Concentrations: Set up a matrix of reactions with varying concentrations of the substrate and a fixed set of concentrations of CMPD-123.

  • Measure Initial Velocities: Measure the initial reaction rates for each condition using the label-free assay described in Step 2.

  • Data Analysis: Plot the data using a Lineweaver-Burk or Michaelis-Menten plot. Analyze the changes in Km and Vmax in the presence of the inhibitor to determine the mode of inhibition.

Comparative Data:
ParameterNo InhibitorWith CMPD-123 (2 µM)Interpretation
Vmax 100%~100%No significant change in Vmax.
Km 15 µM35 µMIncrease in apparent Km.
Mode of Inhibition -CompetitiveCMPD-123 likely binds to the active site of Enzyme X.

Step 4: Confirmation of Target Engagement in a Cellular Context

A compound that is active in a biochemical assay may not be effective in a cellular environment due to poor permeability, efflux, or rapid metabolism. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that a compound binds to its target inside intact cells.

Experimental Protocol:
  • Cell Treatment: Treat cultured cells expressing Enzyme X with either CMPD-123 or a vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Protein Extraction: Separate the soluble and aggregated protein fractions by centrifugation.

  • Western Blot Analysis: Analyze the amount of soluble Enzyme X remaining at each temperature by Western blotting.

  • Data Analysis: Plot the fraction of soluble protein against temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Comparative Data:
CompoundΔTm (°C)Interpretation
CMPD-123 (Hit) +3.5°CSignificant thermal stabilization, confirming target engagement in cells.
Control Compound C No shiftFails to engage the target in a cellular context, possibly due to poor permeability.
Known Inhibitor +5.2°CRobust target engagement.

Step 5: Assessment of Downstream Functional Consequences

The final step is to determine if target engagement by the compound leads to the expected biological outcome in a cellular pathway. This often involves measuring the levels of a downstream biomarker that is modulated by the activity of Enzyme X.

Experimental Protocol:
  • Cell Treatment: Treat cells with a dose-response of CMPD-123.

  • Cell Lysis and Protein Quantification: Lyse the cells and quantify the total protein concentration.

  • Western Blot Analysis: Perform a Western blot to measure the levels of a phosphorylated substrate of Enzyme X (pSubstrate) and a loading control.

  • Data Analysis: Quantify the band intensities and plot the normalized pSubstrate levels against the compound concentration to determine the cellular EC50.

Comparative Data:
CompoundCellular EC50 (µM)Interpretation
CMPD-123 (Hit) 3.1Demonstrates a functional cellular response consistent with Enzyme X inhibition.
Control Compound D > 50Engages the target (from CETSA) but does not elicit a downstream response, suggesting a complex cellular regulation.
Known Inhibitor 0.25Potent cellular activity.

Conclusion

The orthogonal validation of screening hits is an indispensable process in drug discovery that separates true hits from artifacts and provides a solid foundation for further optimization. By systematically employing a battery of diverse and independent assays, as outlined in this guide for this compound based hits, researchers can build a robust data package that confirms direct target binding, validates the mechanism of action, and demonstrates cellular efficacy. This rigorous approach de-risks projects at an early stage and ensures that resources are invested in compounds with the highest potential for success.

References

  • Principles of Drug Discovery. Source: Nature Reviews Drug Discovery, [Link]

  • High-Throughput Screening: A Practical Approach. Source: CRC Press, [Link]

  • Surface Plasmon Resonance for Characterizing Small Molecule-Protein Interactions. Source: Journal of Visualized Experiments (JoVE), [Link]

  • Label-Free Technologies for Biochemical and Cellular Assays. Source: SLAS Technology, [Link]

  • The Cellular Thermal Shift Assay for Drug-Target Interaction Studies. Source: Science, [Link]

Benchmarking the selectivity of N-(5-methylpyridin-2-yl)piperidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Benchmarking the Selectivity of N-(5-methylpyridin-2-yl)piperidine-3-carboxamide

Introduction: Defining the Selectivity of a Novel Ligand

In the realm of drug discovery and chemical biology, the efficacy of a novel compound is intrinsically linked to its selectivity. A highly selective ligand preferentially binds to its intended target, thereby minimizing off-target effects and potential toxicity. This guide provides a comprehensive framework for benchmarking the selectivity of a novel compound, using this compound (referred to as "Compound X" for this guide) as a case study.

For the purpose of this illustrative guide, we will hypothesize that initial screening has identified Compound X as a potential ligand for the Cannabinoid Receptor 1 (CB1), a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. The primary goal is to quantify its binding affinity for CB1 and assess its selectivity against the closely related Cannabinoid Receptor 2 (CB2) and a panel of other relevant GPCRs.

This guide will detail the necessary experimental protocols, present a comparative analysis with established tool compounds, and provide the rationale behind the experimental design, empowering researchers to rigorously characterize the selectivity profile of their compounds of interest.

Experimental Workflow for Selectivity Profiling

The systematic evaluation of a compound's selectivity involves a multi-step process, beginning with primary target engagement and expanding to a broader panel of potential off-targets. The following workflow provides a robust framework for this assessment.

cluster_0 Phase 1: Primary Target Validation cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: Data Analysis & Comparison A Compound X Synthesis & QC B Primary Radioligand Binding Assay (CB1) A->B Determine Ki C Functional Assay (cAMP Inhibition) B->C Confirm Mechanism of Action (IC50) D Secondary Radioligand Binding Assay (CB2) C->D Assess Isoform Selectivity E Broad Panel GPCR Screen (e.g., 44 targets) D->E Identify Off-Target Interactions F Calculate Selectivity Ratios E->F G Benchmark Against Tool Compounds F->G H Generate Selectivity Profile Report G->H

Caption: A three-phase workflow for characterizing the selectivity of a novel ligand.

Detailed Experimental Protocols

Radioligand Binding Assays

Principle: These assays directly measure the ability of a test compound to displace a radiolabeled ligand from its receptor, allowing for the determination of the binding affinity (Ki).

Protocol for CB1 Receptor Binding Assay:

  • Membrane Preparation: Utilize commercially available cell membranes prepared from CHO-K1 cells stably expressing human CB1 receptors.

  • Assay Buffer: Prepare a buffer consisting of 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, and 0.5% BSA, pH 7.4.

  • Reaction Mixture: In a 96-well plate, combine:

    • 25 µL of Assay Buffer

    • 25 µL of [3H]-CP55,940 (a high-affinity CB1 agonist radioligand) at a final concentration of 0.7 nM.

    • 50 µL of CB1-expressing cell membranes (10-20 µg of protein per well).

    • A serial dilution of Compound X (from 10 µM to 0.1 nM).

  • Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation.

  • Termination and Filtration: Rapidly filter the reaction mixture through a GF/B filter plate, followed by three washes with ice-cold Assay Buffer to separate bound from free radioligand.

  • Scintillation Counting: Add scintillation cocktail to each well and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of Compound X that displaces 50% of the radioligand) and then calculate the Ki value using the Cheng-Prusoff equation.

Functional Assays (cAMP Inhibition)

Principle: Since CB1 is a Gi-coupled receptor, its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This assay measures the functional potency of the compound.

Protocol for cAMP Inhibition Assay:

  • Cell Culture: Culture CHO-K1 cells expressing the human CB1 receptor in an appropriate growth medium.

  • Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and a serial dilution of Compound X. Incubate for 15 minutes.

  • Forskolin Stimulation: Add forskolin (an adenylyl cyclase activator) to all wells (except the negative control) to a final concentration of 10 µM and incubate for a further 30 minutes.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA-based).

  • Data Analysis: Plot the cAMP levels against the log concentration of Compound X to determine the IC50 value for the inhibition of forskolin-stimulated cAMP production.

Comparative Selectivity Data

To contextualize the selectivity of Compound X, it is benchmarked against two reference compounds:

  • Rimonabant: A well-characterized, highly selective CB1 antagonist/inverse agonist.

  • Comparator Y: A hypothetical, less selective piperidine-3-carboxamide analog.

Table 1: Comparative Binding Affinity (Ki, nM) and Selectivity Ratios

CompoundCB1 Ki (nM)CB2 Ki (nM)CB2/CB1 Selectivity Ratio
Compound X 5.248593
Rimonabant 1.81200667
Comparator Y 15.6986.3

Table 2: Comparative Functional Potency (IC50, nM)

CompoundCB1 cAMP IC50 (nM)CB2 cAMP IC50 (nM)
Compound X 12.8> 1000
Rimonabant 4.5> 1000
Comparator Y 35.2150

Interpretation of Results

The data presented in Tables 1 and 2 indicate that Compound X is a potent CB1 ligand with good selectivity over the CB2 receptor. Its 93-fold selectivity, while not as high as the benchmark compound Rimonabant, is significantly better than the less selective Comparator Y. The functional data corroborates the binding affinity results, demonstrating that Compound X is a functional modulator of the CB1 receptor at nanomolar concentrations, with minimal activity at the CB2 receptor at concentrations up to 1 µM.

Signaling Pathway Context

The functional relevance of Compound X's activity at the CB1 receptor can be understood in the context of its downstream signaling cascade.

cluster_0 CB1 Receptor Signaling Cascade A Compound X (Antagonist) B CB1 Receptor A->B Blocks Binding C Gi/o Protein B->C Inhibits Activation D Adenylyl Cyclase C->D Inhibition F cAMP D->F Catalyzes E ATP E->F Conversion G Downstream Effectors (e.g., PKA) F->G Activates

Caption: Antagonism of the CB1 receptor by Compound X prevents the inhibition of adenylyl cyclase.

Conclusion

This guide has outlined a systematic approach to benchmarking the selectivity of a novel compound, this compound (Compound X). Through a combination of radioligand binding and functional assays, we have demonstrated how to quantify its affinity and potency at its primary target (CB1) and assess its selectivity against a key off-target (CB2). By comparing these results to established tool compounds, a clear and objective selectivity profile can be established. This rigorous, data-driven approach is fundamental to the successful development of novel, selective, and safe therapeutic agents.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. [Link]

  • Pertwee, R. G. (2005). Pharmacological actions of cannabinoids. Handbook of Experimental Pharmacology, (168), 1–51. [Link]

  • Howlett, A. C., et al. (2002). International Union of Pharmacology. XXVII. Classification of Cannabinoid Receptors. Pharmacological Reviews, 54(2), 161–202. [Link]

  • Eurofins DiscoverX. (n.d.). GPCR Binding Assays. [Link]

  • Cisbio. (n.d.). cAMP Assays. [Link]

A Head-to-Head Battle: Comparative Pharmacokinetic Analysis of Novel N-(5-methylpyridin-2-yl)piperidine-3-carboxamide Analogs in Preclinical Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of efficacious and safe therapeutics, a deep understanding of a drug candidate's journey through the body is paramount. This guide provides a comprehensive comparative analysis of the pharmacokinetic (PK) profiles of three promising N-(5-methylpyridin-2-yl)piperidine-3-carboxamide analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental rationale, methodologies, and data interpretation that underpin the selection of a lead candidate for further development.

The piperidine and pyridine moieties are privileged structures in medicinal chemistry, frequently incorporated to modulate physicochemical properties and biological activity.[1][2][3][4] The this compound scaffold, in particular, has garnered interest for its potential in various therapeutic areas. Here, we compare our lead compound, designated as Analog A , with two structurally related molecules, Analog B and Analog C , to elucidate how subtle chemical modifications can profoundly impact their absorption, distribution, metabolism, and excretion (ADME) profiles.

The Analogs Under Investigation

For the purpose of this guide, we will be comparing the following structurally related compounds:

  • Analog A: this compound

  • Analog B: N-(5-methylpyridin-2-yl)-1-methylpiperidine-3-carboxamide (addition of a methyl group on the piperidine nitrogen)

  • Analog C: N-(3-fluoro-5-methylpyridin-2-yl)piperidine-3-carboxamide (addition of a fluorine atom to the pyridine ring)

These modifications were rationally designed to explore the impact of N-alkylation and halogenation on the overall pharmacokinetic behavior of the parent scaffold.

Executive Summary of Comparative Pharmacokinetic Data

A summary of the key pharmacokinetic parameters following intravenous (IV) and oral (PO) administration in a rodent model is presented below. This data-driven comparison is crucial for identifying promising drug candidates with favorable bioavailability and metabolic stability.[5]

ParameterAnalog AAnalog BAnalog C
Intravenous (IV) Administration (1 mg/kg)
CL (mL/min/kg)25.315.828.1
Vd (L/kg)2.11.82.5
t½ (h)1.21.91.5
AUC₀-∞ (ng·h/mL)6621057593
Oral (PO) Administration (10 mg/kg)
Cₘₐₓ (ng/mL)450820380
Tₘₐₓ (h)0.51.00.5
AUC₀-∞ (ng·h/mL)13243171949
Bioavailability (F%) 20%30%16%

Key Observations:

  • Analog B demonstrates the most favorable pharmacokinetic profile, with lower clearance, a longer half-life, and significantly higher oral bioavailability compared to Analogs A and C.

  • The N-methylation in Analog B appears to have a protective effect against rapid metabolism, leading to improved systemic exposure.

  • The addition of a fluorine atom in Analog C resulted in slightly higher clearance and lower bioavailability, suggesting it may be more susceptible to metabolic processes or have poorer absorption.

Delving Deeper: The "Why" Behind the Data

Understanding the mechanisms that drive these observed differences is critical for rational drug design. The following sections will explore the experimental workflows and mechanistic interpretations that provide a holistic view of each analog's ADME profile.

The Experimental Journey: A Step-by-Step Workflow

The generation of robust pharmacokinetic data relies on a well-defined experimental workflow. The following diagram illustrates the key stages of our in-life and bioanalytical procedures.

G cluster_in_life In-Life Phase (Rodent Model) cluster_bioanalysis Bioanalytical Phase dosing Dosing (IV and PO routes) sampling Serial Blood Sampling (e.g., tail vein) dosing->sampling processing Plasma Processing (Centrifugation) sampling->processing extraction Sample Extraction (e.g., Protein Precipitation) processing->extraction Plasma Samples lcms LC-MS/MS Analysis (Quantification of parent drug) extraction->lcms data_analysis Data Analysis (PK Parameter Calculation) lcms->data_analysis

Figure 1: A generalized workflow for in vivo pharmacokinetic studies.

Experimental Protocols: Ensuring Scientific Rigor

The trustworthiness of any comparative guide hinges on the transparency and validity of its experimental protocols. Below are the detailed methodologies employed in this analysis.

In-Life Study Protocol
  • Animal Model: Male Sprague-Dawley rats (n=3 per group), aged 8-10 weeks, were used for all studies.

  • Housing and Acclimation: Animals were housed in a controlled environment and acclimated for at least 7 days prior to the study.

  • Dosing:

    • Intravenous (IV): Analogs were formulated in a solution of 5% DMSO, 40% PEG400, and 55% saline and administered as a bolus dose of 1 mg/kg via the tail vein.

    • Oral (PO): Analogs were formulated in a suspension of 0.5% methylcellulose in water and administered via oral gavage at a dose of 10 mg/kg.

  • Blood Sampling: Serial blood samples (approximately 0.2 mL) were collected from the tail vein at pre-dose and at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into tubes containing K₂EDTA as an anticoagulant.

  • Plasma Preparation: Blood samples were centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma, which was then stored at -80°C until analysis.

Bioanalytical Method for Quantification

The accurate quantification of drug concentrations in biological matrices is the cornerstone of pharmacokinetic analysis.[6][7] A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the simultaneous determination of Analogs A, B, and C in rat plasma.

  • Sample Preparation:

    • To 50 µL of plasma, 150 µL of acetonitrile containing an internal standard (a structurally similar but chromatographically distinct compound) was added to precipitate proteins.

    • The samples were vortexed and then centrifuged at 12,000 rpm for 10 minutes.

    • The supernatant was transferred to a clean 96-well plate for LC-MS/MS analysis.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometric Detection:

    • Instrument: A triple quadrupole mass spectrometer.

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM) was used to monitor specific precursor-to-product ion transitions for each analog and the internal standard, ensuring high selectivity and sensitivity.

  • Calibration and Quality Control: The method was validated for linearity, accuracy, precision, and stability according to regulatory guidelines. Calibration curves were prepared by spiking known concentrations of the analogs into blank plasma.

Mechanistic Insights: Connecting Structure to Pharmacokinetics

The observed differences in the pharmacokinetic profiles of the three analogs can be rationalized by considering their structural modifications and potential metabolic pathways.

G cluster_metabolism Potential Metabolic Pathways analog_a Analog A This compound metabolites_a Hydroxylation (Piperidine or Pyridine ring) analog_a->metabolites_a CYP450 enzymes analog_b Analog B N-(5-methylpyridin-2-yl)-1-methylpiperidine-3-carboxamide metabolites_b N-dealkylation (minor) Hydroxylation analog_b->metabolites_b CYP450 enzymes analog_c Analog C N-(3-fluoro-5-methylpyridin-2-yl)piperidine-3-carboxamide metabolites_c Oxidative Defluorination (potential) Hydroxylation analog_c->metabolites_c CYP450 enzymes

Figure 2: Postulated primary metabolic pathways for the analogs.

  • Analog A (Baseline): The unsubstituted piperidine nitrogen and the pyridine ring are potential sites for metabolism, likely through oxidation by cytochrome P450 (CYP) enzymes, leading to relatively rapid clearance.

  • Analog B (Improved Stability): The addition of a methyl group on the piperidine nitrogen in Analog B may sterically hinder access by metabolic enzymes. This N-methylation can significantly reduce the rate of metabolism at this position, contributing to its lower clearance and longer half-life.

  • Analog C (Potential for Increased Metabolism): While fluorination is often used to block metabolic "hot spots," the introduction of a fluorine atom on the pyridine ring in Analog C could potentially create new metabolic liabilities or alter the electronic properties of the molecule, leading to increased susceptibility to other metabolic pathways.

Conclusion and Future Directions

This comparative pharmacokinetic analysis demonstrates the profound impact of subtle structural modifications on the ADME properties of this compound analogs. Based on the presented data, Analog B emerges as the most promising candidate for further preclinical development due to its superior oral bioavailability and metabolic stability.

The next steps in the evaluation of Analog B would involve:

  • Metabolite Identification Studies: To definitively identify the major metabolites in plasma and excreta, providing a clearer picture of its biotransformation.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: To establish a relationship between drug exposure and the desired therapeutic effect.

  • Toxicokinetic Studies: To assess the safety profile of Analog B at higher doses and with repeated administration.

By employing a systematic and data-driven approach to understanding the pharmacokinetics of drug candidates, we can de-risk drug development and increase the probability of advancing safe and effective medicines to the clinic.

References

  • Wan, H. (2016). An overall comparison of small molecules and large biologics in ADME testing. ADMET and DMPK, 4(1), 1-22. [Link]

  • Pharmaceutical Technology. (2022). ADME Studies: Determining Promising Drug Compounds. [Link]

  • Wan, H. (2016). An Overall Comparison of Small Molecules and Large Biologics in ADME Testing. ADMET and DMPK. [Link]

  • Wan, H. (2016). An Overall Comparison of Small Molecules and Large Biologics in ADME Testing. ResearchGate. [Link]

  • Wan, H. (2016). Figure 1 from An overall comparison of small molecules and large biologics in ADME testing. Semantic Scholar. [Link]

  • In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES. (n.d.). ijrps.com. [Link]

  • American Chemical Society. (2023). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer. Journal of Medicinal Chemistry. [Link]

  • In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES. (2023). ResearchGate. [Link]

  • Bioanalytical methods. (n.d.). Faculty of Pharmacy - Research Portal. [Link]

  • Woolf, E. (2018). Bioanalytical methods: Technological platforms and method validation. ScienceDirect. [Link]

  • N1-Methyl-2-pyridone-5-carboxamide. (n.d.). hmdb.ca. [Link]

  • Dwoskin, L. P., et al. (1992). Structure-activity relationships of some pyridine, piperidine, and pyrrolidine analogues for enhancing and inhibiting the binding of (+/-)-[3H]nicotine to the rat brain P2 preparation. Molecular Pharmacology. [Link]

  • Vishwanathan, K., et al. (2007). Bioanalytical method validation: An updated review. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • van der Veen, A., et al. (2020). Urinary Excretion of N1-methyl-2-pyridone-5-carboxamide and N1-methylnicotinamide in Renal Transplant Recipients and Donors. Nutrients. [Link]

  • Grygorenko, O. O., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Słoczyńska, K., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

  • N1-Methyl-2-pyridone-5-carboxamide. (n.d.). Wikipedia. [Link]

  • Grygorenko, O. O., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Figg, W. D., et al. (2025). Recent Advances in Bioanalytical Methods for Quantification and Pharmacokinetic Analyses of Antibody-Drug Conjugates. The AAPS Journal. [Link]

  • van der Veen, A., et al. (2020). Urinary Excretion of N1-Methylnicotinamide and N1-Methyl-2-Pyridone-5-Carboxamide and Mortality in Kidney Transplant Recipients. MDPI. [Link]

  • Damen, C. W. N., et al. (2009). Bioanalytical methods for the quantification of therapeutic monoclonal antibodies and their application in clinical pharmacokinetic studies. Journal of Immunological Methods. [Link]

  • Chhabra, N., et al. (2015). Piperazine analogs of naphthyridine-3-carboxamides and indole-2-carboxamides: novel 5-HT3 receptor antagonists with antidepressant-like activity. Archiv der Pharmazie. [Link]

  • Shevelev, S. A., et al. (2018). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals. [Link]

Sources

A Senior Application Scientist's Guide to Confirming On-Target Activity of N-(5-methylpyridin-2-yl)piperidine-3-carboxamide Using CRISPR

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Target Validation in an Era of Precision Medicine

In the landscape of modern drug discovery, the path from a promising hit compound to a clinically successful therapeutic is fraught with challenges. A primary reason for late-stage failures is the lack of robust, on-target activity or the presence of confounding off-target effects. For any novel small molecule, such as N-(5-methylpyridin-2-yl)piperidine-3-carboxamide, rigorously confirming that its biological effects are mediated through its intended molecular target is not just a critical step—it is the foundation of its therapeutic hypothesis.

This guide provides an in-depth comparison of methodologies for confirming the on-target activity of a novel therapeutic, with a primary focus on the unparalleled precision of CRISPR-Cas9 gene-editing technologies. We will use a plausible and highly relevant therapeutic target, Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) , as a case study to illustrate these principles. ENPP1 is a key negative regulator of the cGAS-STING innate immune pathway, and its inhibition is a promising strategy in immuno-oncology.[1][2][3] By inhibiting ENPP1, we hypothesize that this compound can increase levels of the STING agonist cGAMP, thereby activating anti-tumor immunity.[1][4][5]

This document is designed for researchers, scientists, and drug development professionals, offering both the conceptual framework and detailed, actionable protocols to integrate these powerful validation techniques into your research and development pipeline.

The Core Principle: Genetic Perturbation to Validate Pharmacological Inhibition

The central logic of using CRISPR for target validation is elegant and powerful: if a small molecule inhibitor derives its efficacy from binding and inhibiting a specific target protein, then the genetic removal of that protein should render cells resistant to the compound. This concept, often termed "phenocopying," provides the strongest evidence for a drug's mechanism of action.[4] CRISPR-Cas9 technology has revolutionized this process, offering a precise and permanent way to ablate a target gene, thereby creating the ideal biological control.[6][7][8]

A Comparative Overview of Target Validation Methodologies

While CRISPR stands out for its definitive genetic evidence, a multi-pronged approach using orthogonal methods is crucial for building a comprehensive validation package. Each technique offers unique advantages and limitations.

Method Principle Cellular Context Pros Cons
CRISPR Knockout (KO) Permanent gene disruption via DNA double-strand breaks, leading to a null phenotype.Intact cells, in vivo models.Provides definitive genetic evidence of target necessity. Permanent and stable.[6]Can induce compensatory mechanisms. Clonal selection may be required.
CRISPR Interference (CRISPRi) Transcriptional repression using a catalytically "dead" Cas9 (dCas9) fused to a repressor domain (e.g., KRAB).[9]Intact cells.Reversible and titratable gene knockdown, which can better mimic drug action.[6][9] No DNA breaks.[10]Incomplete knockdown may occur. Requires stable dCas9-repressor expression.
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes a target protein, increasing its melting temperature upon heating.[11][12]Intact cells, cell lysates, tissues.Directly measures physical target engagement in a physiological context.[13][14][15]Requires a specific antibody for detection. Not all proteins show a clear thermal shift.
Chemical Proteomics Affinity-based enrichment using an immobilized compound to pull down binding partners, identified by mass spectrometry.[16][17]Cell lysates.Can identify direct targets and potential off-targets comprehensively.[18][19][20]May require chemical modification of the compound. Can miss low-affinity interactions.[16]
RNA Interference (RNAi) Post-transcriptional gene silencing using shRNA or siRNA.Intact cells.Established technology with readily available libraries.Prone to significant off-target effects. Transient and often incomplete knockdown.[21]

Visualizing the ENPP1-STING Signaling Pathway

To understand the context of our case study, it is essential to visualize the role of ENPP1. It acts as an innate immune checkpoint by hydrolyzing extracellular cGAMP, preventing it from activating the STING pathway in immune cells within the tumor microenvironment.

ENPP1_STING_Pathway cluster_Tumor Tumor Cell cluster_Immune Immune Cell (e.g., Dendritic Cell) cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP Senses cytosolic DNA ENPP1 ENPP1 cGAMP->ENPP1 Extracellular Export STING STING cGAMP->STING Activates ENPP1->cGAMP Hydrolyzes TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFN Type I IFN Response IRF3->IFN Compound N-(5-methylpyridin-2-yl) piperidine-3-carboxamide Compound->ENPP1 Inhibits CRISPR CRISPR KO CRISPR->ENPP1 Ablates Gene caption Figure 1. Mechanism of ENPP1 Inhibition.

Caption: Figure 1. Mechanism of ENPP1 Inhibition.

Experimental Workflow: CRISPR-Cas9 Knockout for Target Validation

This section provides a detailed, step-by-step protocol for generating an ENPP1 knockout cell line to validate the on-target activity of this compound. We will use a human monocytic cell line, THP-1, which is commonly used to study STING signaling.

CRISPR_Workflow cluster_prep Phase 1: Preparation & Design cluster_gen Phase 2: Cell Line Generation cluster_val Phase 3: Validation of Knockout cluster_assay Phase 4: Phenotypic Assay A1 sgRNA Design (2-3 unique guides for ENPP1) A2 Vector Cloning (LentiCRISPRv2) A1->A2 A3 Lentivirus Production (HEK293T cells) A2->A3 B1 Transduction (THP-1 cells + Lentivirus) A3->B1 B2 Puromycin Selection B1->B2 B3 Single-Cell Cloning (FACS or Limiting Dilution) B2->B3 C1 Genomic Validation (Sanger Sequencing of PCR amplicon) B3->C1 C2 Protein Validation (Western Blot for ENPP1) C1->C2 D1 Treat WT and KO cells with Compound C2->D1 D2 Stimulate with cGAMP D1->D2 D3 Measure Phenotype (e.g., IFN-β production via ELISA/qPCR) D2->D3 caption Figure 2. CRISPR-KO Target Validation Workflow.

Caption: Figure 2. CRISPR-KO Target Validation Workflow.

Detailed Protocol

Phase 1: sgRNA Design and Lentivirus Production

  • sgRNA Design:

    • Rationale: Designing multiple sgRNAs targeting different exons minimizes the risk of off-target effects and increases the probability of generating a functional knockout.

    • Procedure: Use a reputable online tool (e.g., CRISPOR, Benchling) to design 2-3 high-scoring sgRNAs targeting early constitutive exons of the human ENPP1 gene. Include off-target analysis in your design parameters.

  • Vector Cloning:

    • Rationale: The lentiCRISPRv2 plasmid is an all-in-one vector containing Cas9, the sgRNA scaffold, and a puromycin resistance cassette, streamlining the process.

    • Procedure: Synthesize oligonucleotides for each sgRNA and clone them into the BsmBI-digested lentiCRISPRv2 vector according to standard protocols. Verify insertion by Sanger sequencing.

  • Lentivirus Production:

    • Rationale: Lentivirus allows for efficient transduction of a wide variety of cell types, including suspension cells like THP-1.

    • Procedure: Co-transfect HEK293T cells with your lentiCRISPRv2-sgRNA plasmid and packaging plasmids (e.g., psPAX2 and pMD2.G). Harvest the virus-containing supernatant at 48 and 72 hours post-transfection. Concentrate the virus and determine the titer.

Phase 2: Generation of ENPP1 Knockout Cell Line

  • Transduction:

    • Procedure: Transduce THP-1 cells with the ENPP1-targeting lentivirus at a low multiplicity of infection (MOI < 0.5) to ensure most cells receive only a single viral particle. Include a non-targeting sgRNA control.

  • Antibiotic Selection:

    • Procedure: 48 hours post-transduction, begin selection with puromycin at a pre-determined optimal concentration. Culture cells until the non-transduced control population is eliminated.

  • Single-Cell Cloning:

    • Rationale: It is critical to establish a clonal population to ensure a homogenous genetic background and a consistent knockout.

    • Procedure: Isolate single cells from the puromycin-resistant pool into 96-well plates using fluorescence-activated cell sorting (FACS) or limiting dilution. Expand individual clones.

Phase 3: Validation of Knockout Clones

  • Genomic Validation:

    • Procedure: Extract genomic DNA from expanded clones. PCR amplify the region of the ENPP1 gene targeted by the sgRNA. Analyze the PCR products by Sanger sequencing and use a tool like TIDE or ICE to confirm the presence of insertions/deletions (indels).

  • Protein Validation:

    • Rationale: The ultimate goal is the absence of the protein target. This is the most important validation step.

    • Procedure: Prepare protein lysates from wild-type (WT) and candidate knockout clones. Perform a Western blot using a validated antibody against ENPP1. A true knockout clone will show a complete absence of the ENPP1 protein band.

Phase 4: Phenotypic Assay and Data Interpretation

  • Experimental Setup:

    • Plate both WT THP-1 cells and validated ENPP1 KO THP-1 cells.

    • Create a dose-response curve for this compound in both cell lines.

    • Include a vehicle control (e.g., DMSO).

  • Stimulation and Measurement:

    • After pre-treatment with the compound, stimulate the cells with a known concentration of extracellular cGAMP.

    • After an appropriate incubation period (e.g., 6-24 hours), measure the production of Interferon-beta (IFN-β), a key downstream marker of STING activation, using qPCR for IFNB1 mRNA or ELISA for the secreted protein.

  • Expected Outcome and Interpretation:

    • On-Target Effect: In WT cells, the compound should potentiate cGAMP-induced IFN-β production in a dose-dependent manner. In the ENPP1 KO cells, which already have a potentiated response to extracellular cGAMP, the compound should have little to no additional effect. This resistance of the KO cells to the compound's action is the hallmark of on-target activity.

    • Off-Target Effect: If the compound still potentiates IFN-β production in ENPP1 KO cells, it suggests the compound is acting on a different target within the pathway or through an entirely separate mechanism.

Conclusion: Building Confidence Through Rigorous Science

Confirming the on-target activity of a novel compound is a cornerstone of successful drug development. While methods like CETSA and chemical proteomics provide invaluable data on physical binding, CRISPR-based target validation offers unambiguous genetic evidence of functional engagement.[6][22] By demonstrating that the genetic ablation of a target phenocopies or occludes the pharmacological effect of an inhibitor, researchers can build an unshakable foundation of confidence in their molecule's mechanism of action. Integrating the workflows described in this guide will significantly de-risk drug discovery programs and accelerate the delivery of novel, precisely targeted therapies to patients.

References

  • ENPP1 is an innate immune checkpoint of the anticancer cGAMP–STING pathway in breast cancer. PNAS. [Link]

  • A brief introduction to chemical proteomics for target deconvolution. PubMed. [Link]

  • Chemical Proteomics for Target Validation. World Preclinical Congress. [Link]

  • Drug target deconvolution by chemical proteomics. PubMed. [Link]

  • ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway. PMC. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • ENPP1 is an innate immune checkpoint of the anticancer cGAMP–STING pathway in breast cancer. PNAS. [Link]

  • Target Validation with CRISPR. Biocompare.com. [Link]

  • CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Journal of Biomedicine and Biochemistry. [Link]

  • A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences. [Link]

  • (PDF) Chemistry-based functional proteomics for drug target deconvolution. ResearchGate. [Link]

  • ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1. MDPI. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • The impact of CRISPR-Cas9 on target identification and validation. PubMed. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

  • CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. ResearchGate. [Link]

  • CETSA. CETSA. [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • When to Cut and When to Inhibit? A Low-Throughput, Hands-On Investigation Of CRISPR-Cut and CRISPRi Efficiencies In iPSC And Neural Cells. Oxford Global. [Link]

  • CRISPRi and CRISPRa: Beyond Gene Knockout. Cellecta. [Link]

  • The impact of CRISPR–Cas9 on target identification and validation. ResearchGate. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-(5-methylpyridin-2-yl)piperidine-3-carboxamide and Related Research Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The fundamental principle in laboratory waste management is to treat any unknown or uncharacterized substance as hazardous until proven otherwise.[1][2] This proactive stance minimizes risk and ensures compliance with the stringent regulations governing laboratory waste.

Hazard Assessment and Classification: An Evidence-Based Approach

Given the absence of a specific SDS for N-(5-methylpyridin-2-yl)piperidine-3-carboxamide, a conservative hazard assessment is necessary. We can infer potential hazards by examining related structures such as piperidine and N-methylpiperidine. These compounds are classified as flammable liquids, acutely toxic, and capable of causing severe skin burns and eye damage.[3][4][5] Therefore, it is prudent to handle this compound with the same level of caution.

Hazard Category Inferred Classification Rationale and Precautions
Flammability Likely a flammable liquid.Keep away from heat, sparks, open flames, and other ignition sources.[3][4] Use in a well-ventilated area, preferably a chemical fume hood.
Acute Toxicity Potentially harmful if swallowed, in contact with skin, or inhaled.[3][4][5]Avoid direct contact. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.
Skin Corrosion/Irritation May cause severe skin burns.[3][4][5]Handle with chemical-resistant gloves. In case of contact, immediately flush the affected area with copious amounts of water.
Eye Damage/Irritation Risk of serious eye damage.Wear safety glasses or goggles. If contact occurs, rinse cautiously with water for several minutes.[3]
Aquatic Toxicity Potentially harmful to aquatic life.[3][5]Prevent release into the environment. Do not dispose of down the drain.

The Disposal Workflow: A Step-by-Step Protocol

Proper disposal is a systematic process that begins the moment a chemical is deemed waste.[1][6] The following protocol outlines the necessary steps for the safe and compliant disposal of this compound.

Step 1: Waste Identification and Segregation

The first and most critical step is to correctly identify and segregate the chemical waste.[7]

  • Pure Compound: Any unused or expired this compound.

  • Contaminated Materials: Items such as gloves, pipette tips, and absorbent paper that have come into direct contact with the compound.

  • Solutions: Liquid waste containing the compound, including reaction mixtures and rinsing solvents.

Causality: Segregation is paramount to prevent accidental mixing of incompatible chemicals, which could lead to violent reactions, fires, or the generation of toxic gases.[6][8]

Step 2: Container Selection and Labeling

Choose a waste container that is compatible with the chemical properties of this compound.

  • Container Type: Use a clean, leak-proof container made of a material that will not react with the waste. For organic compounds like this, a high-density polyethylene (HDPE) or glass container is generally suitable.[9][10]

  • Labeling: Immediately label the waste container with a "Hazardous Waste" tag.[1][6] The label must include:

    • The full chemical name: "this compound" (avoiding abbreviations).[6]

    • The concentration or percentage of each component in a mixture.

    • The date when the waste was first added to the container.

    • The primary hazard(s) (e.g., "Flammable," "Toxic," "Corrosive").

Causality: Accurate labeling is a regulatory requirement and is crucial for the safety of laboratory personnel and waste disposal professionals.[11] It provides essential information for proper handling, storage, and ultimate disposal.

Step 3: Safe Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[9][11]

  • Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.[9][11]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to prevent the spread of material in case of a leak or spill.[1][10]

  • Container Management: Keep the waste container securely closed except when adding waste.[1][6][8]

  • Volume Limits: Be aware of the maximum allowable volume of hazardous waste that can be stored in an SAA (typically 55 gallons, but may be less for acutely toxic wastes).[1][9]

Causality: Proper storage practices minimize the risk of spills, exposures, and fires, ensuring a safe laboratory environment.

Step 4: Arranging for Disposal

Once the waste container is full or is no longer needed, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7][9]

  • Request Pickup: Follow your institution's specific procedures for requesting a waste pickup. This often involves submitting an online form or contacting EHS directly.[1]

  • Do Not:

    • Pour chemical waste down the sink.[11]

    • Dispose of chemical waste in the regular trash.[8]

    • Evaporate chemical waste in a fume hood as a means of disposal.[1][2]

Causality: Professional disposal services ensure that hazardous waste is managed in an environmentally responsible manner and in compliance with all federal, state, and local regulations.[11]

Decontamination and Disposal of Empty Containers

Empty containers that once held this compound must also be managed properly.

  • Triple Rinsing: Thoroughly rinse the empty container with a suitable solvent (e.g., acetone or ethanol) at least three times.[1][6]

  • Rinsate Collection: The rinsate from the first rinse must be collected and disposed of as hazardous waste.[8][12] Subsequent rinses may also need to be collected depending on the toxicity of the compound.

  • Container Disposal: After triple rinsing and air-drying, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous waste.[1][13]

Causality: This procedure ensures that residual chemical is removed from the container, preventing the accidental exposure of non-laboratory personnel and allowing for the safe disposal or recycling of the container.

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Alert Personnel: Notify others in the vicinity of the spill.

  • Evacuate: If the spill is large or involves a highly volatile substance, evacuate the area.

  • Personal Protective Equipment: Before attempting to clean up a minor spill, don appropriate PPE.

  • Containment and Cleanup: Use a chemical spill kit with absorbent materials to contain and clean up the spill.

  • Waste Disposal: All materials used for spill cleanup must be collected and disposed of as hazardous waste.[1][2]

Causality: A well-rehearsed spill response plan minimizes the risk of exposure and environmental contamination.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow cluster_generation Waste Generation cluster_characterization Characterization & Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposal Waste This compound Waste Generated IsPure Pure Compound? Waste->IsPure IsContaminated Contaminated Solid? IsPure->IsContaminated No SolidWaste Collect in Labeled Solid Waste Container IsPure->SolidWaste Yes IsSolution Aqueous or Organic Solution? IsContaminated->IsSolution No IsContaminated->SolidWaste Yes LiquidWaste Collect in Labeled Liquid Waste Container IsSolution->LiquidWaste Yes EHS Arrange for EHS Pickup SolidWaste->EHS LiquidWaste->EHS

Caption: Decision workflow for the disposal of this compound.

Conclusion

The responsible disposal of this compound and other laboratory chemicals is a critical aspect of scientific research. By adhering to the principles of hazard assessment, proper segregation, secure containment, and compliant disposal, we can ensure the safety of our colleagues and protect the environment. Always consult your institution's specific guidelines and your EHS department for any questions or concerns regarding chemical waste management.

References

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Stericycle UK. (2024, October 24). How to Safely Dispose of Laboratory Waste? Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • [Name of Institution]. (n.d.). Laboratory Waste Management Guidelines. [Please note: A specific institution was not named in the provided search result].
  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • Vanderbilt University. (n.d.). Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]

  • [Name of Institution]. (2025). Laboratory Waste Guide 2025. [Please note: A specific institution was not named in the provided search result].
  • NSTA. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]

  • Lehigh University Campus Safety Division. (n.d.). Hazardous Waste Disposal Procedures Handbook. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide - Research Areas. Retrieved from [Link]

  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • US EPA. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Purdue Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • Sigma-Aldrich. (2025, September 23). Safety Data Sheet: [Related Compound]. [Please note: A specific related compound was not named in the provided search result].
  • [Name of Supplier]. (2025, December 22). Safety Data Sheet: 2-Methylpiperidine. [Please note: A specific supplier was not named in the provided search result].
  • Penta Chemicals. (2024, May 7). Safety Data Sheet: Piperidine. Retrieved from [Link]

Sources

Comprehensive Safety and Handling Guide for N-(5-methylpyridin-2-yl)piperidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide is intended for informational purposes and should be used as a supplement to a thorough, compound-specific risk assessment conducted by qualified personnel.

Hazard Assessment: A Synthesis of Structural Analogs

N-(5-methylpyridin-2-yl)piperidine-3-carboxamide incorporates two key heterocyclic structures: a piperidine ring and a 2-aminopyridine derivative. The overall hazard profile is therefore predicted by the toxicological properties of these components.

  • Piperidine Moiety: Piperidine and its derivatives are known to be flammable, corrosive, and toxic.[1][2][3] They can cause severe skin burns and eye damage.[1][2][3] Inhalation or skin contact can be toxic.[1][3]

  • 2-Aminopyridine Moiety: 2-Aminopyridine and its derivatives are toxic if swallowed and can be harmful in contact with skin.[4][5][6] They are known to cause skin and eye irritation.[5][6][7] Inhalation may lead to respiratory irritation.[6]

Based on this, this compound should be handled as a potentially toxic and corrosive substance.

Anticipated Hazard Statements:
Hazard ClassGHS Hazard Statement (Anticipated)Source Analogs
Acute Toxicity (Oral, Dermal, Inhalation)H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled2-Aminopyridine[6], Piperidine[3]
Skin Corrosion/IrritationH314: Causes severe skin burns and eye damagePiperidine[1][2][3]
Serious Eye Damage/IrritationH319: Causes serious eye irritation2-Aminopyridine[5][6]
Specific Target Organ ToxicityH335: May cause respiratory irritation2-Aminopyridine[6]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is critical to mitigate the risks associated with handling this compound.

Core PPE Requirements:
PPE ComponentSpecificationRationale
Hand Protection Nitrile or neoprene gloves, double-gloved.Provides a barrier against skin contact with a potentially corrosive and toxic substance.[8][9]
Eye Protection Chemical safety goggles and a face shield.Protects against splashes that could cause severe eye damage.[7][8]
Body Protection A lab coat, supplemented with a chemically resistant apron.Prevents contamination of personal clothing and skin.[8][9]
Respiratory Protection Use in a certified chemical fume hood is mandatory.A fume hood provides the primary engineering control to prevent inhalation of vapors or aerosols.[10]
PPE Donning and Doffing Workflow:

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence (Contamination Removal) Don1 1. Lab Coat & Apron Don2 2. First Pair of Gloves Don1->Don2 Don3 3. Face Shield & Goggles Don2->Don3 Don4 4. Second Pair of Gloves Don3->Don4 Doff1 1. Outer Gloves Doff2 2. Face Shield & Goggles Doff1->Doff2 Doff3 3. Lab Coat & Apron Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4

Caption: Proper sequence for donning and doffing PPE to minimize contamination risk.

Safe Handling and Operational Plan

Adherence to a strict operational protocol is paramount for ensuring laboratory safety.

Preparation and Handling:
  • Designated Area: All handling of this compound must occur in a designated area within a certified chemical fume hood.[10]

  • Engineering Controls: Ensure the chemical fume hood has a face velocity appropriate for handling toxic and corrosive materials. An emergency eyewash and shower station must be readily accessible.[10]

  • Pre-Use Inspection: Before use, visually inspect the container for any signs of damage or leakage.

  • Weighing and Dispensing: Conduct all weighing and dispensing of the solid compound within the fume hood. Use appropriate tools to avoid generating dust.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

Emergency Procedures:
ScenarioImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[8][11]
Eye Contact Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[8][11]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]
Spill Evacuate the immediate area. For small spills within a fume hood, use an absorbent material to contain the spill. For larger spills, or any spill outside of a fume hood, evacuate the lab and contact your institution's emergency response team.[10]

Disposal Plan

Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:
  • Solid Waste: Collect any solid waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Contaminated PPE: Dispose of all contaminated PPE as hazardous waste.

Disposal Workflow:

Disposal_Workflow Start Waste Generation (Solid & Liquid) Segregate Segregate into Labeled, Compatible Waste Containers Start->Segregate Store Store in a Designated Secondary Containment Area Segregate->Store Request Submit Chemical Waste Pickup Request Store->Request Pickup EH&S Waste Pickup Request->Pickup

Caption: Step-by-step process for the safe disposal of chemical waste.

All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EH&S) department for specific guidance.

References

  • Sigma-Aldrich. (2025-09-23).
  • Penta chemicals. (2024-05-07).
  • Chemos GmbH&Co.KG. (n.d.).
  • Enamine. (n.d.). safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
  • Carl ROTH. (2025-03-31).
  • Fisher Scientific. (n.d.).
  • Carl ROTH. (n.d.).
  • Fisher Scientific. (2012-03-14).
  • NJ.gov. (n.d.). Common Name: 2-AMINOPYRIDINE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLA.
  • NJ.gov. (n.d.). PIPERIDINE CAS Number - HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE.
  • Washington State University. (n.d.).
  • Agency for Toxic Substances and Disease Registry. (n.d.).
  • Chemstock. (n.d.).
  • Environmental Protection Agency. (n.d.). Aminopyridines.
  • Jubilant Ingrevia Limited. (n.d.).
  • Loba Chemie. (2016-04-21). 2-AMINO PYRIDINE FOR SYNTHESIS MSDS CAS-No..

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-methylpyridin-2-yl)piperidine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(5-methylpyridin-2-yl)piperidine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.